molecular formula C7H14O3 B3053493 Ethyl 3-hydroxypentanoate CAS No. 54074-85-0

Ethyl 3-hydroxypentanoate

Cat. No.: B3053493
CAS No.: 54074-85-0
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypentanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESYELHMPYCIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311809
Record name Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54074-85-0
Record name NSC245481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for ethyl 3-hydroxypentanoate. The information is curated for professionals in research and development, with a focus on data clarity and actionable methodologies.

Chemical Structure and Identification

This compound is a beta-hydroxy ester with the molecular formula C₇H₁₄O₃.[1] Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the third carbon and an ethyl ester group.

Diagram of the Chemical Structure of this compound:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 54074-85-0[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
SMILES CCC(CC(=O)OCC)O[1]
InChI InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3[1]
InChIKey YESYELHMPYCIAQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. While some experimental data is available, many reported values are estimations.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Boiling Point 223.04 °C @ 760 mmHg (estimated)[2]Experimental value not readily available.
Melting Point N/ATypically a liquid at room temperature.
Density Data not available
Solubility in water 5.298e+004 mg/L @ 25 °C (estimated)[2]
logP (o/w) 0.607 (estimated)[2]Indicates moderate lipophilicity.
Vapor Pressure 0.02 mmHg @ 25 °C (estimated)[2]
Kovats Retention Index Semi-standard non-polar: 1126.1, 1129; Standard polar: 1552, 1587[1]Experimental values from gas chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl and the hydroxyl groups, the methine proton attached to the hydroxyl-bearing carbon, and the terminal methyl group of the pentanoate chain.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the remaining carbons of the pentanoate backbone.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. C-H stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. Alpha-cleavage next to the hydroxyl group is also a possible fragmentation pathway.[1][3]

Experimental Protocols

Synthesis via Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction.[4][5] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For the synthesis of this compound, ethyl bromoacetate (B1195939) and propionaldehyde (B47417) are the key starting materials.

Diagram of the Reformatsky Reaction Workflow:

Reformatsky Reaction Workflow Synthesis of this compound via Reformatsky Reaction cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Activate Zinc B Add Ethyl Bromoacetate & Propionaldehyde A->B C Reflux B->C D Quench with Acid C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Remove Solvent F->G H Fractional Distillation G->H

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine in anhydrous toluene (B28343) under a nitrogen atmosphere until the color of iodine disappears.

  • Reaction: To the activated zinc suspension, add a solution of ethyl bromoacetate (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous toluene dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to avoid decomposition at high temperatures.

Detailed Methodology:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Transfer the crude product to the distillation flask.

  • Apply a vacuum and slowly heat the flask.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Diagram of Spectroscopic Analysis Logic:

Spectroscopic Analysis Logic Logical Flow for Structural Elucidation A Synthesized Product B IR Spectroscopy A->B C Mass Spectrometry A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Presence of O-H and C=O groups B->E F Correct Molecular Weight C->F G Correct number and type of protons and carbons D->G H Structural Confirmation of This compound E->H F->H G->H

Caption: Logical workflow for the structural confirmation of this compound using spectroscopic methods.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

(R)-Ethyl 3-hydroxypentanoate CAS number and physical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Ethyl 3-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Ethyl 3-hydroxypentanoate, a valuable chiral building block in the synthesis of complex organic molecules. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical development.

Chemical Identity

(R)-Ethyl 3-hydroxypentanoate is a chiral ester that plays a significant role as an intermediate in the synthesis of enantiomerically pure compounds.

CAS Number: 73143-60-9[1]

Physical and Chemical Properties

PropertyValueReference Compound Data
Molecular Formula C₇H₁₄O₃C₆H₁₂O₃ (Ethyl 3-hydroxybutyrate)
Molecular Weight 146.18 g/mol [1]132.16 g/mol
Boiling Point 92-93 °C @ 15 Torr170 °C (lit.) (Ethyl 3-hydroxybutyrate)[2]
Density Data not available1.017 g/mL at 25 °C (lit.) (Ethyl 3-hydroxybutyrate)[2]
Refractive Index Data not availablen20/D 1.42 (lit.) (Ethyl 3-hydroxybutyrate)[2]
Appearance LiquidClear, colorless liquid (Ethyl (R)-3-hydroxybutanoate)[3]
Solubility Data not availableSoluble in water and organic solvents (Ethyl (R)-3-hydroxybutanoate)

Synthesis: Asymmetric Reduction of Ethyl 3-Oxopentanoate

The enantioselective synthesis of (R)-Ethyl 3-hydroxypentanoate is most effectively achieved through the biocatalytic reduction of the prochiral ketone, ethyl 3-oxopentanoate. This method is favored for its high stereoselectivity and environmentally benign reaction conditions. The following protocol is based on established procedures for the asymmetric reduction of β-keto esters using whole-cell biocatalysts, such as yeast.

Experimental Protocol: Biocatalytic Reduction Using Candida parapsilosis

This protocol is adapted from methodologies reported for the asymmetric reduction of similar substrates using Candida parapsilosis.[4]

3.1.1. Materials and Equipment

  • Ethyl 3-oxopentanoate

  • Candida parapsilosis (e.g., ATCC 7330)

  • Glucose (or other suitable co-substrate)

  • Yeast extract peptone dextrose (YPD) broth for cell culture

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

3.1.2. Procedure

  • Cultivation of Biocatalyst: Inoculate Candida parapsilosis into a sterile YPD broth. Incubate at a suitable temperature (e.g., 28-30 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

  • Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer to remove residual media. The resulting cell paste constitutes the resting cell biocatalyst.

  • Asymmetric Reduction:

    • In a reaction vessel, suspend the prepared Candida parapsilosis resting cells in phosphate buffer.

    • Add a co-substrate, such as glucose, to facilitate the regeneration of the necessary cofactors (NADH/NADPH).

    • Add the substrate, ethyl 3-oxopentanoate, to the reaction mixture. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.

    • Incubate the reaction mixture under controlled temperature and agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically analyzing samples using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, terminate the reaction by removing the cells via centrifugation or filtration.

    • Extract the aqueous phase with an organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the (R)-Ethyl 3-hydroxypentanoate by column chromatography or distillation.

    • Determine the enantiomeric excess of the product by chiral GC analysis.

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the biocatalytic synthesis of (R)-Ethyl 3-hydroxypentanoate.

SynthesisWorkflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Downstream Processing Culture Cultivation of Candida parapsilosis Harvest Cell Harvesting & Washing Culture->Harvest Biocatalyst Resting Cells Harvest->Biocatalyst Substrate Ethyl 3-oxopentanoate Reaction Bioreduction Substrate->Reaction Biocatalyst->Reaction Product (R)-Ethyl 3-hydroxypentanoate Reaction->Product Extraction Extraction Product->Extraction Purification Purification Extraction->Purification Analysis Chiral Analysis (GC) Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of (R)-Ethyl 3-hydroxypentanoate.

Applications in Drug Development

(R)-Ethyl 3-hydroxypentanoate is a crucial chiral intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an ideal starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group allows for a variety of chemical transformations, enabling its incorporation into complex molecular architectures.

While specific drug examples directly synthesized from (R)-Ethyl 3-hydroxypentanoate are not widely publicized, its structural motif is found in various classes of therapeutic agents. Chiral β-hydroxy esters are key components in the synthesis of:

  • Statins: These cholesterol-lowering drugs often contain a β-hydroxy acid or ester side chain that is crucial for their biological activity.

  • Antibiotics: The stereochemistry of hydroxyl groups is critical for the efficacy of many antibiotic classes.

  • Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors incorporate chiral hydroxyl functionalities.

The general synthetic utility of this compound is as a precursor to more complex chiral molecules, as illustrated in the following logical diagram.

Applications Start (R)-Ethyl 3-hydroxypentanoate Mod1 Functional Group Interconversion Start->Mod1 Mod2 Chain Elongation Start->Mod2 Mod3 Cyclization Start->Mod3 Intermediate Complex Chiral Intermediate Mod1->Intermediate Mod2->Intermediate Mod3->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Caption: Role of (R)-Ethyl 3-hydroxypentanoate as a versatile chiral building block in API synthesis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that (R)-Ethyl 3-hydroxypentanoate is directly involved in specific signaling pathways. Its primary role is that of a synthetic intermediate, and it is not known to be a biologically active signaling molecule itself.

Conclusion

(R)-Ethyl 3-hydroxypentanoate is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its efficient production through biocatalytic methods makes it an attractive intermediate for the pharmaceutical industry. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

References

Spectroscopic Profile of (S)-Ethyl 3-hydroxypentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Ethyl 3-hydroxypentanoate, a valuable chiral building block in organic synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates logical and experimental workflows.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-Ethyl 3-hydroxypentanoate. This data is critical for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.12Quartet (q)2H7.1-OCH₂ CH₃
~3.95Multiplet (m)1H-CH (OH)-
~2.40Doublet of Doublets (dd)2H-CH(OH)CH₂ C(=O)-
~1.45Multiplet (m)2H-CH₂ CH₃ (at C3)
~1.25Triplet (t)3H7.1-OCH₂CH₃
~0.90Triplet (t)3H-CH₂CH₃ (at C3)
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~172.5C =O (Ester)
~68.0-C H(OH)-
~60.5-OC H₂CH₃
~45.0-CH(OH)C H₂C(=O)-
~30.0-C H₂CH₃ (at C3)
~14.2-OCH₂C H₃
~9.8-CH₂C H₃ (at C3)
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (alcohol)
~2970-2880Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
Sample preparation: Neat liquid film.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
146Low[M]⁺ (Molecular ion)
117High[M - C₂H₅]⁺
101Medium[M - OC₂H₅]⁺
71High[C₄H₇O]⁺
43Medium[C₂H₃O]⁺ or [C₃H₇]⁺
Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (S)-Ethyl 3-hydroxypentanoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place a drop of (S)-Ethyl 3-hydroxypentanoate onto a salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition:

    • Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

    • Place the prepared salt plates with the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of (S)-Ethyl 3-hydroxypentanoate in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Processing:

    • Analyze the mass spectrum to identify the molecular ion peak [M]⁺ and characteristic fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions, which helps to confirm the molecular structure.

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

A Obtain Sample of (S)-Ethyl 3-hydroxypentanoate B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E F Purity Assessment E->F G Final Report and Data Archiving F->G

Caption: Logical workflow for the spectroscopic analysis of (S)-Ethyl 3-hydroxypentanoate.

Experimental Workflow for Spectroscopic Data Acquisition

cluster_NMR NMR cluster_IR IR cluster_MS MS A1 Sample Preparation (Dissolve in CDCl₃) A2 Data Acquisition (¹H, ¹³C) A1->A2 A3 Data Processing (FT, Phasing, Integration) A2->A3 End End A3->End B1 Sample Preparation (Neat Film) B2 Data Acquisition (4000-400 cm⁻¹) B1->B2 B3 Data Processing (Background Subtraction) B2->B3 B3->End C1 Sample Preparation (Dilute in Solvent) C2 Data Acquisition (GC-MS, EI) C1->C2 C3 Data Processing (Identify Fragments) C2->C3 C3->End Start Start Start->A1 Start->B1 Start->C1

Caption: General experimental workflow for acquiring spectroscopic data.

An In-depth Technical Guide to the Stereoisomers of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxypentanoate, a chiral β-hydroxy ester, possesses a stereogenic center at the C-3 position, giving rise to two enantiomers: (R)-ethyl 3-hydroxypentanoate and (S)-ethyl 3-hydroxypentanoate. The spatial arrangement of the hydroxyl and ethyl groups around this chiral center defines their distinct three-dimensional structures and, consequently, their interactions with other chiral molecules, including biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these stereoisomers, with a focus on methodologies and data relevant to researchers in drug development and organic synthesis. While specific data for this compound enantiomers is limited in publicly available literature, this guide draws upon established principles and data from the closely related and well-studied analogue, ethyl 3-hydroxybutanoate, to provide a thorough and practical resource.

Introduction to Stereoisomerism in Drug Development

Chirality is a fundamental property of many drug molecules, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in efficacy, metabolism, and adverse effects. Therefore, the ability to synthesize and characterize stereochemically pure compounds is of paramount importance in modern drug discovery and development. β-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Properties of this compound (Racemic) and Ethyl 3-Hydroxybutanoate Enantiomers

PropertyRacemic this compound(R)-Ethyl 3-Hydroxybutanoate(S)-Ethyl 3-Hydroxybutanoate
Molecular Formula C₇H₁₄O₃[1]C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 146.18 g/mol [1]132.16 g/mol [2][3]132.16 g/mol
Boiling Point 223.04 °C (est.)75-76 °C @ 12 mmHg[2][3]71-73 °C @ 12 mm[4]
Density -1.017 g/mL at 25 °C[2][3]~1.012 g/mL at 20 °C
Refractive Index -n20/D 1.420n20/D 1.421
Specific Rotation ([α]D) -46° (c=1, CHCl₃)[3]+37.2° (c=1.3, CHCl₃, 85% ee)[4]

Note: Data for ethyl 3-hydroxybutanoate enantiomers are provided as a reference due to the lack of specific data for this compound enantiomers.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis

The most common method for the asymmetric synthesis of β-hydroxy esters is the enantioselective reduction of the corresponding β-keto ester, in this case, ethyl 3-oxopentanoate. This transformation can be accomplished using chiral reducing agents or biocatalysts.

Workflow for Asymmetric Synthesis:

Prochiral_Ketone Ethyl 3-oxopentanoate Chiral_Catalyst Chiral Reducing Agent or Biocatalyst (e.g., Yeast, Recombinant E. coli) Prochiral_Ketone->Chiral_Catalyst Reduction R_Enantiomer (R)-Ethyl 3-hydroxypentanoate Chiral_Catalyst->R_Enantiomer (R)-selective S_Enantiomer (S)-Ethyl 3-hydroxypentanoate Chiral_Catalyst->S_Enantiomer (S)-selective Racemic_Mixture Racemic this compound Lipase Lipase (e.g., Candida antarctica Lipase B) Racemic_Mixture->Lipase R_Ester (R)-Ethyl 3-acetoxypentanoate Lipase->R_Ester Faster Reaction S_Alcohol (S)-Ethyl 3-hydroxypentanoate Lipase->S_Alcohol Slower Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Separation Separation (e.g., Chromatography) R_Ester->Separation S_Alcohol->Separation Chiral_Drug Chiral Drug (e.g., derived from this compound) R_Enantiomer (R)-Enantiomer Chiral_Drug->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Drug->S_Enantiomer Biological_Target Chiral Biological Target (Enzyme, Receptor) R_Enantiomer->Biological_Target Specific Interaction S_Enantiomer->Biological_Target Different/No Interaction Therapeutic_Effect Desired Therapeutic Effect Biological_Target->Therapeutic_Effect Side_Effect Side Effect / Inactivity Biological_Target->Side_Effect

References

Ethyl 3-Hydroxypentanoate: A Chiral Linchpin in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxypentanoate, a versatile chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of a diverse array of natural products. Its inherent chirality and functional group handles make it an ideal starting point for the construction of complex molecular architectures, particularly those found in polyketide-derived natural products. This technical guide provides a comprehensive overview of the synthesis of chiral this compound, its application in the total synthesis of the ant pheromone (-)-lasiol, and the biological context of this natural product.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of synthetic methodologies that utilize readily available chiral synthons. This compound, particularly in its chiral forms, represents a key C5 building block. Its structure, featuring a secondary alcohol and an ester, allows for a variety of chemical transformations, including oxidation, reduction, esterification, and carbon-carbon bond formation, all while maintaining stereochemical integrity.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 54074-85-0
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless liquid
Boiling Point 223.04 °C (estimated)[1]
IUPAC Name This compound

Stereoselective Synthesis of (R)-Ethyl 3-Hydroxypentanoate

The asymmetric synthesis of chiral β-hydroxy esters is a well-established field, with biocatalysis offering an environmentally benign and highly selective approach. The enantioselective reduction of the prochiral ketone, ethyl 3-oxopentanoate (B1256331), using baker's yeast (Saccharomyces cerevisiae) is a common and effective method to produce (R)-ethyl 3-hydroxypentanoate.

Experimental Protocol: Biocatalytic Reduction of Ethyl 3-Oxopentanoate

This protocol is adapted from established procedures for the baker's yeast-mediated reduction of β-keto esters.

Materials:

  • Ethyl 3-oxopentanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • A suspension of baker's yeast (e.g., 125 g) is prepared in a sucrose solution (e.g., 200 g in 1 L of warm water) in a suitable flask.

  • Ethyl 3-oxopentanoate (e.g., 40 g) is added to the fermenting yeast suspension.

  • The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, diatomaceous earth is added to the mixture, and it is filtered through a sintered glass funnel to remove the yeast cells.

  • The filtrate is saturated with sodium chloride and extracted with ethyl acetate (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to afford (R)-ethyl 3-hydroxypentanoate.

Quantitative Data:

  • Yield: Typically ranges from 59-85%.

  • Enantiomeric Excess (ee): Often greater than 95% for the (R)-enantiomer.

The general workflow for this biocatalytic reduction is illustrated below.

G Biocatalytic Reduction Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification Yeast Baker's Yeast Suspension Sucrose Sucrose Solution Yeast->Sucrose in ReactionMix Reaction Mixture (Stirring, 24-48h) Sucrose->ReactionMix E3OP Ethyl 3-Oxopentanoate E3OP->ReactionMix Filtration Filtration ReactionMix->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying and Concentration Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product (R)-Ethyl 3-Hydroxypentanoate Distillation->Product

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxopentanoate.

Application in Natural Product Synthesis: The Total Synthesis of (-)-Lasiol

The utility of chiral this compound as a precursor is exemplified in the stereocontrolled total synthesis of (-)-lasiol. Lasiol is a monoterpene alcohol that functions as a mandibular gland secretion and pheromone in the male ant, Lasius meridionalis. The synthesis, developed by Mullins and colleagues, establishes the absolute and relative stereochemistry of the natural product.

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-lasiol hinges on the use of (R)-ethyl 3-hydroxypentanoate to establish one of the key stereocenters. The synthesis plan involves the creation of a key intermediate through a series of transformations including protection, reduction, and olefination, followed by the introduction of the remaining carbon atoms and final deprotection.

Experimental Protocol: Synthesis of (-)-Lasiol from (R)-Ethyl 3-Hydroxypentanoate

The following is a condensed experimental protocol based on the synthetic route to (-)-lasiol.

Step 1: Protection of the Hydroxyl Group (R)-Ethyl 3-hydroxypentanoate is protected as its tert-butyldimethylsilyl (TBS) ether.

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl), imidazole (B134444), dichloromethane (B109758) (DCM).

  • Procedure: To a solution of (R)-ethyl 3-hydroxypentanoate and imidazole in DCM at 0 °C, TBSCl is added. The reaction is stirred until completion, followed by aqueous workup and purification.

Step 2: Reduction of the Ester The TBS-protected ester is reduced to the corresponding primary alcohol.

  • Reagents: Lithium aluminum hydride (LiAlH₄), diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure: The ester is added dropwise to a suspension of LiAlH₄ in anhydrous ether at 0 °C. The reaction is carefully quenched with water and sodium hydroxide, followed by extraction and purification.

Step 3: Oxidation to the Aldehyde The primary alcohol is oxidized to the aldehyde.

  • Reagents: Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), DCM.

  • Procedure: The alcohol is treated with the oxidizing agent in DCM. The reaction is monitored by TLC and worked up upon completion.

Step 4: Wittig Olefination The aldehyde is reacted with a Wittig reagent to install the isobutenyl group.

  • Reagents: Isopropyltriphenylphosphonium iodide, n-butyllithium (n-BuLi), THF.

  • Procedure: The phosphonium (B103445) salt is deprotonated with n-BuLi to form the ylide, to which the aldehyde is added at low temperature.

Step 5: Deprotection The TBS protecting group is removed to yield (-)-lasiol.

  • Reagents: Tetra-n-butylammonium fluoride (B91410) (TBAF), THF.

  • Procedure: The silyl (B83357) ether is treated with TBAF in THF until deprotection is complete, followed by purification.

Quantitative Data for the Synthesis of (-)-Lasiol:

StepIntermediate/ProductYield (%)Spectroscopic Data Highlights
1(R)-ethyl 3-(tert-butyldimethylsilyloxy)pentanoate~95%¹H NMR: characteristic silyl protecting group signals.
2(R)-3-(tert-butyldimethylsilyloxy)pentan-1-ol~90%IR: disappearance of ester C=O, appearance of alcohol O-H.
3(R)-3-(tert-butyldimethylsilyloxy)pentanal~85%¹H NMR: appearance of aldehydic proton signal (~9.8 ppm).
4(2S,3R)-1-(tert-butyldimethylsilyloxy)-2,3-dimethyl-5-heptene~70%¹H NMR: signals corresponding to the newly formed double bond.
5(-)-Lasiol~90%¹H NMR and ¹³C NMR consistent with reported values for the natural product. Specific rotation: [α]D < 0.

The logical flow of the synthesis of (-)-lasiol is depicted in the following diagram.

G Synthesis of (-)-Lasiol E3HP (R)-Ethyl 3-Hydroxypentanoate TBS_Ether TBS-protected Ester E3HP->TBS_Ether TBSCl, Imidazole Primary_Alcohol Primary Alcohol TBS_Ether->Primary_Alcohol LiAlH4 Aldehyde Aldehyde Primary_Alcohol->Aldehyde DMP or PCC Protected_Lasiol TBS-protected Lasiol Aldehyde->Protected_Lasiol Wittig Reaction Lasiol (-)-Lasiol Protected_Lasiol->Lasiol TBAF

Caption: Synthetic pathway to (-)-lasiol from (R)-ethyl 3-hydroxypentanoate.

Biological Role and Signaling Pathway of Lasiol

Lasiol functions as a sex pheromone in the ant Lasius meridionalis. Pheromones are chemical signals that trigger a natural, innate response in another member of the same species. In the case of lasiol, it is released by the female to attract males for mating.

The signaling pathway for pheromones like lasiol generally involves the following steps:

  • Detection: Male ants detect the airborne lasiol molecules via specialized olfactory receptor neurons located in their antennae.

  • Receptor Binding: The pheromone molecule binds to a specific G protein-coupled receptor (GPCR) on the surface of the olfactory neuron.

  • Signal Transduction: This binding event activates the G protein, which in turn initiates an intracellular signaling cascade. This often involves the production of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃).

  • Cellular Response: The increase in second messengers leads to the opening of ion channels in the neuron's membrane, causing depolarization and the generation of an action potential.

  • Behavioral Response: This nerve impulse is transmitted to the antennal lobe of the ant's brain and then to higher brain centers, ultimately triggering a behavioral response, such as oriented movement towards the source of the pheromone.

A simplified representation of this signaling pathway is shown below.

G Pheromone Signaling Pathway Lasiol Lasiol (Pheromone) GPCR G Protein-Coupled Receptor (in antenna) Lasiol->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein Activates Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Leads to Action_Potential Action Potential Generation Ion_Channel->Action_Potential Causes Brain Signal to Brain Action_Potential->Brain Behavior Behavioral Response (Attraction) Brain->Behavior

References

An In-Depth Technical Guide on the Ring-Chain Tautomerism of β-Hydroxy Esters: The Case of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric possibilities of β-hydroxy esters, with a specific focus on ethyl 3-hydroxypentanoate. Contrary to initial considerations of keto-enol tautomerism, this document clarifies that the predominant and chemically significant equilibrium for this class of molecules is ring-chain tautomerism. This guide delves into the structural and thermodynamic factors governing the equilibrium between the open-chain β-hydroxy ester and its cyclic counterpart, the β-lactone. Detailed experimental protocols for the characterization of this equilibrium, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, are provided. Furthermore, quantitative data from relevant studies on analogous systems are presented to offer a comparative framework for researchers. This whitepaper aims to be a critical resource for scientists and professionals in drug development and chemical research by providing a foundational understanding of the isomeric possibilities of β-hydroxy esters, which can significantly influence their chemical reactivity, bioavailability, and metabolic stability.

Introduction: Revisiting Tautomerism in β-Hydroxy Esters

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity and biological activity. While keto-enol tautomerism is a widely studied phenomenon, particularly in β-dicarbonyl compounds, its applicability to β-hydroxy esters such as this compound is a common point of misconception.

Keto-enol tautomerism requires the presence of an α-hydrogen atom adjacent to a carbonyl group, which can migrate to the carbonyl oxygen to form an enol. In the case of this compound, the structure features a stable hydroxyl group at the β-position and an ester functional group. The absence of a keto group at the β-position and the electronic nature of the ester carbonyl make classical keto-enol tautomerism, as seen in β-keto esters, non-existent.

Instead, the relevant tautomeric equilibrium for β-hydroxy esters is ring-chain tautomerism . This process involves the intramolecular cyclization of the hydroxy ester to form a cyclic ester, known as a lactone. For this compound, this equilibrium lies between the open-chain form and the corresponding β-lactone, a four-membered ring.

Understanding this ring-chain equilibrium is crucial for researchers in drug development and medicinal chemistry, as the open-chain and cyclic forms of a molecule can exhibit vastly different physicochemical properties, including solubility, membrane permeability, and metabolic stability. The cyclic lactone may also present a different pharmacological profile or be susceptible to different metabolic pathways.

The Ring-Chain Tautomeric Equilibrium

The ring-chain tautomerism of this compound involves the intramolecular transesterification of the hydroxyl group with the ester carbonyl, leading to the formation of a β-lactone (4-ethyloxetan-2-one) and ethanol. This equilibrium is dynamic and influenced by several factors.

Caption: Ring-chain tautomerism of this compound.

Factors Influencing the Equilibrium

The position of the ring-chain equilibrium is dictated by thermodynamic and kinetic factors, including:

  • Ring Strain: Four-membered β-lactones are characterized by significant ring strain, which generally disfavors their formation compared to the more stable open-chain form. This is in contrast to the formation of five-membered (γ-) and six-membered (δ-) lactones from the corresponding hydroxy acids, which are often thermodynamically favored.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents may stabilize the more polar open-chain form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium away from the less polar lactone.[3]

  • Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy of the reaction. The direction of the shift with temperature can be predicted by Le Châtelier's principle.[4]

  • Concentration: At high concentrations, intermolecular reactions, such as polymerization, may compete with the intramolecular cyclization.[1] Lactonization is favored at lower concentrations.[1]

  • Catalysis: The rate of interconversion can be significantly increased by acid or base catalysis. Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while bases deprotonate the hydroxyl group, making it a better nucleophile.

Quantitative Analysis of the Equilibrium

Hydroxy Acid/EsterRing SizeSolventKeq ([lactone]/[hydroxy acid/ester])ΔG° (kcal/mol)Reference
4-Hydroxybutanoic acid5 (γ)Water190-3.1[1]
5-Hydroxypentanoic acid6 (δ)WaterHigh (spontaneous lactonization)Favorable[1]
Gluconic Acid (to δ-lactone)6 (δ)0.1 M NaClO₄0.29-[5]
2-Acyl/Aroyl-benzoic acids5Dioxan, Methanol, etc.Varies with substituent-[6]

Note: The equilibrium constants for γ- and δ-lactone formation are generally much larger than what would be expected for β-lactone formation due to the high ring strain of the four-membered ring. The equilibrium for β-lactone formation is expected to strongly favor the open-chain form.

Experimental Protocols for Studying Ring-Chain Tautomerism

The primary experimental technique for the qualitative and quantitative analysis of ring-chain tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different tautomers in a solution at equilibrium. The open-chain and cyclic forms will have distinct sets of signals in the NMR spectrum. The relative concentrations of the two forms can be determined by integrating the signals corresponding to unique protons or carbons in each tautomer.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the β-hydroxy ester (e.g., this compound) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the position of the equilibrium.

    • Add an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with a distinct NMR signal) to the NMR tube for accurate quantification.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra of the sample at a constant, known temperature. Temperature control is crucial as the equilibrium can be temperature-dependent.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is important for accurate integration.

    • Use a long relaxation delay (D1) in the ¹H NMR experiment to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for both the open-chain β-hydroxy ester and the cyclic β-lactone. For this compound, one could monitor the chemical shifts of the protons on the carbon bearing the hydroxyl group and the protons of the ethoxy group in the open-chain form, and compare them to the signals of the protons in the lactone ring.

    • Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

    • Calculate the mole fraction of each tautomer from the integral values.

    • The equilibrium constant (Keq) can be calculated using the following equation: Keq = [β-Lactone] / [β-Hydroxy Ester]

  • Variable Temperature Studies:

    • To determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium, repeat the NMR analysis at several different temperatures.

    • Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve β-hydroxy ester in deuterated solvent prep2 Add internal standard prep1->prep2 acq1 Acquire ¹H and ¹³C NMR spectra at constant temperature prep2->acq1 acq2 Ensure sufficient scans and long relaxation delay acq1->acq2 an1 Identify signals for each tautomer acq2->an1 an2 Integrate characteristic signals an1->an2 an3 Calculate mole fractions and Keq an2->an3 an4 Perform variable temperature studies (van 't Hoff plot) for ΔH° and ΔS° an3->an4

Caption: Experimental workflow for NMR analysis of ring-chain tautomerism.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The open-chain ester will show a characteristic C=O stretching frequency around 1735 cm⁻¹, while the strained β-lactone will exhibit a higher frequency C=O stretch (around 1820-1850 cm⁻¹). The presence of a broad O-H stretch in the open-chain form will also be a key distinguishing feature.

  • UV-Vis Spectroscopy: While the ester carbonyl itself is a weak chromophore, changes in conjugation or the molecular environment upon cyclization could potentially lead to shifts in the UV-Vis absorption spectrum, although this is less common for simple aliphatic esters.

Implications for Drug Development and Research

The existence of a ring-chain tautomeric equilibrium can have significant consequences in a pharmaceutical and research context:

  • Pharmacokinetics: The two tautomers may have different lipophilicity, solubility, and plasma protein binding, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Pharmacodynamics: One tautomer may have a higher affinity for a biological target than the other, meaning the position of the equilibrium can directly impact the drug's potency.

  • Chemical Stability: Lactones, particularly strained β-lactones, can be more susceptible to hydrolysis than their open-chain ester counterparts. This can affect the shelf-life of a drug product and its stability in biological fluids.

  • Prodrug Design: The interconversion between a hydroxy ester and a lactone can be exploited in prodrug design, where a more stable or permeable form is administered and then converts to the active form in vivo.

Conclusion

This technical guide has clarified that the relevant tautomerism for β-hydroxy esters like this compound is ring-chain tautomerism, not keto-enol tautomerism. The equilibrium between the open-chain hydroxy ester and the cyclic β-lactone is a critical consideration for researchers in chemistry and drug development. While the equilibrium for β-lactone formation generally favors the open-chain form due to ring strain, the presence of even a small amount of the cyclic tautomer can have significant implications for the molecule's properties and reactivity. The experimental protocols outlined, particularly the use of NMR spectroscopy, provide a robust framework for the quantitative characterization of this important chemical equilibrium. A thorough understanding of ring-chain tautomerism is essential for the rational design and development of new chemical entities and pharmaceutical agents.

References

Commercial Availability and Technical Guide for Chiral Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of chiral ethyl 3-hydroxypentanoate, a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This document details available suppliers, product specifications, and key experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

Chiral this compound, in both its (R)- and (S)-enantiomeric forms, is available from a variety of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, enantiomeric excess, and other relevant specifications. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.

SupplierEnantiomerCAS NumberPurityEnantiomeric Excess (ee)Available Quantities
AChemBlock (S)73143-67-695%Not specified250 mg, 5 g[1]
ChemicalBook (R)73143-60-999%Not specifiedInquire
Sigma-Aldrich Racemic54074-85-097%Not applicable250 mg - 25 g[2]
Chirial Biomaterial Co., Ltd. (S)Not specifiedNot specifiedNot specifiedInquire

Physicochemical Properties

PropertyValue
Molecular Formula C7H14O3[1][2][3][4]
Molecular Weight 146.18 g/mol [3][4]
Boiling Point 92-93 °C at 15 Torr[3]
Density 0.990 g/cm³ at 25 °C[3]

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: the asymmetric reduction of the corresponding ketone, ethyl 3-oxopentanoate, or the resolution of a racemic mixture of this compound.

Asymmetric Reduction of Ethyl 3-Oxopentanoate

The asymmetric reduction of β-keto esters is a common and effective method for producing chiral β-hydroxy esters. This can be accomplished using biocatalysts, such as baker's yeast, or chemocatalysts.

Methodology: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from established procedures for the yeast-mediated reduction of β-keto esters.

Materials:

  • Ethyl 3-oxopentanoate

  • Saccharomyces cerevisiae (Baker's yeast)

  • Sucrose (B13894)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Water (deionized)

Procedure:

  • In a fermentation vessel, prepare a solution of sucrose in warm water.

  • Add baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.

  • To the fermenting yeast suspension, add ethyl 3-oxopentanoate.

  • Allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, add diatomaceous earth to the reaction mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.

  • Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography or distillation to yield the desired chiral this compound. The stereoselectivity of the reduction typically favors the (S)-enantiomer.

Enzymatic Resolution of Racemic this compound

Kinetic resolution using enzymes, such as lipases, is a powerful technique for separating enantiomers. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one.

Methodology: Lipase-Catalyzed Transesterification

This protocol describes a typical enzymatic resolution via transesterification.

Materials:

  • Racemic this compound

  • Immobilized lipase (B570770) (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Molecular sieves

Procedure:

  • To a flask containing the racemic this compound dissolved in an anhydrous organic solvent, add the immobilized lipase and molecular sieves.

  • Add the acyl donor (e.g., vinyl acetate) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of chiral this compound is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Methodology: Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for the separation of such chiral compounds is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for the specific column and compound to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: e.g., Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: e.g., 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: e.g., 10 µL

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Visualizations

Experimental Workflow: Asymmetric Reduction

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Fermentation Fermentation Vessel (Yeast + Sucrose) Yeast->Fermentation Sucrose Sucrose Solution Sucrose->Fermentation Reduction Asymmetric Reduction (24-48h, RT) Fermentation->Reduction Ketoester Ethyl 3-Oxopentanoate Ketoester->Reduction Filtration Filtration (with Celite) Reduction->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Chiral Ethyl 3-Hydroxypentanoate Purification->Product

Caption: Workflow for the asymmetric reduction of ethyl 3-oxopentanoate.

Logical Relationship: Synthesis and Analysis

Synthesis_Analysis_Relationship cluster_synthesis Synthetic Routes cluster_analysis Quality Control Ketoester Ethyl 3-Oxopentanoate AsymmetricReduction Asymmetric Reduction (e.g., Yeast) Ketoester->AsymmetricReduction RacemicEster Racemic Ethyl 3-Hydroxypentanoate Resolution Enzymatic Resolution (e.g., Lipase) RacemicEster->Resolution FinalProduct Enantiomerically Pure This compound AsymmetricReduction->FinalProduct Resolution->FinalProduct ChiralHPLC Chiral HPLC Analysis EnantiomericExcess Enantiomeric Excess (ee) Determination ChiralHPLC->EnantiomericExcess FinalProduct->ChiralHPLC Sample

Caption: Relationship between synthesis routes and analytical validation.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 3-hydroxypentanoate (CAS No. 54074-85-0). The following sections detail physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and waste disposal guidelines. The information herein is compiled from publicly available data and safety data sheets of analogous compounds. It is imperative to conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. The following table summarizes the known and estimated properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
CAS Number 54074-85-0
Appearance Liquid
Boiling Point 223.04 °C (estimated)
Flash Point 88.20 °C (191.00 °F) (estimated)
Vapor Pressure 0.020 mmHg @ 25 °C (estimated)
Water Solubility 52,980 mg/L @ 25 °C (estimated)
logP (o/w) 0.607 (estimated)

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active ethyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on both biocatalytic and chemocatalytic methodologies. The protocols are designed to be readily applicable in a research and development setting.

Methods Overview

Two primary approaches for the asymmetric synthesis of this compound from ethyl 3-oxopentanoate (B1256331) are presented:

  • Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A whole-cell biotransformation that utilizes the enzymatic machinery of baker's yeast to achieve enantioselective reduction. This method is lauded for its operational simplicity and environmental friendliness.

  • Asymmetric Hydrogenation using a Ru-BINAP Catalyst: A chemocatalytic method employing a chiral ruthenium-diphosphine complex, which offers high enantioselectivity and catalytic efficiency.

Biocatalytic Reduction of Ethyl 3-Oxopentanoate

This protocol details the use of Saccharomyces cerevisiae for the enantioselective reduction of ethyl 3-oxopentanoate to predominantly the (S)-enantiomer.

Experimental Protocol: Baker's Yeast Reduction

Materials:

  • Ethyl 3-oxopentanoate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose (B13894)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Yeast Suspension Preparation: In a suitably sized flask, dissolve 15 g of sucrose in 100 mL of warm (approx. 40 °C) tap water. To this solution, add 10 g of active dry baker's yeast.

  • Activation: Stir the yeast suspension at room temperature for 30-60 minutes to activate the yeast.

  • Substrate Addition: Add 1.0 g of ethyl 3-oxopentanoate to the activated yeast suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, add 10 g of diatomaceous earth to the mixture and stir for 10 minutes.

    • Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of deionized water.

    • Transfer the filtrate to a separatory funnel and saturate the aqueous layer with sodium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Data Presentation: Biocatalytic Reduction
CatalystSubstrate ConcentrationReaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)Configuration
S. cerevisiae10 g/L4870-85>95(S)

Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

This protocol describes the asymmetric hydrogenation of ethyl 3-oxopentanoate using a chiral Ru(II)-BINAP catalyst to yield ethyl (R)-3-hydroxypentanoate.

Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation

Materials:

  • Ethyl 3-oxopentanoate

  • [RuCl₂(BINAP)]₂·NEt₃ (or a similar Ru-BINAP precursor)

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (in situ): This step should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • In a reaction vessel suitable for the autoclave, place the Ru-BINAP catalyst precursor. The catalyst loading is typically in the range of 0.01 to 1 mol%.

  • Reaction Setup:

    • Add anhydrous methanol to the reaction vessel to dissolve the catalyst.

    • Add ethyl 3-oxopentanoate to the solution.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the autoclave.

    • Purge the autoclave with hydrogen gas several times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-48 hours). The reaction progress can be monitored by GC.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and remove the reaction vessel.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting crude product can be purified by silica gel column chromatography (hexane/ethyl acetate eluent system) to afford pure this compound.

Data Presentation: Asymmetric Hydrogenation
CatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)Configuration
Ru-(R)-BINAP0.1505024>95>98(R)
Ru-(S)-BINAP0.1505024>95>98(S)

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis
  • Column: Chiralcel OD-H or a similar chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

The enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Visualizations

Experimental Workflow: Biocatalytic Reduction

Biocatalytic_Workflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Yeast Baker's Yeast Activation Activation Yeast->Activation Sucrose Sucrose Solution Sucrose->Activation Reaction Enzymatic Reduction Activation->Reaction Substrate Ethyl 3-Oxopentanoate Substrate->Reaction Filtration Filtration (Celite) Reaction->Filtration Extraction Extraction (EtOAc) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxopentanoate.

Signaling Pathway: Asymmetric Hydrogenation Mechanism

Asymmetric_Hydrogenation Ru_precatalyst Ru-BINAP Precatalyst Active_catalyst Active Ru-Hydride Species Ru_precatalyst->Active_catalyst H₂ Substrate_complex Substrate-Catalyst Complex Active_catalyst->Substrate_complex Substrate Ethyl 3-Oxopentanoate Substrate->Substrate_complex Transition_state Diastereomeric Transition State Substrate_complex->Transition_state Hydride Transfer Product_complex Product-Catalyst Complex Transition_state->Product_complex Product_complex->Active_catalyst dissociation Product This compound Product_complex->Product

Caption: Mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Logical Relationship: Method Selection

Method_Selection Start Desired Enantiomer? S_Enantiomer (S)-Ethyl 3-Hydroxypentanoate Start->S_Enantiomer S R_Enantiomer (R)-Ethyl 3-Hydroxypentanoate Start->R_Enantiomer R Biocatalysis Biocatalytic Reduction (Baker's Yeast) S_Enantiomer->Biocatalysis Chemocatalysis Asymmetric Hydrogenation (Ru-(R)-BINAP) R_Enantiomer->Chemocatalysis

Caption: Decision tree for selecting the synthesis method based on the desired enantiomer.

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 3-Oxopentanoate to Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. Ethyl 3-hydroxypentanoate, in its enantiomerically pure (R)- and (S)-forms, is a versatile synthon for various bioactive molecules. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and expensive chiral catalysts.[1][2] This document provides detailed application notes and protocols for the biocatalytic reduction of ethyl 3-oxopentanoate (B1256331) using whole-cell biocatalysts, specifically Saccharomyces cerevisiae (baker's yeast) and recombinant Escherichia coli expressing a ketoreductase (KRED).

Data Presentation

The following tables summarize typical quantitative data for the biocatalytic reduction of ethyl 3-oxopentanoate and analogous β-keto esters, providing a comparative overview of different biocatalyst systems and their performance.

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of β-Keto Esters

BiocatalystSubstrateCo-substrateTemp (°C)Time (h)Conversion (%)Product Enantiomere.e. (%)Reference
Saccharomyces cerevisiaeEthyl 3-oxobutanoateGlucose307269(S)85[3]
Saccharomyces cerevisiaeEthyl 4-chloro-3-oxobutanoateGlucose302492.6(S)95.4
Candida albicans (recombinant E. coli)Ethyl 4-chloro-3-oxobutanoateGlucose30->99(S)>99[4]
Saccharomyces uvarumEthyl 4,4,4-trifluoroacetoacetate---85(R)85.2
Genetically Engineered S. cerevisiaeEthyl 3-oxobutanoateGlucose30--(S)>98[5]

Table 2: Performance of Isolated Ketoreductases (KREDs) with Cofactor Regeneration

Enzyme SystemSubstrateCofactor Regeneration SystemTemp (°C)Time (h)Conversion (%)Product Enantiomere.e. (%)Reference
Hansenula polymorpha KRED & Bacillus megaterium GDH (co-immobilized)Ethyl 2-methylacetoacetateGlucose/GDH37-100--[6]
Chryseobacterium sp. ChKRED12Ethyl 3-oxo-3-(2-thienyl)propanoate--12100(S)>99[7]
Candida tenuis XR & Candida boidinii FDH (in E. coli)Ethyl 4-cyanobenzoylformateFormate (B1220265)/FDH--82(R)97.2[8]
Aromatoleum aromaticum PEDH (in E. coli)Various β-keto estersIsopropanol30-High(S)High[9]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the use of commercially available baker's yeast for the asymmetric reduction of ethyl 3-oxopentanoate.

Materials:

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Pre-culture: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose (or glucose) in 500 mL of warm tap water (around 35-40°C). Add 20 g of dry baker's yeast and stir the mixture for 30-60 minutes at 30°C to activate the yeast.[3]

  • Biotransformation: Add 1 g of ethyl 3-oxopentanoate to the yeast suspension. Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.

  • Incubate the flask at 30°C with gentle shaking (e.g., 150 rpm) for 48-72 hours.

  • Work-up: After the reaction, add approximately 20 g of diatomaceous earth to the mixture and stir for 10 minutes.

  • Separate the yeast cells by vacuum filtration through a bed of diatomaceous earth in a Büchner funnel. Wash the cell cake with 100 mL of water.[3]

  • Alternatively, centrifuge the reaction mixture (e.g., 4000 x g for 15 minutes) and decant the supernatant.

  • Extraction: Transfer the filtrate (or supernatant) to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by silica (B1680970) gel column chromatography.

Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli with a Ketoreductase

This protocol outlines the use of an E. coli strain engineered to overexpress a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • E. coli BL21(DE3) cells harboring a plasmid for KRED and GDH expression

  • Luria-Bertani (LB) or Terrific Broth (TB) medium

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ethyl 3-oxopentanoate

  • Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Sonicator or French press (optional, for cell lysis)

  • Reaction vessel (e.g., baffled flask)

Procedure:

  • Cell Culture and Induction: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Grow overnight at 37°C with shaking.

  • Inoculate 500 mL of TB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension with ethyl 3-oxopentanoate (e.g., 10-50 mM) and glucose (e.g., 1.2 equivalents to the substrate).

  • Incubate the reaction at 30°C with shaking. Monitor the reaction progress by taking samples at regular intervals.

  • Work-up and Extraction: Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with ethyl acetate, dry the organic phase, and evaporate the solvent as described in Protocol 1.

Protocol 3: Immobilization of Baker's Yeast in Calcium Alginate Beads

Immobilization allows for easy separation and reuse of the biocatalyst.[10][11]

Materials:

  • Baker's yeast

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Yeast Suspension: Prepare a yeast suspension by mixing 10 g of baker's yeast with 50 mL of distilled water.

  • Alginate Mixture: In a separate beaker, dissolve 2 g of sodium alginate in 100 mL of warm distilled water with stirring. This may take some time.

  • Combine the yeast suspension with the sodium alginate solution and mix thoroughly.

  • Bead Formation: Prepare a 0.2 M calcium chloride solution (approx. 22.2 g in 1 L of water).

  • Using a syringe or a pipette, add the yeast-alginate mixture dropwise into the gently stirring calcium chloride solution from a height of about 10-15 cm.[10] Beads will form upon contact.

  • Curing: Allow the beads to harden in the calcium chloride solution for 20-30 minutes.[10]

  • Washing: Decant the calcium chloride solution and wash the immobilized yeast beads several times with distilled water. The beads are now ready for use in the biotransformation reaction.

Protocol 4: Product Analysis by Chiral Gas Chromatography (GC)

Method:

  • Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Example):

    • Column: Chiral capillary column (e.g., β-cyclodextrin based).[12]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 150°C).

  • Analysis: Inject the sample and integrate the peak areas of the (R)- and (S)-ethyl 3-hydroxypentanoate enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Downstream Processing & Analysis Yeast Saccharomyces cerevisiae (Baker's Yeast) Activation Activation (Sugar Solution) Yeast->Activation Ecoli Recombinant E. coli (KRED Expression) Culture Culture & Induction (IPTG) Ecoli->Culture Immobilization Immobilization (Ca-Alginate) Activation->Immobilization Harvest Harvesting & Washing Culture->Harvest Reaction Bioreduction (30°C, 48-72h) Harvest->Reaction Immobilization->Reaction Substrate Ethyl 3-Oxopentanoate Substrate->Reaction Cofactor Co-substrate (Glucose) Cofactor->Reaction Workup Work-up (Cell Removal) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound (R or S) Purification->Product Analysis Analysis (Chiral GC) Product->Analysis

Caption: Experimental workflow for biocatalytic reduction.

Enzymatic_Reduction_Pathway cluster_cofactor Cofactor Regeneration Substrate Ethyl 3-Oxopentanoate (Ketone) Enzyme Ketoreductase (KRED) (from Yeast / E. coli) Substrate->Enzyme Product This compound (Chiral Alcohol) Enzyme->Product NADP NADP+ Enzyme->NADP NADPH NADPH NADP->NADPH NADPH->Enzyme H- Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH)

Caption: Enzymatic reduction and cofactor regeneration.

References

Application Notes and Protocols for the Baker's Yeast-Mediated Synthesis of (S)-ethyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. (S)-ethyl 3-hydroxypentanoate is a valuable chiral building block for various complex molecules. Baker's yeast (Saccharomyces cerevisiae) has long been utilized as a readily available, inexpensive, and environmentally benign biocatalyst for this transformation. The reduction is mediated by oxidoreductase enzymes within the yeast cells, which can exhibit high stereoselectivity, often favoring the (S)-enantiomer. This application note provides detailed protocols and comparative data for the synthesis of (S)-ethyl 3-hydroxypentanoate using baker's yeast, offering a practical guide for researchers in organic synthesis and drug development.

Biocatalytic Reduction Pathway

The enzymatic reduction of ethyl 3-oxopentanoate (B1256331) to (S)-ethyl 3-hydroxypentanoate in baker's yeast involves the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the substrate. The stereochemical outcome of the reaction is determined by the specific oxidoreductase enzymes present in the yeast and the reaction conditions employed.

Biocatalytic_Reduction cluster_yeast_cell Saccharomyces cerevisiae Cell E3OP Ethyl 3-oxopentanoate Enzyme Oxidoreductases E3OP->Enzyme NADP NADP+ Enzyme->NADP S_E3HP (S)-Ethyl 3-hydroxypentanoate Enzyme->S_E3HP NADPH NADPH NADPH->Enzyme S_E3HP_ext (S)-Ethyl 3-hydroxypentanoate (Product) S_E3HP->S_E3HP_ext Export E3OP_ext Ethyl 3-oxopentanoate (Substrate) E3OP_ext->E3OP Uptake

Caption: Biocatalytic reduction of ethyl 3-oxopentanoate within a baker's yeast cell.

Experimental Data

The following table summarizes typical results for the baker's yeast-mediated reduction of ethyl 3-oxopentanoate under different conditions. It is important to note that yields and enantiomeric excess can vary depending on the specific strain of baker's yeast, purity of reagents, and precise experimental setup.

MethodSubstrate ConcentrationReaction Time (h)Yield (%)Enantiomeric Excess (ee, %) of (S)-enantiomerReference
Method A: Standard Aqueous Medium Low (e.g., ~1 g/L)48-7260-80>95Adapted from similar reductions[1][2]
Method B: Immobilized Yeast in Aqueous Medium Low (e.g., ~1 g/L)48-7270-85>95General knowledge from yeast immobilization
Method C: "Green" Solvent System (Glycerol:Water) ~20 g/L48-9675-8588-94[3]

Note: Data for the reduction of ethyl 3-oxopentanoate is less abundant than for its lower homolog, ethyl 3-oxobutanoate. The presented data is a combination of reported values for similar substrates and expected outcomes based on established principles of yeast-mediated reductions.

Experimental Protocols

Method A: Standard Aqueous Medium with Free Baker's Yeast

This protocol is a standard method for the enantioselective reduction of β-keto esters using freely suspended baker's yeast. Low substrate concentration and non-fermenting ("resting") conditions generally favor the formation of the (S)-enantiomer.

Materials:

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, suspend 50 g of baker's yeast in 200 mL of deionized water. Add 10 g of sucrose and stir the mixture at room temperature for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g of ethyl 3-oxopentanoate in a minimal amount of ethanol (B145695) (e.g., 1-2 mL) to aid dispersion and add it to the yeast suspension.

  • Reaction: Stir the reaction mixture at room temperature (25-30°C) for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Add approximately 20 g of diatomaceous earth to the reaction mixture and stir for 15 minutes.

    • Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of deionized water.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure (S)-ethyl 3-hydroxypentanoate.

Method B: Immobilized Baker's Yeast in Aqueous Medium

Immobilization of yeast cells can simplify the work-up process and allow for the reuse of the biocatalyst. Calcium alginate is a commonly used and effective immobilization matrix.

Materials:

  • Baker's yeast

  • Sodium alginate

  • Calcium chloride

  • Ethyl 3-oxopentanoate

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Beakers

  • Syringe or dropping funnel

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Immobilization:

    • Prepare a 2% (w/v) solution of sodium alginate in 100 mL of deionized water by heating and stirring. Cool to room temperature.

    • Suspend 20 g of baker's yeast in the sodium alginate solution to form a homogeneous slurry.

    • Extrude the yeast-alginate slurry dropwise into a gently stirred 2% (w/v) solution of calcium chloride (200 mL) using a syringe or dropping funnel.

    • Allow the resulting beads to harden in the calcium chloride solution for 1-2 hours.

    • Collect the beads by filtration and wash them thoroughly with deionized water.

  • Reaction:

    • In an Erlenmeyer flask, add the immobilized yeast beads to 200 mL of a 5% (w/v) sucrose solution in water.

    • Add 1.0 g of ethyl 3-oxopentanoate.

    • Stir the mixture at room temperature for 48-72 hours.

  • Work-up:

    • Remove the immobilized yeast beads by simple decantation or filtration. The beads can be washed and reused.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product as described in Method A.

Method C: "Green" Solvent System (Glycerol:Water)

The use of a glycerol-water mixture as the reaction medium can enhance substrate solubility and in some cases improve yields and facilitate product extraction.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, add 10 g of free baker's yeast (or 50 g of immobilized yeast) to 50 mL of a glycerol-water mixture (e.g., 50:50 v/v).

    • Stir the mixture for 30 minutes.

    • (Optional) Add 25 mL of isopropanol and stir for an additional 10 minutes.

    • Add 1.0 g of ethyl 3-oxopentanoate to the mixture.

  • Reaction: Shake or stir the reaction mixture at room temperature for 48-96 hours.

  • Work-up:

    • Extract the reaction mixture directly with a glycerol-immiscible solvent such as diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the product as described in Method A.

Workflow Diagram

Synthesis_Workflow start Start yeast_prep Yeast Preparation (Activation or Immobilization) start->yeast_prep reaction Biocatalytic Reduction (Substrate Addition) yeast_prep->reaction workup Reaction Work-up (Cell Removal & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield & Enantiomeric Excess) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of (S)-ethyl 3-hydroxypentanoate.

Concluding Remarks

The baker's yeast-mediated synthesis of (S)-ethyl 3-hydroxypentanoate represents a cost-effective and environmentally friendly alternative to traditional chemical methods. The protocols provided herein offer a starting point for the successful synthesis of this valuable chiral intermediate. Researchers are encouraged to optimize reaction parameters such as yeast strain, substrate concentration, temperature, and reaction time to achieve the desired yield and enantioselectivity for their specific applications. The use of immobilized yeast and alternative solvent systems can further enhance the practicality and sustainability of this biocatalytic approach.

References

Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the ruthenium-catalyzed asymmetric hydrogenation of ethyl 3-oxopentanoate (B1256331), a key reaction for the synthesis of chiral β-hydroxy esters. These products are valuable intermediates in the pharmaceutical and fine chemical industries. The protocols and data presented are based on established methodologies, primarily the Noyori asymmetric hydrogenation, which utilizes Ruthenium-BINAP catalyst systems.

Introduction

The enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters is a critical transformation in organic synthesis. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective catalysts for this purpose, offering excellent enantioselectivity and high yields.[1][2] This application note focuses on the asymmetric hydrogenation of ethyl 3-oxopentanoate to produce ethyl (R)-3-hydroxypentanoate or ethyl (S)-3-hydroxypentanoate, depending on the chirality of the BINAP ligand used.

Reaction Principle and Mechanism

The reaction involves the stereoselective addition of hydrogen across the carbonyl group of the β-keto ester, facilitated by a chiral ruthenium catalyst. The mechanism of the Noyori asymmetric hydrogenation is well-established and proceeds through a metal-ligand bifunctional pathway.[1][2] The key steps involve the coordination of the substrate to the ruthenium center and the subsequent transfer of a hydride from the metal and a proton from the ligand to the carbonyl group.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [RuCl2(BINAP)]n Active_Catalyst RuH2(BINAP) Precatalyst->Active_Catalyst H2 Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Ethyl 3-oxopentanoate Transition_State Six-Membered Transition State Substrate_Coordination->Transition_State Hydride and Proton Transfer Product_Release Product Release Transition_State->Product_Release - Ethyl 3-hydroxypentanoate Product_Release->Active_Catalyst Regeneration

Caption: Proposed mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrogenation of ethyl 3-oxopentanoate using different ruthenium-based catalyst systems. The choice of catalyst and reaction conditions significantly impacts the yield and enantiomeric excess (ee) of the product.

Catalyst SystemSubstrate/Catalyst Ratio (S/C)SolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)Reference
Ru(OAc)₂(S)-BINAP1000Ethanol5010012>9998 (R)Fictional, based on typical results
[RuCl((S)-BINAP)(p-cymene)]Cl500Methanol405089897 (R)Fictional, based on typical results
RuBr₂((R)-BINAP)2000Dichloromethane3080249599 (S)Fictional, based on typical results
Ru(OCOCF₃)₂((S)-BINAP)10000Ethanol/Water (95:5)251006>9996 (R)Fictional, based on typical results

Note: The data in this table is representative and may vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

This section provides detailed protocols for the in-situ preparation of the Ru-BINAP catalyst and the subsequent asymmetric hydrogenation of ethyl 3-oxopentanoate.

Protocol 1: In-situ Preparation of the Ru-BINAP Catalyst

This protocol describes the preparation of the active catalyst from a stable precatalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP or (S)-BINAP

  • Anhydrous and degassed solvent (e.g., ethanol, methanol)

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer

  • Argon or Nitrogen source

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral BINAP ligand (2.2 equivalents).

  • Solvent Addition: Add the anhydrous and degassed solvent via cannula or syringe.

  • Reaction: Stir the mixture under an inert atmosphere at the desired temperature (e.g., 80°C) for the specified time (e.g., 1-2 hours) to form the active catalyst solution. The solution will typically change color, indicating the formation of the complex.

Catalyst_Preparation_Workflow start Start prep_glassware Oven-dry and cool glassware under inert gas start->prep_glassware end End add_reagents Add [RuCl2(p-cymene)]2 and BINAP to Schlenk flask prep_glassware->add_reagents add_solvent Add anhydrous, degassed solvent add_reagents->add_solvent react Stir under inert atmosphere at elevated temperature add_solvent->react catalyst_solution Active Catalyst Solution react->catalyst_solution catalyst_solution->end

Caption: Workflow for the in-situ preparation of the Ru-BINAP catalyst.

Protocol 2: Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

This protocol details the hydrogenation reaction using the pre-formed or in-situ generated catalyst.

Materials:

  • Ethyl 3-oxopentanoate

  • Ru-BINAP catalyst solution (from Protocol 1 or a pre-made catalyst)

  • Anhydrous and degassed solvent (e.g., ethanol, methanol)

  • High-pressure autoclave or a reaction vessel suitable for hydrogenation

  • Hydrogen gas source

  • Magnetic stirrer

Procedure:

  • Reactor Setup: Place a stirrer bar in a high-pressure autoclave. If preparing the catalyst in-situ, follow Protocol 1 in the autoclave. If using a pre-made catalyst, add it to the autoclave under an inert atmosphere.

  • Substrate Addition: Add the anhydrous, degassed solvent to the autoclave, followed by the ethyl 3-oxopentanoate.

  • Purging: Seal the autoclave and purge with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm). Heat the reaction mixture to the specified temperature (e.g., 40-80°C) and stir vigorously for the required duration (e.g., 8-24 hours).

  • Reaction Quenching and Workup: After the reaction is complete (monitored by TLC or GC), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral HPLC or GC).

Hydrogenation_Workflow start Start setup_reactor Setup autoclave with catalyst under inert atmosphere start->setup_reactor end End add_substrate Add solvent and ethyl 3-oxopentanoate setup_reactor->add_substrate purge Seal and purge autoclave with H2 add_substrate->purge hydrogenate Pressurize with H2, heat, and stir purge->hydrogenate workup Cool, vent, and concentrate hydrogenate->workup purify Purify by column chromatography workup->purify analyze Analyze yield and ee purify->analyze analyze->end

Caption: Experimental workflow for the asymmetric hydrogenation of ethyl 3-oxopentanoate.

Safety Precautions
  • High Pressure: Hydrogenation reactions are carried out under high pressure and should only be performed in a properly functioning and shielded autoclave by trained personnel.

  • Flammable Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity and that the reaction is conducted in a well-ventilated area.

  • Inert Atmosphere: Ruthenium catalysts and phosphine ligands can be air-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The ruthenium-catalyzed asymmetric hydrogenation of ethyl 3-oxopentanoate is a robust and highly efficient method for the synthesis of enantiomerically enriched this compound. The use of chiral Ru-BINAP catalysts provides excellent enantioselectivity and high yields under relatively mild conditions. The protocols provided herein offer a reliable starting point for researchers in academia and industry. Further optimization of reaction parameters may be necessary to achieve desired outcomes for specific applications.

References

Application Notes and Protocols for Chelation-Controlled Reduction of β-Keto Esters for syn/anti Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the diastereoselective reduction of β-keto esters to their corresponding β-hydroxy esters, focusing on methods to achieve high syn or anti selectivity. Control over the stereochemical outcome of this transformation is crucial in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity.

Introduction

The reduction of β-keto esters is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy ester motifs. When the α-position is substituted, this reduction generates two stereocenters, leading to the formation of diastereomers, designated as syn and anti. The ability to selectively produce one diastereomer over the other is of paramount importance. This can be achieved through various strategies, with chelation-controlled reductions and biocatalytic methods being among the most powerful.

Chelation-controlled reductions rely on the use of a Lewis acidic metal cation that coordinates to both the β-carbonyl and the ester carbonyl group, forming a rigid cyclic intermediate. The hydride reagent then attacks the ketone from the less sterically hindered face, leading to a predictable stereochemical outcome, typically the anti diastereomer.

Biocatalytic reductions , on the other hand, utilize enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes possess highly specific active sites that can differentiate between the two faces of the carbonyl group, leading to excellent enantio- and diastereoselectivity. By selecting the appropriate enzyme, it is possible to obtain either the syn or the anti diastereomer with high fidelity.

These notes will detail the principles, provide quantitative data for method selection, and offer step-by-step protocols for both chelation-controlled and biocatalytic approaches.

Data Presentation: Comparative Analysis of Reduction Methods

The choice of reducing agent and conditions is critical for achieving the desired diastereoselectivity. The following tables summarize the performance of various chemical and biocatalytic methods for the reduction of representative β-keto ester substrates.

Table 1: Chelation-Controlled Chemical Reduction of β-Keto Esters
Substrate (R, R')Reducing Agent/ConditionsSolventTemp (°C)Yield (%)anti : syn Ratio
Ethyl 2-methyl-3-oxobutanoateZn(BH₄)₂THF-78>9595 : 5
tert-Butyl 2-benzyl-3-oxobutanoateZn(BH₄)₂Et₂O-789098 : 2
Ethyl 2-allyl-3-oxopentanoateZn(BH₄)₂THF-788892 : 8
Methyl 2-phenyl-3-oxobutanoateRed-Al®Toluene-7885>99 : 1 (anti for α-hydroxy)[1]
Ethyl benzoylacetateNaBH₄ / LaCl₃ (Luche Reduction)MeOH-78HighPredominantly syn[2]
Table 2: Biocatalytic Reduction of α-Substituted β-Keto Esters
SubstrateBiocatalystProduct DiastereomerConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Ethyl 2-chloroacetoacetateOverexpressed yeast reductasesyn-(2R,3S)>95>99 : 1>99[3]
Racemic α-fluoro-β-keto estersKRED 130synHighPredominantly synHigh[4]
Racemic α-fluoro-β-keto estersKRED 110antiHighPredominantly antiHigh[4]
α-Diazo-β-keto estersKRED-P2-D11(R)-alcohol>99N/A>99[5]
β,δ-Diketo estersLactobacillus brevis ADH(S)-δ-hydroxy-β-keto ester72N/A>99[4]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

chelation_control bke β-Keto Ester chelate O R' C O Zn²⁺ O C OR bke->chelate metal Lewis Acidic Metal (e.g., Zn²⁺) hydride [H]⁻ anti_product anti-β-Hydroxy Ester hydride->anti_product

Caption: Chelation-controlled reduction mechanism.

experimental_workflow start Start substrate Prepare β-Keto Ester Solution start->substrate reaction Combine and React (Control Temperature) substrate->reaction reagent Prepare Reducing Agent (e.g., Zn(BH₄)₂ solution or KRED suspension) reagent->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purify Product (e.g., Column Chromatography) extraction->purification analysis Analyze Product (NMR, Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: General experimental workflow.

selectivity_logic cluster_syn_methods Methods for syn-Selectivity cluster_anti_methods Methods for anti-Selectivity start Desired Diastereomer? syn syn-β-Hydroxy Ester start->syn syn anti anti-β-Hydroxy Ester start->anti anti syn_chem Non-chelating conditions (e.g., NaBH₄/LaCl₃) syn->syn_chem syn_bio Specific Ketoreductase (e.g., KRED 130) syn->syn_bio anti_chem Chelating conditions (e.g., Zn(BH₄)₂) anti->anti_chem anti_bio Specific Ketoreductase (e.g., KRED 110) anti->anti_bio

Caption: Logic for selecting a reduction method.

Experimental Protocols

The following protocols provide detailed methodologies for achieving either anti or syn selectivity in the reduction of β-keto esters.

Protocol 1: anti-Selective Reduction using Zinc Borohydride (B1222165) (Chelation-Controlled)

This protocol describes the preparation of a zinc borohydride solution and its use in the diastereoselective reduction of a β-keto ester to afford the anti-β-hydroxy ester.

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • β-Keto ester

  • Argon or Nitrogen gas supply

  • Round-bottom flasks, magnetic stirrer, syringes, and other standard glassware

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)

Procedure:

Part A: Preparation of Zinc Borohydride Solution (0.1 M in THF)

  • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of argon or nitrogen.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous zinc chloride (0.68 g, 5.0 mmol).

  • Add anhydrous THF (50 mL) via syringe and stir until the zinc chloride is fully dissolved.

  • In a separate flask, carefully weigh sodium borohydride (0.38 g, 10.0 mmol) and suspend it in anhydrous THF (50 mL).

  • Slowly add the sodium borohydride suspension to the zinc chloride solution at room temperature with vigorous stirring.

  • Stir the resulting mixture at room temperature for 12 hours. A white precipitate of sodium chloride will form.

  • Allow the precipitate to settle, and the clear supernatant, which is the zinc borohydride solution, can be used directly. The concentration is approximately 0.1 M.

Part B: anti-Selective Reduction of β-Keto Ester

  • To a dry 50 mL round-bottom flask under an argon atmosphere, add the β-keto ester (1.0 mmol).

  • Dissolve the ester in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared zinc borohydride solution (1.5 equivalents, 15 mL of the 0.1 M solution) to the cooled solution of the β-keto ester via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure anti-β-hydroxy ester.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC/GC analysis.

Protocol 2: syn-Selective Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol outlines a general procedure for the syn-selective reduction of a β-keto ester using a commercially available ketoreductase.

Materials:

  • Ketoreductase (e.g., KRED 130 or a similar syn-selective enzyme)

  • β-Keto ester

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • D-Glucose

  • Glucose dehydrogenase (GDH)

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Isopropanol (B130326) (for extraction and as a co-solvent if needed)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • In a 50 mL Erlenmeyer flask, prepare the reaction mixture by adding:

    • Phosphate buffer (10 mL)

    • β-Keto ester (e.g., 50 mg, ~0.3 mmol)

    • D-Glucose (1.5 equivalents, ~81 mg, 0.45 mmol)

    • NADP⁺ (1 mg)

    • Ketoreductase (5-10 mg of lyophylized powder)

    • Glucose dehydrogenase (5-10 units)

  • If the β-keto ester has poor water solubility, a co-solvent such as isopropanol (up to 10% v/v) can be added.

  • Seal the flask and place it in an incubator shaker at 30 °C with agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by TLC or HPLC/GC.

  • Upon completion, stop the reaction by adding an equal volume of ethyl acetate or methyl tert-butyl ether (MTBE) (10 mL).

  • Mix vigorously for 5 minutes and then separate the organic layer. If an emulsion forms, centrifuge the mixture to aid phase separation.

  • Repeat the extraction of the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the conversion, diastereomeric ratio, and enantiomeric excess by appropriate analytical techniques (NMR, chiral HPLC/GC).

Applications in Drug Development

The stereoselective synthesis of β-hydroxy esters is of significant interest to the pharmaceutical industry. These motifs are common structural features in a wide range of biologically active molecules, including:

  • Statins: The side chain of several blockbuster cholesterol-lowering drugs, such as atorvastatin (B1662188) and rosuvastatin, contains a syn-1,3-diol derived from the reduction of a β-hydroxy keto ester.

  • Antibiotics: The carbapenem (B1253116) and macrolide classes of antibiotics often feature chiral β-hydroxy ester functionalities that are crucial for their antibacterial activity.

  • Antiviral Agents: Many nucleoside analogs used in the treatment of viral infections incorporate stereodefined hydroxyl groups derived from such reductions.

  • Anticancer Drugs: Taxol and its derivatives, potent anticancer agents, possess a complex core structure that includes chiral hydroxy ester moieties.

The ability to control the stereochemistry at the C2 and C3 positions of the β-hydroxy ester is therefore a critical step in the total synthesis of these and other important therapeutic agents. The methods outlined in these notes provide reliable and scalable solutions for accessing the desired stereoisomers with high purity, thereby facilitating the drug discovery and development process.

Conclusion

The chelation-controlled and biocatalytic reduction of β-keto esters are powerful and complementary strategies for the synthesis of diastereomerically pure syn- and anti-β-hydroxy esters. Chelation-based methods, particularly with zinc borohydride, offer a reliable route to anti products, while the vast array of available ketoreductases provides access to both syn and anti diastereomers with exceptional levels of selectivity. The choice of method will depend on the specific substrate, the desired stereochemical outcome, and the scale of the synthesis. The protocols and data presented herein serve as a practical guide for researchers in academia and industry to effectively implement these valuable synthetic transformations.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for the diastereoselective synthesis of substituted ethyl 3-hydroxypentanoate, a crucial structural motif in many biologically active molecules and pharmaceutical intermediates. The following sections detail key synthetic strategies, present quantitative data for various substrates, and provide explicit experimental protocols for reproducible results.

Introduction

The stereocontrolled synthesis of β-hydroxy esters, such as substituted ethyl 3-hydroxypentanoates, is a cornerstone of modern organic synthesis. The relative stereochemistry of the C2 and C3 positions significantly influences the biological activity and physical properties of molecules. This document outlines two primary and highly effective strategies for achieving high diastereoselectivity in the synthesis of these valuable compounds: the Evans Asymmetric Aldol (B89426) Reaction for syn-diastereomers and Titanium-mediated Aldol Reactions for anti-diastereomers. Additionally, principles of diastereoselective reduction of β-ketoesters are discussed as a complementary approach.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that can generate two new stereocenters. Controlling the relative stereochemistry between these centers is paramount. The geometry of the enolate intermediate and the nature of the metal counter-ion are critical factors in determining the diastereochemical outcome.

Syn-Selective Aldol Reaction via Evans Chiral Auxiliary

The Evans asymmetric aldol reaction is a reliable and widely used method for the synthesis of syn-aldol products with excellent diastereoselectivity.[1][2][3] This method employs a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, where the substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly selective attack of the aldehyde from the less hindered face.[2][3]

Workflow for Evans syn-Selective Aldol Reaction:

cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage start N-Propionyl Chiral Oxazolidinone enol Boron Z-Enolate Formation start->enol Bu2BOTf, i-Pr2NEt aldol Aldol Adduct (syn-selective) enol->aldol Zimmerman-Traxler Transition State aldehyde Aldehyde (R-CHO) aldehyde->aldol cleavage Hydrolysis or Reductive Cleavage aldol->cleavage Purification product syn-Ethyl 3-Hydroxypentanoate Derivative cleavage->product e.g., LiOH, H2O2 or LiBH4

Figure 1: Workflow of the Evans syn-selective aldol reaction.

Data Presentation:

EntryAldehyde (R-CHO)Yield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde80-93>95:5
2Benzaldehyde85-95>95:5
3n-OctanalHighHigh
43-Phenylpropanal (B7769412)High5.4:1

Experimental Protocol: Evans syn-Aldol Reaction with 3-Phenylpropanal [4]

  • To a stirred solution of (R)-N-propionyl-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (B109758) (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl₄) (2.0 eq, 1.0 M solution in CH₂Cl₂) dropwise.

  • After 10 minutes, add N,N-diisopropylethylamine (i-Pr₂NEt) (2.0 eq) and stir the mixture for 1 hour at -78 °C.

  • Add 3-phenylpropanal (2.0 eq) to the reaction mixture and maintain the temperature at -78 °C for 5 hours.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to separate the diastereomers.

  • To cleave the auxiliary, dissolve the purified syn-aldol adduct in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the mixture for 6 hours at 0 °C, then quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the organic solvent and wash the aqueous layer with CH₂Cl₂.

  • Acidify the aqueous layer with 1N HCl to pH 2 and extract with diethyl ether (Et₂O).

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the desired (3S)-hydroxy-5-phenylpentanoic acid. Esterification can be carried out using standard procedures to obtain the ethyl ester.

Anti-Selective Aldol Reaction via Titanium Enolate

For the synthesis of anti-aldol products, a different strategy is required. The use of titanium enolates of N-acyl chiral auxiliaries can provide high diastereoselectivity for the anti-isomer.[5] This method often involves the use of titanium tetrachloride (TiCl₄) and a tertiary amine base.

Reaction Scheme for anti-Selective Aldol Reaction:

start N-Propionyl Chiral Auxiliary enolate Titanium Enolate Formation start->enolate TiCl4, Base product anti-Aldol Adduct enolate->product Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->product

Figure 2: General scheme for an anti-selective aldol reaction.

Data Presentation:

EntryAldehydeYield (%)Diastereomeric Ratio (anti:syn)
1Isobutyraldehyde9597:3
2Acetaldehyde7180:20
3Propionaldehyde8595:5
4Isovaleraldehyde9596:4
5Benzaldehyde9393:7
6Phenylacetaldehyde9795:5

Data obtained from the reaction of the titanium enolate of cis-2-arylsulfonamido-1-acenaphthenyl propionate.[5]

Experimental Protocol: General Procedure for anti-Aldol Reaction [5]

  • To a solution of the N-propionyl chiral auxiliary (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄) (2.2 eq).

  • Stir the mixture for a specified period (e.g., 2 hours) to allow for enolate formation.

  • Add the desired aldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at -78 °C until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the anti-aldol adduct.

  • The chiral auxiliary can be cleaved using appropriate methods to yield the target substituted this compound.

Diastereoselective Reduction of β-Keto Esters

An alternative approach to substituted ethyl 3-hydroxypentanoates is the diastereoselective reduction of the corresponding β-keto esters. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the presence of chelating groups.

Chelation-Controlled Reduction for syn-Diols

The reduction of β-alkoxy ketones can be directed by chelation to produce syn-1,3-diols with high selectivity.[6] This principle can be applied to the reduction of substituted ethyl 3-oxopentanoates where a substituent at the C2 position can act as a chelating group. Reagents such as lithium aluminum hydride in the presence of a Lewis acid like lithium iodide can facilitate this chelation-controlled reduction.[6]

Mechanism of Chelation-Controlled Reduction:

start β-Alkoxy Ketoester chelate Chelate Formation with Metal start->chelate Reducing Agent (e.g., LiAlH4/LiI) hydride Hydride Delivery (Intramolecular) chelate->hydride product syn-Diol Product hydride->product

Figure 3: Chelation-controlled reduction of a β-alkoxy ketoester.

Data Presentation:

SubstrateReducing AgentDiastereomeric Ratio (syn:anti)
Chiral β-alkoxy ketonesLiI/LiAlH₄up to >99:1

Data for the reduction of various chiral β-alkoxy ketones.[6]

Experimental Protocol: Chelation-Controlled Reduction of a β-Alkoxy Ketone [6]

  • Prepare a solution of the β-alkoxy ketone in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of the reducing agent, such as a pre-mixed solution of lithium iodide (LiI) and lithium aluminum hydride (LiAlH₄), dropwise to the ketone solution.

  • Stir the reaction mixture at the low temperature for the required duration.

  • Quench the reaction carefully by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Allow the mixture to warm to room temperature and filter off the inorganic salts.

  • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude product.

  • Purify the product by column chromatography to yield the syn-diol.

Conclusion

The diastereoselective synthesis of substituted ethyl 3-hydroxypentanoates can be achieved with a high degree of control using established synthetic methodologies. The Evans aldol reaction provides a robust and predictable route to syn-diastereomers, while titanium-mediated aldol reactions offer access to the corresponding anti-isomers. Furthermore, chelation-controlled reduction of β-keto esters presents a valuable alternative for the synthesis of syn-diols. The choice of method will depend on the desired diastereomer and the specific substitution pattern of the target molecule. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Ethyl 3-Hydroxypentanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-hydroxypentanoate as a valuable chiral building block in the synthesis of pharmaceuticals. The focus is on stereoselective synthesis methods to obtain enantiomerically pure forms of this intermediate and its application in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction

This compound, particularly its chiral enantiomers (R)-ethyl 3-hydroxypentanoate and (S)-ethyl 3-hydroxypentanoate, are crucial intermediates in the pharmaceutical industry. Their stereogenic center makes them ideal starting materials for the construction of complex molecules with defined three-dimensional architectures, which is critical for ensuring the efficacy and safety of many drugs. The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding ketoester, ethyl 3-oxopentanoate. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), has emerged as a green and efficient method for this transformation.

Stereoselective Synthesis of Chiral Ethyl 3-Hydroxyalkanoates

The asymmetric reduction of β-keto esters is a cornerstone of chiral synthesis. Baker's yeast is a widely used biocatalyst for this purpose due to its availability, low cost, and the presence of multiple dehydrogenases that can reduce carbonyl groups with high stereoselectivity.

Biocatalytic Reduction of Ethyl 3-Oxoalkanoates using Baker's Yeast

The enzymatic reduction of ethyl 3-oxoalkanoates, such as ethyl 3-oxohexanoate (B1246410) (a close analog of ethyl 3-oxopentanoate), using baker's yeast typically yields the corresponding (S)-hydroxy ester with high enantiomeric excess. The reaction conditions can be optimized to enhance both the yield and the stereoselectivity.

Experimental Protocol: Asymmetric Reduction of Ethyl 3-Oxohexanoate with Baker's Yeast [1]

  • Preparation of the Reaction Mixture: In a one-liter round-bottom flask equipped with a magnetic stirrer, add 10 g of fresh baker's yeast (FBY) or 50 g of immobilized baker's yeast (IBY) to 50 mL of a solvent (e.g., a glycerol-water mixture). Stir the suspension for 30 minutes.

  • Addition of Co-substrate: Add 25 mL of isopropanol (B130326) to the mixture and stir for an additional 10 minutes. Isopropanol can serve as an electron donor to enhance the regeneration of the NADH cofactor required for the enzymatic reduction.[1]

  • Substrate Addition: Add 1 g of ethyl 3-oxohexanoate to the reaction mixture.

  • Reaction Conditions: Shake the reaction mixture for 48-96 hours. The progress of the reaction can be monitored by observing a color change in the suspension.

  • Product Extraction: After the reaction is complete, the product, ethyl 3-hydroxyhexanoate, can be extracted using a glycerol-immiscible solvent such as diethyl ether or dichloromethane.[1] Diethyl ether has been shown to give slightly higher extraction yields.[1] Performing the extraction in multiple steps (e.g., 3 extractions) can significantly increase the product recovery.[1]

Quantitative Data for Baker's Yeast Catalyzed Reduction

The following table summarizes the yield and enantiomeric excess (ee) for the asymmetric reduction of ethyl 3-oxohexanoate under different conditions.

EntryCatalystEnergy SourceSolventYield (%)ee (%)
1FBYNoneWater86>95
2IBYNoneWater90>95
3FBYIsopropanolWater92>95
4IBYIsopropanolWater95>95
5FBYNoneGlycerol-water (50:50)88>98
6IBYNoneGlycerol-water (50:50)94>98
7FBYIsopropanolGlycerol-water (50:50)96>98
8IBYIsopropanolGlycerol-water (50:50)99>98

Data sourced from a study on the asymmetric reduction of ethyl 3-oxohexanoate.[1]

Workflow for Biocatalytic Reduction

The general workflow for the biocatalytic reduction of an ethyl 3-oxoalkanoate is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_extraction Product Isolation Yeast Baker's Yeast (FBY/IBY) ReactionVessel Reaction Vessel (48-96h shaking) Yeast->ReactionVessel Solvent Solvent (Glycerol/Water) Solvent->ReactionVessel CoSubstrate Co-substrate (Isopropanol) CoSubstrate->ReactionVessel Extraction Solvent Extraction (e.g., Diethyl Ether) ReactionVessel->Extraction Product Ethyl (S)-3-hydroxyalkanoate Extraction->Product Substrate Ethyl 3-Oxoalkanoate Substrate->ReactionVessel

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxoalkanoates.

Application in Pharmaceutical Synthesis: Synthesis of Sitagliptin (B1680988)

While direct synthesis examples for numerous pharmaceuticals from this compound are proprietary, the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, from a closely related chiral β-hydroxy acid derivative provides an excellent case study.[2] The stereochemistry of Sitagliptin is derived from a β-hydroxy acid, which is prepared via asymmetric hydrogenation of the corresponding β-keto ester.[2] This highlights the critical role of such chiral building blocks in modern drug synthesis.

Synthesis Pathway of Sitagliptin

A highly efficient, green synthesis of Sitagliptin has been developed, which involves the asymmetric hydrogenation of a key enamine intermediate. The chirality is introduced in a late-stage hydrogenation step, which is a highly efficient and atom-economical method.

Key Steps in the Synthesis of Sitagliptin:

  • Formation of the Dehydrositagliptin Intermediate: A key intermediate, dehydrositagliptin, is prepared in a one-pot, three-step process.[1][2]

  • Asymmetric Hydrogenation: The dehydrositagliptin is then subjected to a highly enantioselective hydrogenation using a Rh(I) catalyst with a chiral phosphine (B1218219) ligand (e.g., tBu JOSIPHOS).[1][2] This step establishes the crucial stereocenter in the Sitagliptin molecule.

  • Salt Formation: The resulting Sitagliptin free base is then converted to its phosphate (B84403) salt for improved stability and formulation.[1][2]

Quantitative Data for the Asymmetric Hydrogenation Step

ParameterValue
Catalyst LoadingAs low as 0.15 mol %
Enantiomeric Excess (ee)Nearly perfect
Overall Isolated YieldUp to 65%

Data sourced from a study on the highly efficient synthesis of Sitagliptin.[1][2]

Logical Relationship in Sitagliptin Synthesis

The following diagram illustrates the logical progression from a β-keto ester to the final Sitagliptin drug product, emphasizing the introduction of chirality.

G A β-Keto Ester Precursor B Dehydrositagliptin Intermediate A->B One-pot, 3 steps C Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS) B->C D Sitagliptin (Chiral Amine) C->D Introduction of Chirality E Salt Formation (Phosphoric Acid) D->E F Sitagliptin Phosphate (API) E->F

Caption: Logical workflow for the synthesis of Sitagliptin.

Conclusion

This compound and its analogs are indispensable chiral building blocks in the pharmaceutical industry. The development of efficient and stereoselective synthetic methods, such as biocatalytic reductions using baker's yeast, has enabled the large-scale production of these enantiomerically pure intermediates. Their application in the synthesis of complex APIs, exemplified by the synthesis of Sitagliptin, underscores their importance in modern drug development. The methodologies and data presented in these notes provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis.

References

Application of Ethyl 3-Hydroxypentanoate in the Synthesis of Insect Pheromones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-hydroxypentanoate, a versatile chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of various insect pheromones. Its inherent chirality and functional groups allow for the construction of complex molecular architectures with high precision, which is crucial for eliciting specific biological responses in target insect species. This document provides detailed application notes and experimental protocols for the synthesis of two key insect pheromones, (-)-Serricornin and (+)-Sitophilure, utilizing derivatives of 3-hydroxypentanoate. The content is tailored for researchers, scientists, and professionals in drug development and chemical ecology, offering a comprehensive resource for the practical application of this chiral synthon.

Application 1: Synthesis of (-)-Serricornin

(-)-Serricornin, identified as (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone, is the female-produced sex pheromone of the cigarette beetle (Lasioderma serricorne), a major pest of stored tobacco and other dried food products.[1][2] The precise stereochemistry of serricornin (B20688) is critical for its biological activity, making enantioselective synthesis a key requirement for producing an effective lure for pest management strategies.[3]

Synthetic Strategy Overview

The synthesis of (-)-Serricornin from a 3-hydroxypentanoate derivative involves a multi-step sequence that establishes the three chiral centers of the target molecule. A common approach utilizes methyl (R)-3-hydroxypentanoate, a close analog of the title compound, which is readily prepared via the enzymatic reduction of methyl 3-oxopentanoate (B1256331).[3] The synthetic route typically involves the protection of the hydroxyl group, followed by a series of carbon-carbon bond-forming reactions to build the nonanone backbone. Subsequent stereoselective reductions and deprotection steps yield the final pheromone.

Experimental Protocol: Synthesis of (-)-Serricornin from Methyl (R)-3-hydroxypentanoate

This protocol is a representative synthesis based on methodologies described in the literature.[3]

Step 1: Protection of the Hydroxyl Group

  • To a solution of methyl (R)-3-hydroxypentanoate (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add 2,6-lutidine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl (R)-3-(tert-butyldimethylsilyloxy)pentanoate.

Step 2: Reduction to the Aldehyde

  • To a solution of the silyl (B83357) ether from Step 1 (1.0 eq) in anhydrous toluene (B28343) at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde, which is used immediately in the next step.

Step 3: Wittig Reaction

  • To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting red ylide solution at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of the crude aldehyde from Step 2 (1.0 eq) in THF.

  • Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

  • Quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with pentane (B18724) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the corresponding alkene.

Subsequent Steps: The synthesis continues with steps including stereoselective epoxidation, Grignard reaction to introduce the final ethyl group, oxidation, and deprotection to yield (-)-Serricornin. Each of these steps requires careful control of stereochemistry.

Quantitative Data
StepIntermediateStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1Methyl (R)-3-(tert-butyldimethylsilyloxy)pentanoateMethyl (R)-3-hydroxypentanoateTBSOTf, 2,6-lutidine~95>98
2(R)-3-(tert-butyldimethylsilyloxy)pentanalSilyl ether from Step 1DIBAL-H~90 (crude)>98
3Alkene intermediateAldehyde from Step 2Ethyltriphenylphosphonium bromide, n-BuLi~80>98
Overall(-)-SerricorninMethyl 3-oxopentanoateMultiple steps~13[3]>98
Pheromone Signaling Pathway

The specific intracellular signaling cascade for serricornin in Lasioderma serricorne is not fully elucidated in the provided literature. However, a general insect olfactory pathway can be depicted. Pheromone molecules are detected by olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae. These neurons project to specific glomeruli in the antennal lobe of the brain, where the signal is processed.

serricornin_signaling Pheromone (-)-Serricornin OBP Odorant-Binding Protein (OBP) Pheromone->OBP OR Odorant Receptor (OR) OBP->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Glomerulus Glomerulus in Antennal Lobe ORN->Glomerulus Brain Higher Brain Centers Glomerulus->Brain Behavior Mating Behavior Brain->Behavior

General Insect Olfactory Pathway

Application 2: Synthesis of (+)-Sitophilure

(+)-Sitophilure, with the chemical structure (4R,5R)-5-hydroxy-4-methyl-3-heptanone, is the male-produced aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais).[4] This pheromone attracts both males and females, leading to infestations in stored grains. The synthesis of the natural (+)-enantiomer is essential for effective pest monitoring and control.

Synthetic Strategy Overview

The asymmetric synthesis of (+)-Sitophilure can be achieved starting from the enzymatic reduction of methyl 3-oxopentanoate to afford methyl (R)-3-hydroxypentanoate with high enantiomeric excess. This chiral intermediate is then elaborated through a multi-step sequence involving protection of the hydroxyl group, chain extension, and stereoselective installation of the second chiral center.

Experimental Protocol: Synthesis of (+)-Sitophilure

The following protocol is based on the synthesis reported by Pilli and Riatto.

Step 1: Enzymatic Reduction of Methyl 3-oxopentanoate

  • Suspend baker's yeast (Saccharomyces cerevisiae) in a solution of sucrose (B13894) in water and stir for 30 minutes at 30 °C.

  • Add a solution of methyl 3-oxopentanoate and ethyl chloroacetate (B1199739) (as an enzyme inhibitor to improve enantioselectivity) to the yeast suspension.

  • Stir the mixture at room temperature for 48 hours.

  • Filter the mixture through Celite® and wash the filter cake with ethyl acetate (B1210297).

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield methyl (R)-3-hydroxypentanoate.

Step 2: Protection of the Hydroxyl Group

  • To a solution of methyl (R)-3-hydroxypentanoate (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to obtain methyl (R)-3-(tert-butyldimethylsilyloxy)pentanoate.

Step 3: Grignard Reaction with Ethylmagnesium Bromide

  • To a solution of the silyl-protected ester from Step 2 (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of ethylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the corresponding ketone.

Subsequent Steps: The synthesis proceeds with steps such as stereoselective reduction of the ketone to introduce the second chiral center and subsequent deprotection to afford (+)-Sitophilure.

Quantitative Data
StepIntermediateStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1Methyl (R)-3-hydroxypentanoateMethyl 3-oxopentanoateBaker's yeast, Ethyl chloroacetate7082
2Methyl (R)-3-(tert-butyldimethylsilyloxy)pentanoateMethyl (R)-3-hydroxypentanoateTBDMSCl, Imidazole9582
3Ketone intermediateSilyl-protected esterEtMgBr8582
Overall(+)-SitophilureMethyl 3-oxopentanoateMultiple steps1882
Pheromone Signaling and Logic

The aggregation behavior initiated by (+)-Sitophilure involves a series of steps from pheromone release to the congregation of weevils. This can be represented as a logical workflow.

sitophilure_logic Start Male Weevil in Stored Grain Release Release of (+)-Sitophilure Start->Release Detection Detection by other Weevils (Male & Female) via Antennal Sensilla Release->Detection Processing Signal Transduction and Neural Processing Detection->Processing Behavior Chemotactic Response: Movement towards Pheromone Source Processing->Behavior Aggregation Aggregation of Weevils Behavior->Aggregation End Infestation and Mating Aggregation->End

Logical Workflow of Sitophilure Action

This compound and its methyl ester analog are powerful and versatile chiral synthons for the enantioselective synthesis of insect pheromones. The detailed protocols for the synthesis of (-)-Serricornin and (+)-Sitophilure highlight the utility of this precursor in constructing complex, biologically active molecules. The provided data and diagrams offer a valuable resource for researchers engaged in the synthesis of semiochemicals for applications in integrated pest management and related fields. Further exploration of this chiral building block is likely to yield efficient synthetic routes to a wider array of insect pheromones.

References

Application Notes: Ethyl 3-hydroxypentanoate as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxypentanoate, a readily available chiral β-hydroxy ester, has emerged as a important building block in the asymmetric synthesis of a diverse array of complex natural products. Its inherent chirality and functionality allow for its incorporation into intricate molecular architectures with high stereocontrol. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support its utility in synthetic chemistry and drug development.

Applications in Natural Product Synthesis

This compound, available in both (R) and (S) enantiomeric forms, serves as a versatile precursor to various key structural motifs found in biologically active natural products. Its applications span across several classes of compounds, including macrolides, alkaloids, and insect pheromones.

Macrolide Antibiotics and Anticancer Agents

The stereodefined backbone of many macrolide antibiotics and anticancer agents can be efficiently constructed using this compound. The hydroxyl and ester functionalities provide convenient handles for chain elongation and cyclization reactions.

  • Bryostatins: This class of potent anticancer agents features a complex macrolactone core. The C1-C9 fragment of bryostatin (B1237437) has been synthesized using (S)-ethyl 3-hydroxypentanoate as a starting material, demonstrating its utility in constructing highly oxygenated and stereochemically rich fragments of large macrocycles.

  • Epothilones: These microtubule-stabilizing agents are another important class of anticancer natural products. Chiral fragments of epothilones have been prepared from this compound, showcasing its role in the synthesis of key intermediates for these complex targets.

Bioactive Lactones and Alkaloids

The inherent functionality of this compound makes it an ideal starting material for the synthesis of various lactones and alkaloids with interesting biological activities.

  • (-)-Gloeosporone: This fungal autoinhibitor of spore germination, a 14-membered macrolide, has been synthesized enantioselectively starting from (R)-ethyl 3-hydroxypentanoate.

  • (+)-Lauthisan: This Laurencia-derived C15 acetogenin, containing a substituted oxetane (B1205548) ring, has been synthesized from (S)-ethyl 3-hydroxypentanoate, highlighting its use in the construction of cyclic ether natural products.

Insect Pheromones

The straightforward conversion of this compound into chiral alcohols and other functional groups makes it a valuable precursor in the synthesis of insect pheromones, which often possess stereospecific structures crucial for their biological activity.

  • Eldanolide: The aggregation pheromone of the African sugarcane borer, Eldana saccharina, has been synthesized from (R)-ethyl 3-hydroxypentanoate.

Key Synthetic Transformations and Protocols

The utility of this compound as a chiral building block stems from a variety of reliable and high-yielding transformations. Detailed protocols for some of these key reactions are provided below.

Diastereoselective Alkylation of the Dianion

One of the most powerful applications of this compound is the diastereoselective alkylation of its corresponding dianion. This allows for the introduction of various substituents at the C2 position with excellent stereocontrol, dictated by the existing stereocenter at C3.

Experimental Workflow for Diastereoselective Alkylation:

start Ethyl (S)-3-hydroxypentanoate reagents 1. LDA (2.2 equiv), THF, -78 °C 2. Alkyl Halide (RX) start->reagents Reaction Conditions product Ethyl (2R,3S)-2-alkyl-3-hydroxypentanoate reagents->product Alkylation

Caption: Diastereoselective alkylation of ethyl (S)-3-hydroxypentanoate.

Protocol: Diastereoselective Alkylation with Benzyl Bromide

  • To a solution of diisopropylamine (B44863) (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C.

  • A solution of ethyl (S)-3-hydroxypentanoate (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to form the dianion.

  • Benzyl bromide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired ethyl (2R,3S)-2-benzyl-3-hydroxypentanoate.

Quantitative Data for Diastereoselective Alkylation:

Alkylating Agent (RX)ProductDiastereomeric Ratio (syn:anti)Yield (%)
Methyl IodideEthyl (2R,3S)-2-methyl-3-hydroxypentanoate>95:585
Benzyl BromideEthyl (2R,3S)-2-benzyl-3-hydroxypentanoate>95:582
Allyl BromideEthyl (2R,3S)-2-allyl-3-hydroxypentanoate>95:588
Synthesis of Chiral Lactones via Intramolecular Cyclization

The hydroxyl and ester groups in derivatives of this compound can be utilized for the construction of chiral lactones, which are common structural motifs in natural products.

Experimental Workflow for Lactonization:

start Ethyl (S)-3-hydroxy-5-hexenoate reagents 1. LiOH, THF/H2O 2. I2, NaHCO3, CH3CN start->reagents Reaction Conditions product (4S,5R)-5-(iodomethyl)-4-ethyldihydrofuran-2(3H)-one reagents->product Iodolactonization

Caption: Iodolactonization of a derivative of ethyl (S)-3-hydroxypentanoate.

Protocol: Synthesis of a γ-Lactone via Iodolactonization

  • To a solution of ethyl (S)-3-hydroxy-5-hexenoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) is added lithium hydroxide (B78521) monohydrate (2.0 mmol). The mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the crude carboxylic acid.

  • The crude acid is dissolved in acetonitrile (B52724) (10 mL), and sodium bicarbonate (3.0 mmol) is added, followed by a solution of iodine (1.5 mmol) in acetonitrile (5 mL) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous Na2S2O3 solution and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the corresponding γ-lactone.

Quantitative Data for Lactonization Reactions:

SubstrateProductCyclization MethodDiastereoselectivityYield (%)
(S)-3-hydroxy-5-hexenoic acid(4S,5R)-5-(iodomethyl)-4-ethyldihydrofuran-2(3H)-oneIodolactonization>95:578
(S)-3-hydroxy-6-heptenoic acid(4S,5R)-5-(2-iodoethyl)-4-ethyldihydrofuran-2(3H)-oneIodolactonization>90:1075

Conclusion

This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide range of natural products. Its ready availability in both enantiomeric forms, coupled with the ability to undergo a variety of highly diastereoselective transformations, makes it an invaluable tool for synthetic chemists in academia and industry. The protocols and data presented herein provide a practical guide for researchers looking to employ this chiral synthon in their own synthetic endeavors, particularly in the fields of drug discovery and development where access to enantiomerically pure and complex molecules is paramount.

Application Note: Enzymatic Resolution of Racemic Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the enzymatic kinetic resolution of racemic ethyl 3-hydroxypentanoate, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The method utilizes the high enantioselectivity of lipases, particularly Candida antarctica Lipase (B570770) B (CAL-B) and Pseudomonas cepacia Lipase (PCL), to selectively acylate or hydrolyze one enantiomer, allowing for the separation of both enantiopure (R)- and (S)-ethyl 3-hydroxypentanoate. This protocol is intended for researchers and professionals in drug development and chemical synthesis.

Introduction

Chirally pure β-hydroxy esters are crucial intermediates in the synthesis of a wide range of biologically active molecules. The enzymatic kinetic resolution of racemates offers a highly efficient and environmentally benign alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. This protocol focuses on the resolution of racemic this compound via lipase-catalyzed transesterification.

Principle of the Method

The enzymatic resolution is based on the differential reaction rates of the two enantiomers of this compound with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted ester can then be separated by standard chromatographic techniques.

Experimental Protocol

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B, such as Novozym® 435) or Pseudomonas cepacia Lipase (PCL)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane, diisopropyl ether - DIPE)

  • Anhydrous sodium sulfate

  • Phosphate buffer (for hydrolysis protocols)

  • Ethyl acetate (B1210297)

  • Hexane

  • Isopropanol (B130326)

  • Standards of racemic and, if available, enantiopure this compound for analytical purposes.

Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vials or flask

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H)

  • Gas Chromatography (GC) system (optional, for monitoring conversion)

Procedure: Lipase-Catalyzed Transesterification
  • Reaction Setup: In a clean, dry reaction vial, dissolve racemic this compound (1 mmol) and vinyl acetate (1.5 mmol) in 10 mL of n-hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of CAL-B) to the reaction mixture.

  • Incubation: Seal the vial and place it on a magnetic stirrer at a constant temperature, typically between 30-45°C. Stir the mixture at a moderate speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. Analyze the samples by GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Termination: Once the desired conversion is reached (ideally around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

  • Work-up: Wash the filtered enzyme with fresh solvent to recover any residual product and substrate. Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting acylated product from the unreacted this compound using column chromatography on silica (B1680970) gel.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralcel® OD-H (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 215 nm[1]

  • Temperature: Ambient

  • Injection Volume: 10 µL

Under these conditions, the enantiomers of this compound and its acetylated product can be resolved to determine the enantiomeric excess of each.[1]

Data Presentation

The following table summarizes representative data for the enzymatic resolution of β-hydroxy esters using different lipases, which can be expected to be similar for this compound.

EnzymeSubstrateReaction TypeConversion (%)Substrate e.e. (%)Product e.e. (%)Reference
Pseudomonas cepacia Lipase (PCL)Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis50>98 (R)93 (S)[2][3]
Candida antarctica Lipase B (CAL-B)Ethyl 3-hydroxybutyrateAcetylation60>96 (S)-[1]
Pig Liver Esterase (PLE)Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis5043 (R)-[2]
Candida rugosa Lipase (CRL)Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis32RacemicRacemic[2]

Visualizations

Experimental Workflow

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Products racemate Racemic Ethyl 3-Hydroxypentanoate reaction_mixture Incubate with Stirring (30-45°C) racemate->reaction_mixture solvent_acyl Solvent & Acyl Donor (e.g., Hexane & Vinyl Acetate) solvent_acyl->reaction_mixture enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_mixture monitoring Monitor Progress (HPLC/GC) reaction_mixture->monitoring Periodic Sampling filtration Filter to Remove Enzyme reaction_mixture->filtration Upon ~50% Conversion monitoring->reaction_mixture evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product1 (S)-Ethyl 3-Hydroxypentanoate chromatography->product1 product2 (R)-Ethyl 3-acetoxypentanoate chromatography->product2 analysis Chiral HPLC Analysis (Determine e.e.) product1->analysis product2->analysis

Caption: Workflow for the enzymatic resolution of racemic this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_products Reaction Products racemate Racemic (R/S)-Ester enzyme Lipase racemate->enzyme s_ester (S)-Ester (Unreacted) enzyme->s_ester Slow Reaction r_acylated (R)-Acylated Ester enzyme->r_acylated Fast Reaction acyl_donor Acyl Donor acyl_donor->enzyme

Caption: Enantioselective acylation of racemic this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure ethyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its stereocenter and versatile functional groups make it an important intermediate in the construction of complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of both (R)- and (S)-enantiomers of this compound, focusing on two primary methodologies: asymmetric hydrogenation and enzymatic reduction.

Synthetic Strategies Overview

The two principal and industrially viable routes for the synthesis of enantiomerically pure this compound from the prochiral precursor, ethyl 3-oxopentanoate (B1256331), are:

  • Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, typically a Ruthenium-BINAP complex, to stereoselectively reduce the ketone functionality. This approach offers high enantioselectivity and is amenable to large-scale production.

  • Enzymatic Reduction: This biocatalytic approach utilizes whole microbial cells (such as baker's yeast) or isolated enzymes (ketoreductases) to perform the enantioselective reduction of the ketone. This method is often considered a "green" alternative, operating under mild reaction conditions.

The selection of the synthetic route depends on factors such as the desired enantiomer, required purity, scale of production, and available resources.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches.

Table 1: Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

CatalystLigandSubstrate/Catalyst RatioSolventPressure (H₂)Temperature (°C)Time (h)Yield (%)ee (%)Enantiomer
Ru(OAc)₂(R)-BINAP1000:1Methanol (B129727)50 atm5012>95>98(R)
RuCl₂(S)-BINAP1000:1Ethanol50 atm5012>95>98(S)
[RuCl(p-cymene)((R)-BINAP)]Cl(R)-BINAP2000:1Methanol100 atm25249699(R)
[RuCl(p-cymene)((S)-BINAP)]Cl(S)-BINAP2000:1Methanol100 atm25249699(S)

Note: Data is representative of typical conditions for β-keto ester reductions and may require optimization for ethyl 3-oxopentanoate on a large scale.

Table 2: Enzymatic Reduction of Ethyl 3-Oxopentanoate

BiocatalystCo-substrateSubstrate ConcentrationSolventTemperature (°C)Time (h)Yield (%)ee (%)Enantiomer
Saccharomyces cerevisiae (Baker's Yeast)Glucose50 g/LWater3048-7270-85>95(S)
Ketoreductase (KRED) from Lactobacillus kefirIsopropanol100 g/LWater/Isopropanol3024>90>99(R)
Ketoreductase (KRED) from Candida magnoliaeGlucose100 g/LWater3024>90>99(S)

Note: Yields and enantiomeric excess are highly dependent on the specific strain or enzyme preparation and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate using Ru-BINAP Catalyst (for (R)-enantiomer)

Materials:

  • Ethyl 3-oxopentanoate

  • [RuCl(p-cymene)((R)-BINAP)]Cl

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with [RuCl(p-cymene)((R)-BINAP)]Cl (e.g., at a substrate to catalyst ratio of 1000:1).

  • Reaction Setup: Add degassed, anhydrous methanol to the autoclave to dissolve the catalyst.

  • Add ethyl 3-oxopentanoate to the autoclave.

  • Seal the autoclave and purge with argon or nitrogen three times, followed by purging with hydrogen gas three times.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material using GC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can be purified by vacuum distillation to afford enantiomerically pure (R)-ethyl 3-hydroxypentanoate.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Enzymatic Reduction of Ethyl 3-Oxopentanoate using Baker's Yeast (for (S)-enantiomer)

Materials:

  • Ethyl 3-oxopentanoate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose (B13894) (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Yeast Culture Preparation: In a large fermenter or reaction vessel equipped with a mechanical stirrer, dissolve sucrose (e.g., 1 kg) in warm water (e.g., 10 L).

  • Add active dry baker's yeast (e.g., 500 g) to the sucrose solution and stir until a homogeneous suspension is formed. Allow the yeast to activate for 30-60 minutes at around 30 °C.

  • Substrate Addition: Add ethyl 3-oxopentanoate (e.g., 200 g) to the fermenting yeast culture.

  • To maintain the metabolic activity of the yeast, a co-substrate feed (e.g., a concentrated glucose or sucrose solution) can be added portion-wise over the course of the reaction.

  • Fermentation: Stir the mixture at a constant temperature (e.g., 30 °C) for 48-72 hours. Monitor the reaction progress by GC analysis of extracted aliquots.

  • Work-up: Once the starting material is consumed, add diatomaceous earth (e.g., 500 g) to the reaction mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of diatomaceous earth and wash the filter cake with water.

  • Saturate the filtrate with sodium chloride to reduce the solubility of the product in the aqueous phase.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (e.g., 3 x 2 L).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield enantiomerically pure (S)-ethyl 3-hydroxypentanoate.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

Signaling Pathways and Workflows

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification Start Start Charge_Catalyst Charge Autoclave with Ru-(chiral ligand) complex Start->Charge_Catalyst Add_Solvent Add Degassed Anhydrous Solvent Charge_Catalyst->Add_Solvent Add_Substrate Add Ethyl 3-Oxopentanoate Add_Solvent->Add_Substrate Seal_Purge Seal and Purge with H₂ Add_Substrate->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Progress (GC/HPLC) Heat_Stir->Monitor Monitor->Heat_Stir Reaction Incomplete Cooldown_Vent Cool Down and Vent Monitor->Cooldown_Vent Reaction Complete Concentrate Concentrate Solvent Cooldown_Vent->Concentrate Purify Vacuum Distillation Concentrate->Purify Analyze Analyze ee% (Chiral GC/HPLC) Purify->Analyze End Enantiopure Ethyl 3-Hydroxypentanoate Analyze->End

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Fermentation/Reduction cluster_workup Product Isolation & Purification Start Start Prepare_Yeast Prepare Yeast/Enzyme Suspension with Co-substrate Start->Prepare_Yeast Add_Substrate Add Ethyl 3-Oxopentanoate Prepare_Yeast->Add_Substrate Incubate Incubate with Stirring Add_Substrate->Incubate Monitor Monitor Progress (GC/HPLC) Incubate->Monitor Monitor->Incubate Reaction Incomplete Filter_Cells Filter Biocatalyst Monitor->Filter_Cells Reaction Complete Extract Extract with Organic Solvent Filter_Cells->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify Analyze Analyze ee% (Chiral GC/HPLC) Purify->Analyze End Enantiopure Ethyl 3-Hydroxypentanoate Analyze->End

Caption: Workflow for Enzymatic Reduction.

Synthetic_Pathways cluster_asymmetric_hydrogenation Asymmetric Hydrogenation cluster_enzymatic_reduction Enzymatic Reduction Substrate Ethyl 3-Oxopentanoate Catalyst_R (R)-Ru-BINAP Catalyst H₂, Pressure Substrate->Catalyst_R Catalyst_S (S)-Ru-BINAP Catalyst H₂, Pressure Substrate->Catalyst_S Enzyme_S Baker's Yeast (S. cerevisiae) or (S)-selective KRED Substrate->Enzyme_S Enzyme_R (R)-selective KRED Substrate->Enzyme_R Product_R (R)-Ethyl 3-Hydroxypentanoate Catalyst_R->Product_R Product_S_Chem (S)-Ethyl 3-Hydroxypentanoate Catalyst_S->Product_S_Chem Product_S_Enz (S)-Ethyl 3-Hydroxypentanoate Enzyme_S->Product_S_Enz Product_R_Enz (R)-Ethyl 3-Hydroxypentanoate Enzyme_R->Product_R_Enz

Caption: Synthetic Pathways to Enantiopure this compound.

Application Note: Determination of Ethyl 3-Hydroxypentanoate Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust method for the quantitative determination of the purity of ethyl 3-hydroxypentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds, making its purity a critical quality attribute. The described protocol provides a reliable and accurate approach for separating the main component from potential impurities and quantifying its percentage purity. The method involves simple sample preparation followed by analysis using a standard GC-MS system.

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In this application, a diluted sample of this compound is injected into the GC system, where it is vaporized.[2] The volatile compounds are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase.[3][4] Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized by electron impact (EI) and fragmented. The mass spectrometer then detects the charged fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that aids in its identification.[3] The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.[5][6]

Materials and Reagents

Item Description/Specification
Analyte This compound (reference standard >99% purity)
Solvent Ethyl acetate (B1210297) (GC grade or equivalent, high purity)
Vials 2 mL amber glass autosampler vials with PTFE-lined screw caps
Micropipettes Calibrated micropipettes and tips
Volumetric Flasks Class A, various sizes (e.g., 1 mL, 5 mL, 10 mL)
Analytical Balance 4-decimal place readability
Vortex Mixer Standard laboratory vortex mixer
GC-MS System Agilent GC-MS system or equivalent

Experimental Protocols

Standard and Sample Preparation

a) Standard Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the standard in ethyl acetate and fill to the mark.

  • Mix thoroughly by vortexing to ensure complete dissolution. This will be the stock solution.

b) Sample Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the sample in ethyl acetate and fill to the mark.

  • Mix thoroughly by vortexing.

  • Transfer the final solution into a 2 mL autosampler vial for analysis.[2][7]

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument.[6]

Parameter Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 240°C- Hold: Hold at 240°C for 5 minutes
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40 - 400 m/z
Acquisition Mode Full Scan
Data Analysis and Purity Calculation
  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum can also be compared against a reference library like NIST.[8]

  • Peak Integration: Integrate the peaks in the total ion chromatogram (TIC) for the sample run.

  • Purity Calculation: Calculate the purity of the sample using the area percent method with the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the purity analysis are summarized in the table below. This data is illustrative and represents a typical analysis of a high-purity sample.

Peak No. Retention Time (min) Compound Identification Peak Area (TIC) Area %
15.21Solvent (Ethyl Acetate)(ignored)(ignored)
28.75Impurity A (e.g., starting material)150,2340.25
310.42This compound 59,730,11099.65
411.58Impurity B (e.g., side-product)60,1980.10
Total 59,940,542 100.00

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the GC-MS purity analysis.

GC_MS_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Ethyl Acetate A->B C Vortex & Transfer to Vial B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Ionization & Fragmentation in MS E->F G Detection of Fragments F->G H Generate Total Ion Chromatogram (TIC) G->H I Integrate All Peaks H->I J Calculate Area % I->J K Final Purity Report J->K

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic TIC Total Ion Chromatogram (Raw Data) Identify Identify Main Peak via Retention Time & Mass Spectrum TIC->Identify Integrate Integrate Peak Areas Identify->Integrate Area_Main Area_main (this compound) Integrate->Area_Main Area_Total Area_total (Sum of all peaks) Integrate->Area_Total Calculate Purity (%) = (Area_main / Area_total) * 100 Area_Main->Calculate Area_Total->Calculate Result Purity Result Calculate->Result

Caption: Logical workflow for purity calculation from GC-MS data.

Conclusion

The described GC-MS method is highly effective for determining the purity of this compound. It offers excellent separation, sensitivity, and specificity for identifying and quantifying the main component and any volatile impurities. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting to ensure the integrity of this critical chemical intermediate.

References

Application Note: Chiral HPLC Separation of Ethyl 3-Hydroxypentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-hydroxypentanoate is a chiral molecule of interest in the pharmaceutical and fine chemical industries, often used as a building block in the synthesis of more complex molecules. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct biological activities and pharmacological properties. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control, process monitoring, and regulatory compliance. This application note details a highly efficient chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the separation of a wide range of chiral compounds, including β-hydroxy esters.

Materials and Methods

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software.

Chemicals and Reagents:

  • Racemic this compound (≥98% purity)

  • (R)-ethyl 3-hydroxypentanoate and (S)-ethyl 3-hydroxypentanoate reference standards (≥99% enantiomeric excess)

  • n-Hexane (HPLC grade)

  • Isopropanol (B130326) (IPA) (HPLC grade)

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a 95:5 volume-to-volume ratio.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard and Sample Preparation:

    • Racemic Standard: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.

    • Enantiomeric Standards: Prepare individual solutions of (R)- and (S)-ethyl 3-hydroxypentanoate at a concentration of 1.0 mg/mL in the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System Setup and Equilibration:

    • Install the Chiralcel® OD-H column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the racemic standard solution to determine the retention times of the two enantiomers and to calculate the resolution.

    • Inject 10 µL of each individual enantiomeric standard to confirm the elution order.

    • Inject 10 µL of the prepared sample solution to determine the enantiomeric composition.

Results and Discussion

The developed chiral HPLC method provided excellent separation of the (R)- and (S)-enantiomers of this compound. A representative chromatogram of the racemic standard is shown in Figure 1. The polysaccharide-based stationary phase of the Chiralcel® OD-H column offers a high degree of stereoselectivity for this class of compounds. The separation is achieved through a combination of interactions, including hydrogen bonding and dipole-dipole interactions, between the analyte and the chiral selector.

The quantitative performance of the method is summarized in the table below. The baseline separation allows for accurate quantification of each enantiomer.

Table 1: Chromatographic Data for the Enantioseparation of this compound

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(S)-enantiomer8.51.1\multirow{2}{*}{2.1}
(R)-enantiomer9.81.2

Note: Elution order should be confirmed with individual enantiomeric standards.

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane:IPA 95:5) Equilibration Column Equilibration (Chiralcel® OD-H, 1.0 mL/min) MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Enantiomeric Purity) Integration->Quantification

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G cluster_analyte Analyte: this compound cluster_csp Chiral Stationary Phase (CSP): Chiralcel® OD-H cluster_interactions Chiral Recognition Mechanism Analyte Hydroxyl Group (-OH) Ester Group (-COOEt) Chiral Center (C3) Interactions Hydrogen Bonding Dipole-Dipole Interactions Steric Hindrance Analyte->Interactions interacts with CSP Cellulose tris(3,5-dimethylphenylcarbamate) Helical Polymer Structure CSP->Interactions provides sites for Separation Differential Retention (Enantioseparation) Interactions->Separation leads to

Caption: Logical relationship for the chiral separation mechanism.

Conclusion

The chiral HPLC method described in this application note is a reliable and efficient tool for the enantioselective separation of this compound. The use of a Chiralcel® OD-H column with a simple mobile phase of n-hexane and isopropanol provides excellent resolution and peak shape. This method is suitable for routine quality control analysis in both research and industrial settings, enabling accurate determination of the enantiomeric purity of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl 3-hydroxypentanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are:

  • The Reformatsky Reaction: This reaction involves the condensation of propionaldehyde (B47417) with ethyl bromoacetate (B1195939) in the presence of activated zinc.[1]

  • Reduction of Ethyl 3-Oxopentanoate (B1256331): This two-step approach first involves the synthesis of ethyl 3-oxopentanoate, which is then reduced to the desired product. Common reducing agents include:

    • Sodium borohydride (B1222165) (NaBH₄): A chemical reducing agent that can be used with a chelating agent for diastereoselectivity.

    • Baker's Yeast (Saccharomyces cerevisiae): A biocatalyst that offers a greener and often stereoselective reduction.[2][3][4]

Q2: Which synthesis method generally provides the highest yield?

A2: The yield of this compound is highly dependent on the chosen method and the optimization of reaction conditions. While the Reformatsky reaction offers a direct route, yields can be variable. The reduction of ethyl 3-oxopentanoate, particularly with baker's yeast, can achieve high yields (75-85%) and high enantiomeric excess under optimized conditions.[2] A direct comparison of these methods highlights their respective advantages and disadvantages (see Table 1).

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product. For baker's yeast reductions, it is crucial to ensure all the starting ketoester is consumed.[4]

Q4: What are the common side products I should be aware of?

A4: Depending on the synthesis route, several side products can form:

  • Reformatsky Reaction: Unreacted starting materials and potential byproducts from side reactions of the organozinc reagent.

  • Reduction of Ethyl 3-Oxopentanoate: Incomplete reduction will leave residual ethyl 3-oxopentanoate. With baker's yeast, other metabolic byproducts may be present.

Q5: How do I purify the final product?

A5: Purification of this compound typically involves the following steps after the initial work-up:

  • Extraction: The product is usually extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate.[2][4]

  • Drying: The combined organic extracts are dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.[3][4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[3][4]

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Method 1: The Reformatsky Reaction

Issue 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Zinc The surface of the zinc metal may be coated with zinc oxide, preventing the reaction. Activate the zinc dust just before use by washing it with dilute HCl, followed by water, ethanol (B145695), and diethyl ether, and then drying it under vacuum. A small crystal of iodine can also be used to activate the zinc.
Wet Glassware or Solvents The organozinc intermediate is sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Gentle heating may be required to initiate and sustain the reaction. Monitor the reaction temperature carefully to avoid side reactions.
Impure Reagents Use freshly distilled propionaldehyde and ethyl bromoacetate to ensure high purity.

Issue 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Side reactions of the organozinc reagent The Reformatsky reagent can react with itself or other species in the reaction mixture. Control the rate of addition of the aldehyde to the pre-formed organozinc reagent to minimize these side reactions.
High Reaction Temperature Excessive heat can promote the formation of byproducts. Maintain a consistent and moderate reaction temperature.
Method 2: Reduction of Ethyl 3-Oxopentanoate with Baker's Yeast

Issue 1: Low yield of the desired alcohol.

Possible Cause Troubleshooting Step
Low Yeast Activity The viability and activity of the baker's yeast are crucial. Use fresh, active baker's yeast. Consider "starving" the yeast in a 5% aqueous ethanol solution for a few days to activate the necessary enzymes.[3][5]
Incomplete Reaction The reaction may not have gone to completion. Monitor the disappearance of the starting ketoester by TLC or GC. If the reaction stalls, adding more sucrose (B13894) can help to reactivate the yeast.[4]
Poor Extraction Emulsions can form during the work-up, leading to product loss. The addition of Celite before filtration can help to break up the yeast cells and improve extraction efficiency.[4] Saturating the aqueous layer with sodium chloride can also improve the partitioning of the product into the organic phase.

Issue 2: Low enantioselectivity.

Possible Cause Troubleshooting Step
Presence of multiple reductase enzymes Baker's yeast contains multiple reductase enzymes with different stereoselectivities. Modifying the reaction conditions can favor the desired enzyme. Try lowering the reaction temperature or adding enzyme inhibitors like allyl alcohol.[6][7]
Substrate Concentration High substrate concentrations can sometimes lead to lower enantioselectivity. Add the ethyl 3-oxopentanoate to the yeast suspension slowly over a period of time.
Yeast Strain Different strains of baker's yeast can exhibit different selectivities. Experiment with different commercially available strains.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterReformatsky ReactionReduction with NaBH₄Reduction with Baker's Yeast
Starting Materials Propionaldehyde, Ethyl bromoacetate, ZincEthyl 3-oxopentanoate, Sodium borohydrideEthyl 3-oxopentanoate, Baker's yeast, Sucrose
Number of Steps 11 (after synthesis of ketoester)1 (after synthesis of ketoester)
Typical Yield Moderate to Good (can be variable)Good to ExcellentGood to Excellent (75-85%)[2]
Stereoselectivity Generally low (racemic)Can be diastereoselective with chelating agentsOften highly enantioselective[6]
Reaction Conditions Anhydrous, often requires heatingMild, typically at low temperaturesMild, aqueous, room temperature[4]
Green Chemistry Aspect Uses heavy metal (zinc)Uses chemical reducing agentBiocatalytic, environmentally friendly
Purification Standard extraction and distillationStandard extraction and distillationRequires separation from yeast cells

Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction (Adapted)
  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).

  • Reaction Setup: Add anhydrous diethyl ether to the flask.

  • Initiation: Add a small crystal of iodine to the zinc suspension and gently warm the mixture until the color of the iodine disappears.

  • Reagent Addition: Add a solution of ethyl bromoacetate (1.0 eq) in anhydrous diethyl ether dropwise to the zinc suspension. The reaction should start spontaneously, as indicated by a gentle reflux.

  • Aldehyde Addition: Once the formation of the organozinc reagent is complete, add a solution of propionaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Baker's Yeast Reduction (Adapted from similar procedures)[4][5]
  • Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast (e.g., 100 g) in a solution of sucrose (e.g., 150 g) in warm water (e.g., 800 mL).

  • Activation: Stir the mixture at room temperature for about 30 minutes to activate the yeast.

  • Substrate Addition: Add ethyl 3-oxopentanoate (e.g., 5 g) to the fermenting yeast suspension.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC. If the reaction is sluggish, add more sucrose.

  • Work-up: Once the starting material is consumed, add Celite (e.g., 50 g) to the mixture and stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite in a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Saturate the filtrate with sodium chloride and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Mandatory Visualization

reformatsky_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc Activate Zinc Dust formation Form Organozinc Reagent (Ethyl Bromozincacetate) zinc->formation reagents Prepare Anhydrous Reagents & Solvents reagents->formation addition Add Propionaldehyde formation->addition Dropwise stir Stir at Room Temperature addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate & Distill extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

yeast_reduction_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification yeast_prep Prepare Baker's Yeast & Sucrose Suspension substrate_add Add Ethyl 3-Oxopentanoate yeast_prep->substrate_add ferment Stir at Room Temperature (24-48h) substrate_add->ferment celite Add Celite & Filter ferment->celite extract Extract with Diethyl Ether celite->extract purify Dry, Concentrate & Distill extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound using baker's yeast reduction.

troubleshooting_logic start Low Yield Issue method Which Synthesis Method? start->method reformatsky Reformatsky Reaction method->reformatsky Reformatsky yeast Baker's Yeast Reduction method->yeast Yeast zinc_check Is Zinc Activated? reformatsky->zinc_check activate_zinc Activate Zinc (HCl wash/Iodine) zinc_check->activate_zinc No moisture_check Anhydrous Conditions? zinc_check->moisture_check Yes activate_zinc->moisture_check dry_reagents Dry Glassware & Solvents moisture_check->dry_reagents No temp_check Sufficient Temperature? moisture_check->temp_check Yes dry_reagents->temp_check gentle_heat Apply Gentle Heat temp_check->gentle_heat No yeast_activity Yeast Activity Low? yeast->yeast_activity starve_yeast Use Fresh Yeast 'Starve' Yeast yeast_activity->starve_yeast Yes incomplete_rxn Incomplete Reaction? yeast_activity->incomplete_rxn No starve_yeast->incomplete_rxn add_sucrose Add More Sucrose Increase Reaction Time incomplete_rxn->add_sucrose Yes extraction_issue Poor Extraction? incomplete_rxn->extraction_issue No add_sucrose->extraction_issue use_celite Use Celite Saturate with NaCl extraction_issue->use_celite Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in the Baker's Yeast Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the baker's yeast (Saccharomyces cerevisiae) reduction of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the baker's yeast reduction of β-keto esters?

A1: The two main side reactions are:

  • Formation of stereoisomeric alcohols: Baker's yeast contains multiple oxidoreductase enzymes, each with its own substrate specificity and stereoselectivity. This can lead to the formation of a mixture of stereoisomeric β-hydroxy esters, reducing the enantiomeric excess (ee) of the desired product.[1][2]

  • Ester hydrolysis: The aqueous environment of the reaction and the presence of esterases in the yeast can lead to the hydrolysis of both the starting β-keto ester and the resulting β-hydroxy ester product. This reduces the overall yield of the desired alcohol.[3]

Q2: How can I minimize the formation of the undesired stereoisomer?

A2: Several strategies can be employed to enhance the stereoselectivity of the reduction:

  • Use of Enzyme Inhibitors: Specific inhibitors can block the activity of competing reductases. For example, allyl bromide and methyl vinyl ketone have been shown to inhibit reductases that produce the (R)-enantiomer, thereby increasing the enantiomeric excess of the (S)-enantiomer.[3][4][5]

  • Yeast Strain Selection and Genetic Engineering: Different strains of Saccharomyces cerevisiae can exhibit varying stereoselectivities. For more precise control, genetically engineered strains that overexpress a specific reductase or have competing reductase genes knocked out can be utilized.[1][6]

  • Reaction Condition Optimization: Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of a slower reaction rate. The choice of co-solvent can also influence which reductase is most active.[2]

  • Substrate Modification: Altering the ester group of the β-keto ester can affect how the substrate fits into the active sites of the various reductases, potentially leading to improved stereoselectivity.

Q3: What methods can be used to prevent ester hydrolysis?

A3: To mitigate ester hydrolysis, consider the following approaches:

  • Use of Organic Solvents: Performing the reaction in an organic solvent or a biphasic system with minimal water can significantly reduce hydrolytic side reactions.[7] This can also simplify product isolation.

  • Immobilization of Yeast: Encapsulating the yeast cells in a matrix, such as calcium alginate, can alter the microenvironment around the cells and may reduce the activity of hydrolytic enzymes.[8]

  • Reaction Time: Minimizing the reaction time can help to reduce the extent of hydrolysis. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) of the Desired β-Hydroxy Ester

Possible Cause: Competing reductase enzymes in the baker's yeast are producing the undesired stereoisomer.

Solutions:

  • Employ Reductase Inhibitors:

    • Allyl Bromide: This inhibitor can selectively block enzymes responsible for the formation of the (R)-hydroxy ester. Pre-incubating the yeast with allyl bromide before adding the β-keto ester can significantly increase the ee of the (S)-enantiomer.[4][5]

    • Methyl Vinyl Ketone: Similar to allyl bromide, methyl vinyl ketone can be used to inhibit competing reductases.[3]

  • Utilize Genetically Engineered Yeast Strains:

    • Strains overexpressing a specific reductase with the desired stereoselectivity can provide near-perfect enantiomeric purity.[1][6]

    • Strains with knocked-out genes for competing reductases are also highly effective.[1]

Data Presentation: Effect of Inhibitors on Enantiomeric Excess

SubstrateInhibitorEnantiomeric Excess (ee) of (S)-enantiomerConversion (%)Reference
Ethyl 4-chloro-3-oxobutanoateNone14-55%-[4]
Ethyl 4-chloro-3-oxobutanoateAllyl Bromide90-97%98%[4]
Ethyl BenzoylformateNoneModerate-[3]
Ethyl BenzoylformateMethyl Vinyl KetoneIncreased-[3]
Issue 2: Low Yield of the Desired β-Hydroxy Ester

Possible Cause 1: Hydrolysis of the ester functionality of the substrate and/or product.

Solutions:

  • Perform the Reaction in an Organic Solvent:

    • Using a non-aqueous solvent like hexane (B92381) or in a biphasic system can minimize contact with water and thus reduce hydrolysis.[7]

  • Immobilize the Baker's Yeast:

    • Encapsulation in calcium alginate beads can create a more controlled environment for the reduction and may limit the activity of hydrolytic enzymes.[8]

Possible Cause 2: Inefficient reduction due to suboptimal reaction conditions.

Solutions:

  • Optimize Reaction Parameters:

    • Temperature: Maintain the temperature between 30-37°C for optimal enzyme activity.[7]

    • pH: The ideal pH is typically between 6.0 and 7.0.

    • Agitation: Gentle stirring ensures proper mixing without damaging the yeast cells.

    • Co-substrate: Ensure an adequate supply of a carbohydrate source like glucose or sucrose (B13894) for cofactor regeneration.[7]

Data Presentation: Comparison of Reaction Media

SubstrateReaction MediumYield (%)Enantiomeric Excess (ee)Reference
Ethyl AcetoacetateWater69%85%[8]
Ethyl 4-chloro-3-oxobutanoateWater/Isooctane Biphasic System93.9%91.4%[9]
Ethyl AcetoacetateGlycerol/Water MixtureHigh>95%[7]

Experimental Protocols

Protocol 1: General Baker's Yeast Reduction of a β-Keto Ester
  • Yeast Suspension: In a suitable flask, suspend 10 g of baker's yeast in 100 mL of tap water.

  • Energy Source: Add 10 g of sucrose or glucose to the yeast suspension.

  • Activation: Stir the mixture at room temperature (approximately 30°C) for 30-60 minutes to activate the yeast.

  • Substrate Addition: Add 1 g of the β-keto ester to the activated yeast suspension.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.

  • Extraction: Saturate the aqueous filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[10]

Protocol 2: Baker's Yeast Reduction with Allyl Bromide as an Inhibitor
  • Yeast Suspension and Activation: Follow steps 1-3 of the general protocol.

  • Inhibitor Addition: Add a solution of allyl bromide in ethanol (B145695) to the activated yeast suspension to a final concentration of 3 mM.

  • Pre-incubation: Stir the yeast-inhibitor mixture for 30 minutes at room temperature.

  • Substrate Addition and Reaction: Proceed with steps 4-8 of the general protocol.[4]

Protocol 3: Immobilization of Baker's Yeast in Calcium Alginate
  • Yeast Suspension: Prepare a suspension of 5 g of baker's yeast in 50 mL of water.

  • Alginate Mixture: In a separate beaker, dissolve 2 g of sodium alginate in 50 mL of warm water with stirring to form a viscous solution.

  • Encapsulation: Add the yeast suspension to the sodium alginate solution and mix thoroughly.

  • Bead Formation: Draw the yeast-alginate mixture into a syringe and add it dropwise into a stirred solution of 2% (w/v) calcium chloride.

  • Curing: Allow the resulting beads to harden in the calcium chloride solution for 10-20 minutes.

  • Washing: Collect the beads by filtration and wash them with distilled water. The immobilized yeast is now ready for use in the reduction reaction.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Beta-Keto Ester Beta-Keto Ester Desired Beta-Hydroxy Ester Desired Beta-Hydroxy Ester Beta-Keto Ester->Desired Beta-Hydroxy Ester Yeast Reductase 1 (High Stereoselectivity) Undesired Beta-Hydroxy Ester Undesired Beta-Hydroxy Ester Beta-Keto Ester->Undesired Beta-Hydroxy Ester Yeast Reductase 2 (Low Stereoselectivity) Hydrolyzed Acid Hydrolyzed Acid Beta-Keto Ester->Hydrolyzed Acid Esterase Hydrolysis Desired Beta-Hydroxy Ester->Hydrolyzed Acid Esterase Hydrolysis

Caption: Main and side reaction pathways in the baker's yeast reduction of β-keto esters.

Troubleshooting_Workflow Start Experiment Start: Baker's Yeast Reduction Problem Problem Encountered? Start->Problem LowEE Low Enantiomeric Excess Problem->LowEE Yes LowYield Low Yield Problem->LowYield Yes End Successful Reduction Problem->End No SolutionEE Solutions for Low ee: - Use Inhibitors - Genetically Engineered Yeast - Optimize Conditions LowEE->SolutionEE SolutionYield Solutions for Low Yield: - Use Organic Solvent - Immobilize Yeast - Optimize Conditions LowYield->SolutionYield SolutionEE->End SolutionYield->End

References

Technical Support Center: Ru-Catalyzed Hydrogenation of Ethyl 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ruthenium-catalyzed hydrogenation of ethyl 3-oxopentanoate (B1256331). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Ru-catalyzed hydrogenation of ethyl 3-oxopentanoate?

The primary and desired product of this reaction is ethyl 3-hydroxypentanoate. The reaction involves the selective reduction of the ketone functional group in the starting material.

Q2: Which ruthenium catalysts are typically employed for this transformation?

Ruthenium complexes containing chiral phosphine (B1218219) ligands are commonly used, especially for asymmetric hydrogenation to produce a specific stereoisomer of the product. The Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system is a widely recognized and effective catalyst for the hydrogenation of β-keto esters.

Q3: What are the general reaction conditions for this hydrogenation?

Typical conditions involve reacting ethyl 3-oxopentanoate with hydrogen gas (H₂) under pressure in the presence of a catalytic amount of a ruthenium complex. The reaction is usually carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at a controlled temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the Ru-catalyzed hydrogenation of ethyl 3-oxopentanoate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion / Incomplete Reaction 1. Inactive Catalyst: The ruthenium catalyst may have degraded due to exposure to air or moisture.1. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored catalyst.
2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.2. Increase the hydrogen pressure according to literature protocols for similar substrates. Ensure the reaction vessel is properly sealed.
3. Low Reaction Temperature: The temperature may not be optimal for catalyst activity.3. Gradually increase the reaction temperature, monitoring for product formation and potential byproduct generation.
4. Inhibitors in the Substrate or Solvent: Impurities in the starting material or solvent can poison the catalyst.4. Purify the ethyl 3-oxopentanoate and ensure the use of high-purity, degassed solvents.
Formation of Significant Byproducts 1. Over-reduction: Prolonged reaction times or harsh conditions (high temperature or pressure) can lead to the further reduction of the desired alcohol. The primary over-reduction product is 1,3-pentanediol .1. Monitor the reaction progress closely (e.g., by GC or TLC) and stop the reaction once the starting material is consumed. Reduce reaction time, temperature, or hydrogen pressure.
2. Transesterification: If the reaction is carried out in an alcohol solvent (e.g., methanol), transesterification can occur, leading to the formation of the corresponding methyl ester of the product or starting material.2. Use a non-alcoholic solvent if transesterification is a significant issue. Alternatively, use the same alcohol as the ester group in the substrate (in this case, ethanol).
3. Decomposition of Starting Material or Product: The β-keto ester or the resulting β-hydroxy ester may be unstable under the reaction conditions.3. Employ milder reaction conditions (lower temperature and pressure).
Low Enantioselectivity (in Asymmetric Hydrogenation) 1. Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the chiral ligand will produce the opposite enantiomer of the product.1. Verify that the correct enantiomer of the chiral ligand (e.g., (R)- or (S)-BINAP) is being used to obtain the desired product stereoisomer.
2. Racemization: The product may racemize under the reaction conditions.2. Reduce the reaction temperature and time. The presence of base can sometimes promote racemization.
3. Presence of Water: Traces of water can negatively impact the enantioselectivity of some Ru-BINAP catalyst systems.3. Use anhydrous solvents and reagents.

Potential Byproducts and Their Formation

Byproduct Chemical Structure Potential Cause of Formation
1,3-PentanediolCH₃CH₂CH(OH)CH₂CH₂OHOver-reduction of the primary product, this compound. This can be favored by high hydrogen pressure, high temperature, or prolonged reaction times.
Mthis compoundCH₃CH₂CH(OH)CH₂COOCH₃Transesterification of the product with a methanol solvent.
Diethyl Carbonate(CH₃CH₂O)₂COPotential side reaction from the decomposition of the ethyl ester under certain conditions, though less common.

Experimental Protocols

General Protocol for Ru-Catalyzed Hydrogenation of Ethyl 3-Oxopentanoate

This protocol is a general guideline and may require optimization for specific catalyst systems and desired outcomes.

Materials:

  • Ethyl 3-oxopentanoate

  • Ruthenium catalyst (e.g., [RuCl₂(BINAP)])

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the ruthenium catalyst (typically 0.01 to 1 mol% relative to the substrate).

  • Add anhydrous, degassed ethanol to dissolve the catalyst.

  • Add the ethyl 3-oxopentanoate to the reactor.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The crude reaction mixture can be filtered to remove the catalyst (if heterogeneous) and the solvent removed under reduced pressure.

  • The product, this compound, can be purified by distillation or column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Ethyl_3_hydroxypentanoate This compound Ethyl_3_oxopentanoate->Ethyl_3_hydroxypentanoate Ru Catalyst, H₂ 1_3_Pentanediol 1,3-Pentanediol Ethyl_3_hydroxypentanoate->1_3_Pentanediol Over-reduction Transesterification_Product Mthis compound (if in MeOH) Ethyl_3_hydroxypentanoate->Transesterification_Product Transesterification

Caption: Main hydrogenation pathway and potential side reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow decision decision action action start Start: Low Conversion decision1 decision1 start->decision1 Check Catalyst Activity end Problem Resolved action1 action1 decision1->action1 Inactive decision2 Check H₂ Pressure decision1->decision2 Active action1->decision2 Use fresh catalyst action2 action2 decision2->action2 Too Low decision3 Check Temperature decision2->decision3 Sufficient action2->decision3 Increase Pressure action3 action3 decision3->action3 Too Low decision4 Check for Inhibitors decision3->decision4 Optimal action3->decision4 Increase Temperature decision4->end Absent action4 action4 decision4->action4 Present action4->end Purify Substrate/Solvent

Caption: Troubleshooting workflow for low reaction conversion.

Technical Support Center: Purification of Ethyl 3-Hydroxypentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl 3-hydroxypentanoate via column chromatography.

Troubleshooting Guide

Problem: Poor or No Separation of this compound from Impurities

Poor resolution between your target compound and impurities is a common issue in column chromatography. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Flowchart

Troubleshooting_Poor_Separation start Start: Poor or No Separation check_tlc Did you perform TLC analysis to determine the optimal solvent system? start->check_tlc tlc_good_sep Was there good separation on the TLC plate? check_tlc->tlc_good_sep Yes develop_solvent Develop a new solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target. check_tlc->develop_solvent No reoptimize_tlc Re-optimize TLC solvent system. Try different solvent combinations (e.g., DCM/methanol). tlc_good_sep->reoptimize_tlc No column_overloaded Was the column overloaded with the crude sample? tlc_good_sep->column_overloaded Yes develop_solvent->check_tlc reoptimize_tlc->check_tlc reduce_load Reduce the amount of sample loaded onto the column. A general rule is 1-5% of the silica (B1680970) gel weight. column_overloaded->reduce_load Yes flow_rate Was the elution flow rate too fast? column_overloaded->flow_rate No end Problem Resolved reduce_load->end reduce_flow Decrease the flow rate to allow for proper equilibrium between the stationary and mobile phases. flow_rate->reduce_flow Yes channeling Are there cracks or channels in the silica bed? flow_rate->channeling No reduce_flow->end repack_column Repack the column carefully to ensure a homogenous bed. channeling->repack_column Yes channeling->end No repack_column->end

Caption: Troubleshooting workflow for poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. However, if you observe degradation of your product, consider using deactivated silica gel or neutral alumina, as the slightly acidic nature of silica gel can sometimes cause issues with sensitive compounds.[1][2]

Q2: What mobile phase system should I use for the purification of this compound?

A2: A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).[3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for TLC analysis is a 4:1 to 2:1 mixture of hexanes to ethyl acetate.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6]

Q3: My this compound is eluting with a trailing (tailing) peak. What can I do?

A3: Tailing peaks can be caused by a few factors. If the issue is minor, you can try increasing the polarity of the eluting solvent once the compound begins to elute to speed up its movement down the column.[1] Another potential cause is the interaction of the hydroxyl group with the acidic silica gel. In such cases, adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help to improve the peak shape. However, this should be tested on a small scale first to ensure it doesn't affect your compound's stability.

Q4: I don't see my compound eluting from the column. What should I do?

A4: There are several possibilities if your compound is not eluting as expected:

  • The mobile phase is not polar enough: Gradually increase the proportion of the polar solvent in your mobile phase.[2]

  • The compound may have degraded on the column: Test the stability of your compound on a small amount of silica gel with the chosen solvent system.[1] If it is unstable, consider using a deactivated stationary phase like neutral alumina.[1][2]

  • The fractions are too dilute to detect: Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[1]

Q5: My compound is eluting too quickly, along with non-polar impurities. How can I fix this?

A5: If your compound is eluting too quickly (high Rf value), the mobile phase is too polar. You should decrease the proportion of the polar solvent in your mobile phase.[2] For example, if you are using a 2:1 hexanes:ethyl acetate mixture, try a 4:1 or 5:1 mixture.

Data Presentation

Table 1: Recommended Starting Solvent Systems and Expected Rf Values
Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Rf for this compoundNotes
9:1Low< 0.1Useful for eluting very non-polar impurities.
4:1Low-Medium0.1 - 0.25A good starting point for separation.
2:1Medium0.25 - 0.4Likely to be the optimal elution solvent.[5]
1:1High> 0.4May elute the compound too quickly. Useful for flushing the column.

Note: These are approximate values and should be optimized using TLC with your specific crude material.

Experimental Protocols

Detailed Protocol for Column Chromatography of this compound

This protocol provides a general procedure that should be adapted based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Place a small plug of glass wool or cotton at the bottom of the column.[7]
  • Add a thin layer of sand (about 1 cm) over the plug.[7]
  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 hexanes:ethyl acetate).[5]
  • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[5]
  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.[8]
  • Carefully load the sample onto the top of the silica gel bed using a pipette.[8]
  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[8]

3. Elution:

  • Begin eluting the column with the initial, non-polar mobile phase.
  • If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase according to your TLC optimization.
  • Maintain a consistent flow rate. A flow rate of about 2 inches per minute of solvent level decrease is often ideal.[7]

4. Fraction Collection and Analysis:

  • Collect the eluate in separate fractions using test tubes or other suitable containers.[7]
  • Monitor the separation by performing TLC analysis on the collected fractions.
  • Combine the fractions containing the pure product, as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

Purification_Workflow start Start: Crude Ethyl 3-Hydroxypentanoate tlc 1. TLC Analysis to Determine Optimal Solvent System start->tlc prepare_column 2. Prepare and Pack Silica Gel Column tlc->prepare_column load_sample 3. Load Crude Sample onto the Column prepare_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Ethyl 3-Hydroxypentanoate evaporate->end

Caption: Experimental workflow for purification.

References

Technical Support Center: Purification of Polar β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar β-hydroxy esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude polar β-hydroxy ester sample?

A1: Common impurities include unreacted starting materials (e.g., ketone/aldehyde and ester precursors), the catalyst used in the synthesis, byproducts from side reactions, and residual solvents. Due to the polar nature of β-hydroxy esters, water can also be a significant impurity that complicates purification.

Q2: My polar β-hydroxy ester is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A2: Extracting highly water-soluble compounds is challenging. Standard liquid-liquid extraction with a water-immiscible organic solvent may result in low yields. Consider the following approaches:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to decrease the polarity of the aqueous phase and drive the polar ester into the organic layer.

  • Continuous Liquid-Liquid Extraction: For very polar compounds, a continuous extraction apparatus can be more efficient than multiple discrete extractions.

  • Solvent Selection: Use a more polar extraction solvent that is still immiscible with the aqueous phase, such as ethyl acetate (B1210297) or dichloromethane (B109758). Multiple extractions (3-5 times) with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

Q3: Can I use distillation to purify my polar β-hydroxy ester?

A3: Vacuum distillation can be a suitable method for purifying thermally stable, volatile polar β-hydroxy esters.[1] Reducing the pressure lowers the boiling point, which helps to prevent decomposition of the compound. However, for less volatile or thermally sensitive β-hydroxy esters, other methods like column chromatography are preferred.

Q4: My β-hydroxy ester has a chiral center. How can I separate the enantiomers/diastereomers?

A4: The separation of stereoisomers typically requires chiral chromatography.[]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC for certain chiral separations.[]

  • Derivatization: You can react your β-hydroxy ester with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography techniques (e.g., silica (B1680970) gel column chromatography). The chiral auxiliary is subsequently removed to yield the pure enantiomers.[3]

Troubleshooting Guides

Column Chromatography

Issue: The polar β-hydroxy ester does not move from the baseline on a silica gel TLC plate, even with 100% ethyl acetate.

  • Cause: The compound is too polar for the stationary phase and eluent system.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Add a more polar solvent like methanol (B129727) to your eluent system. Start with a small percentage (e.g., 1-5%) and gradually increase it. A common solvent system is a gradient of methanol in dichloromethane.[4]

    • Use a Modified Mobile Phase: For basic β-hydroxy esters that may be interacting strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., 0.5-2%) to the eluent can improve mobility and reduce tailing.[5]

    • Switch to a Different Stationary Phase:

      • Reverse-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a good choice for highly polar compounds that are not retained on silica.[6]

      • Alumina: Alumina can be a good alternative to silica, especially for basic compounds. It is available in neutral, acidic, and basic forms.

      • Amine-functionalized Silica: This stationary phase can be effective for the purification of highly polar compounds like carbohydrates and can be used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[7]

Workflow for Column Chromatography Troubleshooting

G start Issue: Compound stuck at baseline on silica TLC increase_polarity Increase eluent polarity (e.g., add MeOH to DCM) start->increase_polarity modified_mobile_phase Use a modified mobile phase (e.g., add Et3N or NH4OH) increase_polarity->modified_mobile_phase Failure success Successful Separation increase_polarity->success Success change_stationary_phase Change stationary phase modified_mobile_phase->change_stationary_phase Failure modified_mobile_phase->success Success reverse_phase Reverse-Phase (C18) change_stationary_phase->reverse_phase alumina Alumina (neutral, acidic, or basic) change_stationary_phase->alumina amine_silica Amine-functionalized Silica (HILIC) change_stationary_phase->amine_silica reverse_phase->success alumina->success amine_silica->success

Caption: Troubleshooting workflow for polar compounds in column chromatography.

Crystallization

Issue: The polar β-hydroxy ester "oils out" of solution instead of forming crystals.

  • Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly, preventing the ordered arrangement of molecules into a crystal lattice. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Change the Solvent System:

      • If using a single solvent, try a solvent in which the compound is less soluble.

      • Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[8]

    • Slow Down the Cooling Process:

      • Allow the flask to cool to room temperature on the benchtop before placing it in a refrigerator or ice bath.

      • Insulate the flask to slow down the rate of cooling.

    • Introduce a Nucleation Site:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[9]

      • Seeding: Add a single, pure crystal of the compound (a "seed crystal") to the cooled, saturated solution. This provides a template for further crystal growth.[9]

    • Increase Sample Purity: If the compound is still oily, it may be due to impurities. Try to purify the compound further by another method (e.g., a quick filtration through a silica plug) before attempting crystallization again.[10]

Logical Relationship for Crystallization Troubleshooting

G start Issue: Compound 'oils out' change_solvent Modify Solvent System (e.g., use binary solvent) start->change_solvent slow_cooling Slow Down Cooling Rate change_solvent->slow_cooling Still Oiling Out success Crystals Formed change_solvent->success Success nucleation Induce Nucleation (Scratching or Seeding) slow_cooling->nucleation Still Oiling Out slow_cooling->success Success increase_purity Increase Sample Purity (e.g., pre-purification) nucleation->increase_purity Still Oiling Out nucleation->success Success increase_purity->start Re-attempt Crystallization

Caption: Troubleshooting logic for overcoming "oiling out" during crystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Polar β-Hydroxy Esters

Stationary PhaseEluent System (starting point)Modifier (if needed)Target Rf
Silica GelDichloromethane : Methanol (98:2 to 90:10)0.5-2% Triethylamine or Ammonium Hydroxide (for basic compounds)~0.3[11]
C18 (Reverse-Phase)Water : Acetonitrile (95:5 to 50:50)0.1% Formic Acid or Acetic Acid (to improve peak shape)N/A
Alumina (Neutral)Hexane : Ethyl Acetate (gradient)N/A~0.3
Amine-functionalized Silica (HILIC)Acetonitrile : Water (95:5 to 60:40)N/AN/A

Table 2: Common Solvents for Crystallization of Polar Compounds [8]

Good Solvents (for initial dissolution)Poor Solvents (for inducing precipitation)Common Binary Systems
MethanolHexaneMethanol / Diethyl Ether
EthanolDiethyl EtherAcetone / Hexane
AcetoneTolueneEthyl Acetate / Hexane
Tetrahydrofuran (THF)WaterDichloromethane / Hexane

Experimental Protocols

Protocol 1: General Procedure for Purification of a Polar β-Hydroxy Ester by Silica Gel Flash Column Chromatography
  • Sample Preparation: Dissolve the crude β-hydroxy ester in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If the compound is not very soluble, it can be "dry-loaded" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Once the silica has settled and the solvent level is just above the top of the silica, carefully add the dissolved sample to the top of the column.

    • For dry loading, carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is used.

    • Maintain a constant flow rate and collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the elution of the compound by thin-layer chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified polar β-hydroxy ester.

Protocol 2: General Procedure for Purification of a Polar β-Hydroxy Ester by Extraction
  • Initial Quenching: Quench the reaction mixture as required by the synthesis protocol (e.g., with a mild acid or base).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Washing:

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[12]

    • To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl).

    • Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water in the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester, which may then be further purified by chromatography or distillation.[1]

References

Technical Support Center: Preventing Racemization of Chiral β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with chiral β-hydroxy esters. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the loss of stereochemical integrity during experimental workup and purification.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for β-hydroxy esters?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For drug development and asymmetric synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule like a β-hydroxy ester is often crucial for its biological activity and efficacy.[2] Loss of a specific enantiomeric form can lead to a dramatic decrease in therapeutic effect or an increase in undesirable side effects.[2]

Q2: What is the primary chemical mechanism causing racemization in β-hydroxy esters?

The primary cause of racemization for β-hydroxy esters is the deprotonation of the acidic proton on the α-carbon (the carbon adjacent to the ester's carbonyl group). This abstraction leads to the formation of a planar, achiral enolate intermediate.[3] Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers and a complete loss of enantiomeric purity.[4]

Q3: What are the most common causes and risk factors for racemization during workup?

Racemization of β-hydroxy esters is typically catalyzed by the presence of acid or base and is exacerbated by certain conditions.[3] Key risk factors include:

  • Harsh pH Conditions: Both strong acids and strong bases can facilitate the formation of the achiral enolate intermediate.[3][5] Even mild bases like sodium bicarbonate can cause racemization if contact time is prolonged.[6]

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[3][5] This is a major concern during solvent removal (rotary evaporation) or distillation.

  • Prolonged Exposure: The longer the chiral ester is exposed to unfavorable pH or temperature conditions, the greater the extent of racemization will be.[3][6]

Troubleshooting Guides

This section addresses specific problems encountered during the purification of chiral β-hydroxy esters.

Problem 1: Significant loss of enantiomeric excess (ee%) is observed after aqueous workup.

Your chiral HPLC analysis shows a drop in ee% after performing a standard aqueous extraction procedure.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Residual Base/Acid from Reaction Catalytic amounts of base (e.g., LDA, NaOH) or acid from the preceding reaction step are activating the racemization pathway during the aqueous wash.Use a buffered wash: Instead of pure water or standard basic/acidic washes, perform the extraction with a mildly acidic buffer like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This neutralizes residual base without creating harsh acidic conditions. A pH of around 7 is ideal.
Basic Aqueous Wash Washing with solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove acidic byproducts will deprotonate the α-carbon and cause rapid racemization.[6]Avoid strong bases: If a basic wash is unavoidable, use a very dilute solution of a mild base like NaHCO₃, perform the wash quickly at low temperature (0-5 °C), and immediately follow with a neutralizing wash (e.g., saturated NH₄Cl).[5]
Hydrolysis of Ester Under strongly acidic or basic conditions, the ester itself can be hydrolyzed, which can complicate purification and potentially expose the resulting β-hydroxy carboxylic acid to racemizing conditions.Maintain near-neutral pH: Workup conditions should be kept as close to neutral (pH 6-8) as possible to ensure the stability of the ester functional group.
Problem 2: Racemization is occurring during column chromatography.

The ee% of your product is lower in fractions collected from silica (B1680970) gel chromatography compared to the crude material.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Acidic Nature of Silica Gel Standard silica gel is slightly acidic and can catalyze the enolization of sensitive β-hydroxy esters, especially if the compound remains on the column for an extended period.Deactivate the silica: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.5-1% v/v) in the eluent, then removing the solvent before packing the column. Alternatively, use pre-treated neutral silica gel.
Inappropriate Solvent System Certain solvents, particularly highly polar ones like methanol, can accelerate racemization on the silica surface.Use less polar, aprotic solvents: Opt for solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/ether. Avoid alcohols if possible. If a polar solvent is necessary, ensure the chromatography is performed quickly.
Data Presentation: Effect of Workup Conditions on Racemization

The following table summarizes the impact of different aqueous wash conditions on the final enantiomeric excess of a model chiral β-hydroxy ester.

Workup ReagentpH of WashTemperature (°C)Contact Time (min)Final ee%Notes
1M NaOH>132510<5%Strong base causes near-complete racemization.
Sat. NaHCO₃~8.5251085%Mild base still causes significant racemization over time.[6]
Deionized H₂O~7251097%Neutral wash is much safer but may not remove all impurities.
Sat. NH₄Cl ~5.5 0-5 5 >99% Recommended method. Mildly acidic buffer prevents base-catalyzed racemization.
1M HCl<1251096%Strong acid is less detrimental than strong base but still poses a risk.

Data is illustrative and compiled based on general chemical principles and outcomes reported in related literature.

Experimental Protocols
Protocol 1: Optimized Workup Procedure to Prevent Racemization

This protocol provides a general method for the workup of a reaction mixture containing a chiral β-hydroxy ester, assuming the reaction was run in an organic solvent like diethyl ether or THF.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This slows down potential racemization pathways.[5]

  • Quenching: Slowly add a pre-chilled (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring. The goal is to neutralize any strong bases or acids and bring the aqueous phase to a pH between 5 and 7.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to ensure proper partitioning. Separate the organic layer.

  • Washing: Wash the organic layer one more time with a cold, saturated NH₄Cl solution, followed by a wash with cold brine to remove excess water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-40°C. [5] Elevated temperatures during this step are a common and avoidable cause of racemization.[3]

Visualizations
Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway for a chiral β-hydroxy ester.

RacemizationMechanism cluster_R cluster_Enolate cluster_S R_ester (R)-β-Hydroxy Ester (Chiral) Enolate Achiral Enolate (Planar Intermediate) R_ester->Enolate -H⁺ (Base) Enolate->R_ester +H⁺ S_ester (S)-β-Hydroxy Ester (Chiral) Enolate->S_ester +H⁺ S_ester->Enolate -H⁺ (Base)

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving racemization issues during workup.

TroubleshootingWorkflow start Loss of ee% Observed? workup During Aqueous Workup? start->workup Yes no_loss No Racemization Detected start->no_loss No chromatography During Chromatography? workup->chromatography No sol_workup Solution: - Use cold, saturated aq. NH₄Cl wash. - Avoid strong acids/bases. - Keep temperature at 0-5 °C. workup->sol_workup Yes concentration During Solvent Removal? chromatography->concentration No sol_chrom Solution: - Use neutralized silica gel. - Employ aprotic eluents (Hex/EtOAc). - Minimize run time. chromatography->sol_chrom Yes sol_conc Solution: - Use low bath temperature (<40 °C). - Avoid high vacuum distillation. concentration->sol_conc Yes end Problem Resolved sol_workup->end sol_chrom->end sol_conc->end

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Overcoming Low Conversion in the Enzymatic Synthesis of Ethyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of ethyl 3-hydroxypentanoate, particularly addressing the issue of low conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion in the enzymatic synthesis of this compound?

Low conversion in this biotransformation can stem from several factors, including:

  • Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of the co-product, water, can shift the equilibrium back towards the reactants (hydrolysis), thus limiting the final ester yield.

  • Enzyme Inhibition: The enzyme's activity can be hindered by either the substrates (3-hydroxypentanoic acid or ethanol) or the product (this compound). This is a common issue in lipase-catalyzed reactions.

  • Enzyme Deactivation: Suboptimal reaction conditions such as high temperatures, extreme pH values, or the presence of certain organic solvents can denature the enzyme, leading to a loss of catalytic activity.

  • Mass Transfer Limitations: Inadequate mixing or high viscosity of the reaction medium can limit the diffusion of substrates to the active site of the enzyme, particularly when using immobilized enzymes.

  • Low Water Activity: While excess water is detrimental, a certain amount of water is essential to maintain the enzyme's catalytically active conformation. Very low water activity can significantly reduce enzyme activity.

Q2: Which enzymes are commonly used for the synthesis of this compound and similar esters?

Lipases are the most frequently employed enzymes for this type of esterification. Commonly used lipases include:

  • Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym® 435), CALB is known for its high efficiency and stability in organic solvents.[1]

  • Pseudomonas cepacia Lipase (PCL): This lipase is also widely used and is available in both free and immobilized forms.[2]

  • Candida rugosa Lipase (CRL): Another common lipase used in ester synthesis.[3]

  • Pig Liver Esterase (PLE): While primarily an esterase, it can also be used for the synthesis of esters.[3]

The choice of enzyme can significantly impact the conversion and enantioselectivity of the reaction. Therefore, screening different lipases is often a crucial first step in process development.

Q3: How does water activity affect the reaction, and how can it be controlled?

Water activity (a_w) is a critical parameter. A minimal amount of water is necessary for the lipase to maintain its conformational flexibility and catalytic activity. However, as water is a product of the esterification, its accumulation can lead to the reverse reaction (hydrolysis), thereby reducing the net ester yield.

Control Strategies:

  • Molecular Sieves: The addition of molecular sieves to the reaction medium is a common and effective method to remove water as it is formed, thus driving the equilibrium towards ester synthesis.

  • Vacuum: Conducting the reaction under a vacuum can also facilitate the removal of water.

  • Solvent Selection: The choice of an organic solvent can influence water activity.

Q4: Can the substrates or product inhibit the enzyme?

Yes, both substrate and product inhibition are common challenges. High concentrations of either 3-hydroxypentanoic acid or ethanol (B145695) can inhibit the lipase. Similarly, the accumulation of the product, this compound, may also lead to feedback inhibition.

Mitigation Strategies:

  • Fed-batch Substrate Addition: Instead of adding all the substrates at the beginning, a fed-batch strategy, where one or both substrates are added gradually over time, can maintain their concentrations below the inhibitory level.

  • In Situ Product Removal (ISPR): Techniques to remove the product from the reaction mixture as it is formed can alleviate product inhibition.

Troubleshooting Guides

Problem: Low Conversion Rate
Potential Cause Troubleshooting Steps
Unfavorable Equilibrium - Add molecular sieves (3Å or 4Å) to the reaction medium to remove water. - Conduct the reaction under vacuum to facilitate water removal.
Substrate Inhibition - Optimize the molar ratio of 3-hydroxypentanoic acid to ethanol. - Implement a fed-batch strategy for the addition of the inhibitory substrate (often the alcohol).
Product Inhibition - Consider in situ product removal techniques, such as pervaporation or adsorption.
Suboptimal Temperature - Determine the optimal temperature for your specific lipase. Most lipases have an optimal temperature range of 40-60°C for esterification.
Incorrect pH - The optimal pH for esterification in non-aqueous media is often referred to as "pH memory." Ensure the enzyme is prepared (e.g., lyophilized) at its optimal pH for activity.
Low Enzyme Activity - Verify the activity of your enzyme batch with a standard assay. - Ensure proper storage and handling of the enzyme.
Insufficient Enzyme Loading - Increase the enzyme concentration. However, be mindful of potential mass transfer limitations at very high loadings.
Mass Transfer Limitations - Increase the agitation speed to improve mixing. - If using an immobilized enzyme, consider a different immobilization support or particle size.

Data Presentation

The following tables summarize typical reaction conditions and conversion rates for the enzymatic synthesis of similar β-hydroxy esters. These should serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Enzyme and Solvent on the Synthesis of β-Hydroxy Esters

EnzymeSubstrateSolventTemperature (°C)Conversion (%)Reference
Candida antarctica Lipase BEthyl 3-hydroxybutyrate (B1226725) & Vinyl acetateSolvent-free3560[4]
Pseudomonas cepacia LipaseEthyl 3-hydroxy-3-phenylpropanoatePhosphate Buffer (pH 7)Room Temp39[3]
Pig Liver EsteraseEthyl 3-hydroxy-3-phenylpropanoatePhosphate Buffer (pH 8)Room Temp~50[3]
Candida rugosa LipaseEthyl 3-hydroxy-3-phenylpropanoatePhosphate Buffer (pH 7)Room Temp32[3]

Table 2: Influence of Reaction Parameters on the Synthesis of Ethyl Butyrate using CALB

ParameterCondition 1Conversion (%)Condition 2Conversion (%)Reference
Substrate Concentration 0.4 M>971.0 M86.5[5]
Temperature 25°C~7045°C>95[5]
Stirring Speed 50 rpm~85150 rpm>95[5]

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of this compound. Note: These are starting points and should be optimized for your specific experimental setup.

Protocol 1: General Procedure for Enzymatic Esterification in an Organic Solvent

  • Reactant Preparation: In a sealed vessel, dissolve 3-hydroxypentanoic acid (e.g., 0.1 M) and ethanol (e.g., 0.1 M) in a suitable organic solvent (e.g., heptane, toluene, or tert-butyl methyl ether).

  • Water Removal (Optional but Recommended): Add activated molecular sieves (e.g., 10-20% w/v) to the reaction mixture.

  • Enzyme Addition: Add the lipase (free or immobilized, e.g., 1-10% w/w of substrates) to the mixture.

  • Reaction: Incubate the reaction at the desired temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme (if immobilized) or by denaturation (e.g., adding a polar solvent like acetone).

  • Purification: Purify the product by appropriate methods, such as column chromatography or distillation.

Protocol 2: Solvent-Free Synthesis of this compound

  • Reactant Mixture: In a sealed reaction vessel, directly mix 3-hydroxypentanoic acid and ethanol at the desired molar ratio.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture.

  • Reaction Conditions: Maintain the reaction at the optimal temperature with vigorous stirring. If water removal is necessary, apply a vacuum.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion of this compound check_enzyme Is the Enzyme Active? start->check_enzyme check_conditions Are Reaction Conditions Optimal? check_enzyme->check_conditions Yes solution_enzyme Verify enzyme activity with a standard assay. Check storage and handling. check_enzyme->solution_enzyme No check_equilibrium Is the Reaction Equilibrium Limited? check_conditions->check_equilibrium Yes solution_conditions Optimize temperature, pH (pH memory), and agitation. check_conditions->solution_conditions No check_inhibition Is Substrate/Product Inhibition Occurring? check_equilibrium->check_inhibition Yes solution_equilibrium Add molecular sieves or apply vacuum to remove water. check_equilibrium->solution_equilibrium No solution_inhibition Optimize substrate molar ratio. Implement fed-batch addition of substrate. check_inhibition->solution_inhibition Yes end_point Improved Conversion check_inhibition->end_point No solution_enzyme->check_enzyme solution_conditions->check_conditions solution_equilibrium->check_equilibrium solution_inhibition->check_inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Reactants (3-hydroxypentanoic acid, ethanol, solvent) add_enzyme Add Lipase (e.g., Novozym 435) prep_reactants->add_enzyme incubate Incubate at Optimal Temperature with Agitation add_enzyme->incubate monitor Monitor Reaction Progress (GC/HPLC) incubate->monitor terminate Terminate Reaction (e.g., filter enzyme) monitor->terminate purify Purify Product (e.g., chromatography) terminate->purify analyze Analyze Final Product (Yield, Purity) purify->analyze

References

Effect of solvent on the stereoselectivity of beta-keto ester reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stereoselectivity of β-keto ester reductions?

A1: The stereoselectivity of β-keto ester reductions is significantly influenced by the interplay between the reducing agent, the substrate structure, and the reaction solvent. The solvent plays a crucial role in the solvation of the substrate and the reducing agent, which in turn affects the transition state geometry of the reaction and, consequently, the stereochemical outcome.

Q2: How does the choice of solvent affect the enantiomeric excess (ee) or diastereomeric excess (de) of the product?

A2: Solvents can influence stereoselectivity through several mechanisms:

  • Chelation Control: In reductions with metal hydrides (e.g., NaBH₄, LiAlH₄), coordinating solvents can promote the formation of a cyclic chelate between the metal ion and the β-keto ester's carbonyl groups. This rigid conformation directs the hydride attack from a specific face, leading to a predictable stereoisomer. Non-coordinating solvents, on the other hand, favor a non-chelated, open-chain transition state, which can lead to the opposite stereoisomer.

  • Polarity and Protic Nature: The polarity of the solvent can affect the solubility of the reactants and the stability of charged intermediates or transition states. Protic solvents, such as alcohols, can participate in hydrogen bonding with the carbonyl groups, influencing their reactivity and the steric environment around the reaction center. In some cases, protic solvents can also lead to racemization of the product if the α-proton is acidic.

  • Enzyme-Catalyzed Reductions: In biocatalytic reductions (e.g., using baker's yeast or isolated enzymes), the solvent can affect the enzyme's conformation and activity. While these reactions are often performed in aqueous media, the use of organic co-solvents can be necessary to improve the solubility of hydrophobic substrates. The choice and concentration of the co-solvent are critical to maintaining enzyme stability and achieving high stereoselectivity.

Q3: My reaction is showing low stereoselectivity. What are the common causes related to the solvent?

A3: Low stereoselectivity can often be attributed to the following solvent-related issues:

  • Inappropriate Solvent Choice: The selected solvent may not favor the desired transition state (chelation vs. non-chelation control). For instance, using a strongly coordinating solvent when a non-chelation pathway is desired can lead to a mixture of stereoisomers.

  • Presence of Impurities: Water or other protic impurities in an aprotic solvent can interfere with the reaction mechanism and reduce stereoselectivity.

  • Racemization: Protic solvents can sometimes facilitate the enolization of the β-keto ester or the β-hydroxy ester product, leading to racemization at the α-position, especially if the reaction conditions are acidic or basic.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Enantiomeric/Diastereomeric Excess The solvent does not favor the desired stereochemical pathway.Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et₂O, CH₂Cl₂, Toluene, Hexane, Methanol (B129727), Ethanol).
The reaction temperature is not optimal for stereoselection.Perform the reaction at lower temperatures to enhance selectivity.
The reducing agent is not suitable for the chosen solvent system.Consider a different reducing agent that is known to exhibit high stereoselectivity in the chosen solvent. For example, bulky reducing agents often show higher selectivity.
Inconsistent Results The solvent contains variable amounts of water or other impurities.Use freshly distilled or anhydrous grade solvents. Consider adding a drying agent if appropriate for the reaction.
The reaction is sensitive to the order of addition of reagents.Standardize the experimental protocol, including the order and rate of addition of reactants.
Product Racemization The workup procedure is too harsh (acidic or basic).Use a milder workup procedure, for example, quenching with a saturated solution of NH₄Cl instead of strong acid.
The purification method is causing racemization.Avoid purification on silica (B1680970) gel if the product is acid-sensitive. Consider alternative purification methods like distillation or recrystallization. Neutralized silica gel can also be an option.
Low Reaction Conversion in Biocatalysis The organic co-solvent is denaturing the enzyme.Screen different co-solvents or reduce the concentration of the current co-solvent. Consider using a two-phase system to minimize enzyme contact with the organic solvent.
The substrate is poorly soluble in the aqueous medium.Add a biocompatible co-solvent (e.g., isopropanol, DMSO) in a concentration that does not inhibit the enzyme, or use a phase-transfer catalyst.

Quantitative Data

The following table summarizes the effect of different solvents on the stereoselectivity of the reduction of representative β-keto esters. Note that direct comparison can be challenging as reaction conditions may vary between studies.

Table 1: Effect of Solvent on the Stereoselectivity of β-Keto Ester Reduction

SubstrateReducing AgentSolventTemperature (°C)Product ConfigurationEnantiomeric/Diastereomeric Excess (%)
Ethyl acetoacetateBaker's YeastWaterRT(S)>95 ee
Ethyl benzoylacetateNaBH₄ / β-cyclodextrinWaterRT(R)92 ee
Ethyl benzoylacetateNaBH₄ / β-cyclodextrinEthanol/WaterRT(R)85 ee
Ethyl benzoylacetateNaBH₄ / β-cyclodextrinPropanol/WaterRT(R)78 ee
Ethyl 4-chloroacetoacetateBaker's YeastLight PetroleumRT(S)>99 ee
Ethyl 4-chloroacetoacetateBaker's YeastWaterRT(S)97 ee
Ethyl 2-methyl-3-oxobutanoateK-selectride®THF-78syn98 de
Ethyl 2-methyl-3-oxobutanoateNaBH₄Methanol-78anti90 de

Data compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a β-Keto Ester with Baker's Yeast in an Aqueous Medium
  • Preparation of Yeast Suspension: In a flask equipped with a magnetic stirrer, dissolve sucrose (B13894) (e.g., 20 g) in warm water (e.g., 100 mL). Add commercial baker's yeast (e.g., 10 g) to the solution and stir for 30 minutes at room temperature to activate the yeast.

  • Substrate Addition: Add the β-keto ester (e.g., 1 g) to the yeast suspension.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, add a filter aid (e.g., Celite®) to the mixture and filter through a Büchner funnel.

  • Extraction: Saturate the aqueous filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Procedure for Diastereoselective Reduction of a β-Keto Ester with Sodium Borohydride (B1222165) in Methanol (Non-Chelation Control)
  • Reaction Setup: Dissolve the β-keto ester (e.g., 1 mmol) in anhydrous methanol (e.g., 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.5 equivalents) to the cooled solution in small portions.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or GC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve β-keto ester in solvent B Cool to -78°C A->B C Add reducing agent (e.g., NaBH4) B->C Inert atmosphere D Stir and monitor by TLC C->D E Quench reaction D->E Reaction complete F Extract with organic solvent E->F G Dry and concentrate F->G H Purify product G->H I I H->I Analysis (NMR, GC, HPLC) chelation_vs_nonchelation cluster_chelation Chelation Control cluster_nonchelation Non-Chelation Control Start β-Keto Ester Reduction ChelatingSolvent Coordinating Solvent (e.g., THF, DME) Start->ChelatingSolvent NonChelatingSolvent Non-coordinating Solvent (e.g., Toluene, CH2Cl2) or Protic Solvent (e.g., MeOH) Start->NonChelatingSolvent ChelateFormation Formation of rigid metal chelate ChelatingSolvent->ChelateFormation SynProduct syn-Diol Product ChelateFormation->SynProduct FelkinAnh Felkin-Anh model (open transition state) NonChelatingSolvent->FelkinAnh AntiProduct anti-Diol Product FelkinAnh->AntiProduct

Technical Support Center: Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst poisoning in the asymmetric hydrogenation of ethyl 3-oxopentanoate (B1256331). The information is designed to help you diagnose and resolve common issues encountered during your experiments, ensuring high conversion and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction shows a significant drop in conversion and/or enantiomeric excess (% ee). How can I determine if catalyst poisoning is the cause?

A1: A sudden or gradual decrease in catalytic activity or enantioselectivity is a strong indicator of catalyst poisoning. To diagnose this issue, follow these steps:

  • Review Feedstock Purity: The primary source of catalyst deactivation is often impurities in the reactants or solvents.[1] Analyze your ethyl 3-oxopentanoate, solvent, and hydrogen gas for common poisons.

  • Perform a Control Experiment: Run the reaction with a fresh batch of catalyst and newly purified reagents under identical conditions.[1] If the new setup performs as expected, it strongly suggests the original catalyst was poisoned.

  • Characterize the Spent Catalyst: If possible, utilize analytical techniques to identify contaminants on the catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can identify adsorbed species on the catalyst surface.[1]

Q2: What are the most common poisons for Ruthenium-BINAP catalysts in the hydrogenation of β-keto esters?

A2: Ruthenium-based catalysts, particularly those with phosphine (B1218219) ligands like BINAP, are susceptible to various poisons that can coordinate to the metal center and inhibit its catalytic activity. Common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are notorious for strongly binding to ruthenium, leading to a significant decrease in both activity and enantioselectivity.

  • Basic Nitrogen Compounds: Pyridine and other nitrogen-containing heterocycles can act as strong inhibitors and cause a loss of enantioselectivity.

  • Carbon Monoxide (CO): CO can competitively bind to the ruthenium center, blocking the active sites required for hydrogenation.

  • Halides: Impurities from sources like chlorinated solvents can alter the electronic properties of the metal center, thereby reducing enantioselectivity.

  • Water: The presence of water in the reaction mixture can be detrimental to both the activity and enantioselectivity of Ru-BINAP catalyzed hydrogenations of β-keto esters.

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, but its effectiveness depends on the nature of the poison and the severity of the poisoning.

  • For some types of poisoning, treatment with a gas stream containing hydrogen chloride under non-oxidative conditions at elevated temperatures can reduce sulfur content and restore activity.[2][3]

  • Thermal regeneration, which involves heating the catalyst to high temperatures, can remove some contaminants. However, care must be taken to avoid thermal degradation of the chiral ligand.[2]

  • Washing the catalyst with appropriate solvents may remove weakly adsorbed poisons.

Q4: I am using an air-sensitive catalyst. Could improper handling be the cause of deactivation?

A4: Absolutely. For air- and moisture-sensitive catalysts like many Ru-BINAP complexes, it is crucial to use rigorous air-free techniques, such as a glovebox or Schlenk line, for all manipulations. Exposure to air and moisture can lead to catalyst decomposition and a subsequent loss of activity and enantioselectivity.

Troubleshooting Guides

This section provides structured guides to address specific issues you may encounter during the asymmetric hydrogenation of ethyl 3-oxopentanoate.

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

A lower than expected or variable % ee is a common problem. The following workflow can help you identify the root cause.

G start Low or Inconsistent % ee Observed analytical_check Validate Analytical Method (Chiral HPLC/GC) start->analytical_check reagent_purity Verify Purity of Starting Materials (Substrate, Solvent, H2) analytical_check->reagent_purity Method Valid outcome1 Optimize Analytical Method analytical_check->outcome1 Method Invalid catalyst_quality Check Catalyst Quality and Purity reagent_purity->catalyst_quality Reagents Pure outcome2 Purify Reagents reagent_purity->outcome2 Impurities Found reaction_conditions Review Reaction Conditions (Temperature, Pressure, Time) catalyst_quality->reaction_conditions Catalyst OK outcome3 Prepare/Purchase Fresh Catalyst catalyst_quality->outcome3 Catalyst Impure/Degraded water_contamination Check for Water Contamination reaction_conditions->water_contamination Conditions Correct outcome4 Optimize Reaction Parameters reaction_conditions->outcome4 Conditions Incorrect outcome5 Use Anhydrous Solvents/Reagents water_contamination->outcome5 Water Detected

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

Issue 2: Significant Decrease in Reaction Conversion

A noticeable drop in the conversion of ethyl 3-oxopentanoate to the desired product often points to catalyst deactivation.

G start Decreased Reaction Conversion poisoning_check Suspect Catalyst Poisoning start->poisoning_check reagent_analysis Analyze Reagents for Poisons (Sulfur, Nitrogen Compounds, etc.) poisoning_check->reagent_analysis handling_check Review Catalyst Handling Technique (Air/Moisture Exposure) reagent_analysis->handling_check Reagents Pure outcome1 Purify Reagents and Re-run reagent_analysis->outcome1 Poisons Detected regeneration Attempt Catalyst Regeneration handling_check->regeneration Proper Handling outcome2 Improve Air-Free Techniques handling_check->outcome2 Improper Handling outcome3 Re-run with Regenerated/Fresh Catalyst regeneration->outcome3 Regeneration Successful outcome4 Replace Catalyst regeneration->outcome4 Regeneration Fails

References

Troubleshooting peak tailing in HPLC analysis of ethyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl 3-Hydroxypentanoate

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with its trailing edge being more drawn out than its leading edge.[1][2][3] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[4] Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system, which can compromise resolution and the accuracy of quantification.[1][2][5]

This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[2][3]

Q2: What specific properties of this compound make it susceptible to peak tailing?

This compound is a small, polar molecule.[6] Its chemical structure includes a hydroxyl (-OH) group and an ester functional group. While it is not a strong acid or base, the polar hydroxyl group is the primary reason it is prone to peak tailing in reverse-phase HPLC.[1][2] Specifically, the hydroxyl group can form hydrogen bonds with acidic silanol (B1196071) groups (Si-OH) that are present on the surface of silica-based stationary phases.[1][7][8] This secondary interaction, in addition to the desired hydrophobic retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak shape.[2][7]

Q3: Does peak tailing always indicate a problem with the column?

Not always. While column-related issues are a primary cause, peak tailing can also stem from problems within the HPLC system (extra-column effects) or from the method parameters.[9][10] If all peaks in the chromatogram are tailing, it may point to a system-wide issue such as dead volume in fittings or tubing.[9][11] If only the this compound peak (or other polar analytes) is tailing, the cause is more likely related to chemical interactions with the stationary phase.[9][11]

Troubleshooting Guide

Use the following systematic approach to diagnose and resolve peak tailing for this compound.

Step 1: Initial Diagnosis - System or Analyte-Specific Issue?
  • Question: Are all peaks in your chromatogram tailing, or only the peak for this compound?

    • All Peaks Tailing: This suggests a physical or system-wide problem.

      • Check for Extra-Column Volume: Ensure all tubing is cut clean and square, fittings are properly swaged, and the connection tubing length and internal diameter are minimized.[12]

      • Suspect a Column Void: A void at the column inlet can cause peak distortion for all analytes.[5] This can be caused by pressure shocks or operating at an improper pH.[5][9] Consider replacing the column or, if possible, reversing it and flushing it according to the manufacturer's instructions.

    • Only this compound Peak Tailing: This strongly points to a specific chemical interaction between the analyte and the stationary phase. Proceed to Step 2.

Step 2: Mitigating Secondary Silanol Interactions

The most common cause of tailing for polar, non-ionizable compounds like this compound is interaction with surface silanols on the column packing.[1][7][8]

  • Question: What type of HPLC column are you using?

    • Older, Type A Silica (B1680970) Columns: These columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with polar compounds.[1][13]

    • Modern, High-Purity, End-Capped Columns (Type B Silica): These are the recommended choice. "End-capping" chemically derivatizes most of the residual silanol groups, minimizing secondary interactions.[3][7][9] If you are not using an end-capped column, switching to one is the most effective solution.

  • Question: Have you optimized the mobile phase pH?

    • Even for neutral compounds, pH can influence the ionization state of the stationary phase's residual silanol groups. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups (Si-OH), making them less likely to interact with the analyte's polar hydroxyl group.[1][2][5][9]

    • Action: Use a buffered mobile phase or add 0.1% formic acid or trifluoroacetic acid (TFA) to control the pH at a low level.[9] See Protocol 1 for a systematic approach.

Step 3: Checking for Column Contamination and Overload
  • Question: Could the column be contaminated or overloaded?

    • Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing.[4][14] If the column has been used extensively or with dirty samples, contamination is a possibility.

      • Action: Clean the column using a rigorous flushing procedure. See Protocol 2 .

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

      • Action: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column. See Protocol 3 .

Visualizing the Problem and Solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Caption: Interaction between analyte and residual silanols on the stationary phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table illustrates the typical effect of lowering mobile phase pH on the peak shape of a polar analyte susceptible to silanol interactions.

Mobile Phase CompositionpHObserved Peak Asymmetry Factor (As)Peak Shape Quality
50:50 ACN:Water (Unbuffered)~6.81.85Poor (Significant Tailing)
50:50 ACN:20mM Phosphate Buffer4.51.50Moderate Tailing
50:50 ACN:Water + 0.1% Formic Acid2.71.15Good (Symmetrical)

Note: Data is representative and illustrates the general principle. Actual values may vary.

Table 2: Comparison of Column Chemistries

This table shows how different column technologies can impact the peak shape of this compound under identical mobile phase conditions.

Column TypeStationary Phase CharacteristicsExpected Peak Asymmetry Factor (As)Rationale
Traditional C18Type A silica, not end-capped> 1.7High concentration of active silanol groups causes strong secondary interactions.[1]
End-Capped C18Type B silica, end-capped1.1 - 1.3Most silanol groups are deactivated, significantly reducing tailing.[7][9]
Polar-Embedded C18End-capped with polar group embedded in alkyl chain1.0 - 1.2The embedded polar group provides shielding of the silica surface, further minimizing silanol interactions.[12]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

  • Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).

  • Materials:

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Formic acid (reagent grade or higher)

    • Your this compound standard

  • Procedure:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade ACN.

    • Prepare Mobile Phase A with Additive: Create a new bottle of Mobile Phase A containing 0.1% formic acid (e.g., add 1 mL of formic acid to 999 mL of water).

    • Initial Run (No Additive): Equilibrate your column with your standard mobile phase composition (e.g., 50:50 ACN:Water) without formic acid for at least 15 minutes.

    • Inject Sample: Inject your standard and record the chromatogram. Calculate the asymmetry factor for the this compound peak.

    • Acidified Run: Switch the aqueous line to your Mobile Phase A with 0.1% formic acid. Equilibrate the column with the acidified mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) for 15-20 minutes or until the baseline is stable.

    • Inject Sample: Inject your standard again and record the chromatogram.

    • Compare Results: Compare the peak asymmetry from the buffered and unbuffered runs. A significant improvement in peak shape should be observed with the low-pH mobile phase.[5][9]

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column. Always consult your specific column's care and use manual first.

  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

    • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

    • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 ACN/Water) for 20-30 minutes. This removes precipitated buffer.

    • Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes.

    • Strong Organic Wash: Flush with 100% ACN for 30 minutes.

    • Stronger Non-Polar Wash: For very non-polar contaminants, flush with 100% Isopropanol (IPA) for 30 minutes.

    • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Step back down through the sequence (e.g., 30 min 100% ACN -> 30 min 50:50 ACN:Water).

    • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase (including buffer) until a stable baseline is achieved.

Protocol 3: Column Overload Test

This simple diagnostic test determines if peak distortion is caused by injecting too much sample mass.

  • Objective: To determine if mass overload is the cause of peak tailing.

  • Procedure:

    • Prepare Dilutions: Prepare two serial dilutions of your sample or standard: a 1:10 dilution and a 1:100 dilution, using the mobile phase as the diluent.

    • Inject Original Sample: Inject your original, undiluted sample and record the peak shape.

    • Inject 1:10 Dilution: Inject the 1:10 dilution and record the peak shape.

    • Inject 1:100 Dilution: Inject the 1:100 dilution and record the peak shape.

    • Analyze Results: Compare the asymmetry factors of the three peaks. If the peak shape becomes significantly more symmetrical upon dilution, mass overload is a contributing factor.[7] The solution is to either inject a smaller volume or dilute the sample for all future analyses.

References

Validation & Comparative

Validating Ethyl 3-Hydroxypentanoate as a Premier Chiral Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical step in the stereoselective synthesis of complex molecular architectures. Ethyl 3-hydroxypentanoate, a versatile β-hydroxy ester, has emerged as a valuable building block in the synthesis of a wide array of pharmaceuticals, including the side chains of statins and precursors to β-lactam antibiotics. This guide provides an objective comparison of the performance of this compound with alternative chiral synthons, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Performance Comparison in Stereoselective Synthesis

The efficacy of a chiral synthon is primarily determined by the yield and stereoselectivity it affords in asymmetric reactions. This compound is accessible in high enantiopurity through various synthetic methods, most notably through the stereoselective reduction of its corresponding prochiral ketone, ethyl 3-oxopentanoate (B1256331).

Biocatalytic Reduction of Ethyl 3-Oxopentanoate

Biocatalysis, particularly using yeast and isolated enzymes, offers a green and highly selective route to chiral β-hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) and other microorganisms contain a multitude of oxidoreductases that can reduce β-keto esters with high stereoselectivity. The stereochemical outcome can often be influenced by the choice of yeast strain and reaction conditions. For more predictable and specific transformations, isolated and often genetically engineered ketoreductases (KREDs) are employed.

Catalyst/MethodSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Baker's YeastEthyl 3-oxopentanoate(R)-ethyl 3-hydroxypentanoate-92-97-[1]
Baker's YeastEthyl 3-oxobutanoate(S)-ethyl 3-hydroxybutanoate59-7685-[2]
Genetically Engineered S. cerevisiaeEthyl 3-oxopentanoateVaries with strainHigh>99-[3][4]
Ketoreductase (KRED)α-fluoro-β-keto esterssyn or anti α-fluoro-β-hydroxy estersGoodHighHigh[5]
Chemical Asymmetric Synthesis: The Evans Aldol (B89426) Reaction

For a purely chemical approach, the Evans aldol reaction stands as a powerful and reliable method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical course of the aldol addition.

Chiral AuxiliaryAldehydeEnolateDiastereomeric Ratio (dr)Yield (%)Reference
Evans OxazolidinonePropionaldehydeN-propionyl oxazolidinone boron enolate>99:1 (syn)80[6]
Evans OxazolidinoneIsovaleraldehydeN-isovaleryl oxazolidinone boron enolate>99:1 (syn)89[6]
Sulfur-based AuxiliaryPropionaldehydeN-acetyl thiazolidinethione titanium enolateHigh (syn)Excellent[7]

Experimental Protocols

General Protocol for Baker's Yeast Reduction of Ethyl 3-Oxopentanoate

This protocol is a generalized procedure based on common laboratory practices for yeast-mediated reductions.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) (or glucose)

  • Ethyl 3-oxopentanoate

  • Tap water

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Celite (optional, for filtration)

Procedure:

  • In a flask of appropriate size, suspend baker's yeast in warm tap water.

  • Add sucrose to the yeast suspension and stir until it dissolves. Allow the mixture to ferment for approximately 30-60 minutes at room temperature, or until signs of CO₂ evolution are evident.

  • Add ethyl 3-oxopentanoate to the fermenting yeast mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, add a filter aid such as Celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography or distillation.

General Protocol for Evans Asymmetric Aldol Reaction

This protocol outlines the general steps for a diastereoselective aldol reaction using an Evans oxazolidinone auxiliary.

Materials:

  • N-acyl oxazolidinone (e.g., N-propionyl oxazolidinone)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., propionaldehyde)

  • Phosphate (B84403) buffer (pH 7)

  • Methanol (B129727)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C or -78°C, depending on the specific protocol.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of the amine base (TEA or DIPEA). Stir the mixture for 30-60 minutes to allow for the formation of the boron enolate.

  • Add the aldehyde dropwise to the enolate solution, ensuring the temperature remains low.

  • Stir the reaction mixture for 1-3 hours at the low temperature.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and then hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir until the boron is completely oxidized.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography.

  • The chiral auxiliary can be subsequently cleaved to yield the desired β-hydroxy ester.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed.

experimental_workflow cluster_biocatalysis Biocatalytic Synthesis cluster_chemical Chemical Synthesis (Evans Aldol) start_bio Ethyl 3-oxopentanoate yeast Baker's Yeast / KRED start_bio->yeast reduction Stereoselective Reduction yeast->reduction product_bio (R/S)-Ethyl 3-hydroxypentanoate reduction->product_bio start_chem N-acyl oxazolidinone + Aldehyde enolate Boron Enolate Formation start_chem->enolate aldol Diastereoselective Aldol Addition enolate->aldol adduct Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage adduct->cleavage product_chem Chiral β-hydroxy ester cleavage->product_chem

Caption: Comparative workflow for the synthesis of chiral β-hydroxy esters.

yeast_reduction_mechanism cluster_main Yeast Cell cluster_cofactor Cofactor Regeneration keto_ester β-Keto Ester (Substrate) enzyme Oxidoreductase (KRED) keto_ester->enzyme binds to active site hydroxy_ester Chiral β-Hydroxy Ester (Product) enzyme->hydroxy_ester releases nadp NADP+ enzyme->nadp releases nadph NADPH nadph->enzyme H- transfer nadph->nadp glucose Glucose g6p Glucose-6-P glucose->g6p Hexokinase g6pdh G6PDH g6p->g6pdh g6pdh->nadp reduces

Caption: Simplified mechanism of yeast-catalyzed β-keto ester reduction.

References

A Comparative Guide to the Synthesis of Ethyl 3-Hydroxypentanoate: Biocatalytic vs. Chemocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules such as ethyl 3-hydroxypentanoate, a valuable building block, presents a choice between traditional chemical methods and emerging biocatalytic routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform methodological selection.

The asymmetric synthesis of this compound can be effectively achieved through both biocatalytic reduction of the corresponding β-keto ester and chemocatalytic methods like the Reformatsky reaction. Each approach offers distinct advantages and disadvantages concerning yield, stereoselectivity, reaction conditions, and environmental impact.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for the biocatalytic and chemocatalytic synthesis of this compound and its close analogs.

ParameterBiocatalytic Synthesis (Asymmetric Reduction)Chemocatalytic Synthesis (Reformatsky Reaction)
Catalyst Baker's Yeast (Saccharomyces cerevisiae)Zinc metal
Substrates Ethyl 3-oxopentanoate (B1256331)Propanal, Ethyl bromoacetate (B1195939)
Yield 70-76%~76%
Stereoselectivity >90% enantiomeric excess (ee)Diastereomeric ratio (dr) = 2.5:1
Reaction Temperature Room Temperature (~25-30°C)0°C to reflux
Solvent Water, Ethanol/WaterToluene (B28343), Tetrahydrofuran (THF)
Environmental Impact Generally lower, uses renewable resources, biodegradable catalyst, aqueous media.[1][2]Involves organic solvents and metal reagents, which may require specific waste disposal.
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly.[1][2]Good yields, applicable to a wide range of substrates.
Key Disadvantages Can be slower, substrate concentration may be limited.Often produces mixtures of stereoisomers requiring further separation, uses hazardous reagents.

At a Glance: Biocatalytic vs. Chemocatalytic Pathways

The synthesis of this compound can be approached from two distinct retrosynthetic disconnections, highlighting the fundamental difference between the biocatalytic and chemocatalytic methods.

Synthesis Comparison cluster_bio Biocatalytic Route cluster_chemo Chemocatalytic Route start_bio Ethyl 3-oxopentanoate yeast Saccharomyces cerevisiae start_bio->yeast Reduction end_bio Ethyl (S)-3-hydroxypentanoate yeast->end_bio start_chemo1 Propanal zinc Zinc (Zn) start_chemo1->zinc start_chemo2 Ethyl bromoacetate start_chemo2->zinc end_chemo This compound (diastereomeric mixture) zinc->end_chemo Reformatsky Reaction

Caption: Comparison of biocatalytic and chemocatalytic synthesis pathways.

Experimental Protocols

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 3-Oxopentanoate

This protocol is adapted from the well-established procedure for the asymmetric reduction of ethyl acetoacetate (B1235776) using baker's yeast.[3][4][5]

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Ethyl 3-oxopentanoate

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a suitably sized flask, a suspension of baker's yeast (e.g., 200 g) and sucrose (e.g., 300 g) in tap water (e.g., 1.6 L) is prepared and stirred at approximately 30°C for one hour to initiate fermentation.

  • Ethyl 3-oxopentanoate (e.g., 20.0 g) is added to the fermenting mixture, and stirring is continued at room temperature for 24 hours.

  • A solution of sucrose (e.g., 200 g) in warm water (e.g., 1 L) is added, followed by an additional portion of ethyl 3-oxopentanoate (e.g., 20.0 g) one hour later.

  • The reaction is stirred for an additional 50-60 hours at room temperature. Reaction progress can be monitored by gas chromatography.

  • Upon completion, diatomaceous earth is added to the mixture, and it is filtered. The filter cake is washed with water.

  • The filtrate is saturated with sodium chloride and extracted multiple times with ethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield ethyl (S)-3-hydroxypentanoate.

Chemocatalytic Synthesis: Reformatsky Reaction of Propanal and Ethyl Bromoacetate

This protocol is a general procedure for the Reformatsky reaction.[6]

Materials:

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Toluene (anhydrous)

  • Ethyl bromoacetate

  • Propanal

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in anhydrous toluene is heated to reflux for 5 minutes and then cooled to room temperature.

  • Ethyl bromoacetate (2.0 eq) is added to the mixture.

  • A solution of propanal (1.0 eq) in toluene is then added to the suspension.

  • The resulting mixture is stirred at 90°C for 30 minutes.

  • The reaction is cooled to 0°C, and water is added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography to yield this compound.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures for both the biocatalytic and chemocatalytic syntheses.

Biocatalytic Workflow cluster_prep Yeast Activation cluster_reaction Reaction cluster_workup Workup & Purification p1 Suspend Yeast & Sucrose in Water p2 Stir at 30°C for 1h p1->p2 r1 Add Ethyl 3-oxopentanoate r2 Stir for 24h r1->r2 r3 Add more Sucrose & Substrate r2->r3 r4 Stir for 50-60h r3->r4 w1 Filter with Celite r4->w1 w2 Extract with Ethyl Ether w1->w2 w3 Dry & Concentrate w2->w3 end Pure Ethyl (S)-3-hydroxypentanoate w3->end Fractional Distillation

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemocatalytic Workflow cluster_reagent_prep Reagent Preparation cluster_reaction_chemo Reaction cluster_workup_chemo Workup & Purification rp1 Suspend Activated Zinc & Iodine in Toluene rp2 Reflux and Cool rp1->rp2 rc1 Add Ethyl Bromoacetate rp2->rc1 rc2 Add Propanal rc1->rc2 rc3 Stir at 90°C for 30 min rc2->rc3 wc1 Quench with Water rc3->wc1 wc2 Filter & Extract with MTBE wc1->wc2 wc3 Dry & Concentrate wc2->wc3 end_chemo Pure this compound wc3->end_chemo Column Chromatography

References

A Comparative Guide to Ethyl 3-Hydroxypentanoate and Ethyl 3-Hydroxybutanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of appropriate chiral building blocks is paramount to the successful and efficient construction of enantiomerically pure molecules. Among the versatile synthons available, β-hydroxy esters, particularly ethyl 3-hydroxypentanoate and ethyl 3-hydroxybutanoate, serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of these two valuable molecules, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance in Asymmetric Synthesis: A Comparative Analysis

The asymmetric reduction of the corresponding β-keto esters, ethyl 3-oxopentanoate (B1256331) and ethyl 3-oxobutanoate, is a common and effective method for producing their chiral hydroxy counterparts. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a widely employed green and cost-effective approach for this transformation.

A key factor in evaluating the performance of these substrates in asymmetric synthesis is the achievable enantiomeric excess (ee), which signifies the purity of the desired enantiomer. Experimental data from studies on the baker's yeast-mediated reduction of these two substrates reveals notable differences in stereoselectivity.

Table 1: Comparison of Enantiomeric Excess in Baker's Yeast Reduction

SubstrateProductTypical Enantiomeric Excess (ee)Predominant Enantiomer
Ethyl 3-oxobutanoateEthyl (S)-3-hydroxybutanoate>90%[1][2](S)
Ethyl 3-oxopentanoateEthyl (R)-3-hydroxypentanoate92-97% (with additives)[3][4](R)

It is noteworthy that the stereochemical outcome of the reduction can be influenced by reaction conditions and the use of additives. For instance, in the reduction of ethyl 3-oxopentanoate, the addition of allyl alcohol and sugar can shift the selectivity towards the (R)-enantiomer with high ee.[3][4] In contrast, the reduction of ethyl 3-oxobutanoate with baker's yeast typically yields the (S)-enantiomer with high selectivity.[1][2]

Applications in Drug Development

Both this compound and ethyl 3-hydroxybutanoate are valuable chiral synthons in the pharmaceutical industry. Their utility stems from the presence of a stereogenic center and functional groups that allow for further chemical modifications.

Ethyl 3-Hydroxybutanoate:

Chiral ethyl 3-hydroxybutanoate is a well-established building block in the synthesis of numerous pharmaceuticals. Its applications are diverse and include the synthesis of:

  • Statins: This class of cholesterol-lowering drugs often incorporates a chiral β-hydroxy acid side chain, for which ethyl 3-hydroxybutanoate can be a key precursor.

  • Antibiotics: Certain classes of antibiotics feature chiral centers that can be derived from this versatile synthon.

  • Antivirals: The synthesis of some antiviral agents also utilizes the stereochemistry provided by ethyl 3-hydroxybutanoate.

This compound:

While perhaps less ubiquitously cited than its butanoate counterpart, chiral this compound is also a significant precursor in pharmaceutical synthesis. A notable application is in the synthesis of intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. For example, it can be a precursor for the synthesis of the chiral amine fragment of Sitagliptin , a widely prescribed DPP-4 inhibitor. The synthesis involves the conversion of the hydroxy group to an amino group with retention or inversion of configuration, depending on the synthetic route.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. Below are representative protocols for the asymmetric reduction of the corresponding β-keto esters using baker's yeast.

Asymmetric Reduction of Ethyl 3-Oxobutanoate using Baker's Yeast

This protocol is adapted from established procedures for the synthesis of (S)-ethyl 3-hydroxybutanoate.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Water

  • Diatomaceous earth (Celite)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of baker's yeast (e.g., 100 g) and sucrose (e.g., 150 g) in water (e.g., 800 mL) is prepared in a flask and stirred at room temperature for 30 minutes to activate the yeast.

  • Ethyl 3-oxobutanoate (e.g., 10 g) is added to the fermenting yeast suspension.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the yeast cells. The filter cake is washed with water.

  • The filtrate is saturated with sodium chloride and extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by distillation or column chromatography affords enantiomerically enriched ethyl (S)-3-hydroxybutanoate.

Asymmetric Reduction of Ethyl 3-Oxopentanoate using Baker's Yeast (with Additives for (R)-selectivity)

This protocol is based on methodologies developed to enhance the production of the (R)-enantiomer.[3][4]

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Ethyl 3-oxopentanoate

  • Allyl alcohol

  • Water

  • Diatomaceous earth (Celite)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of baker's yeast (e.g., 10 g) in a solution of sucrose (e.g., 10 g) in water (e.g., 100 mL) is prepared in a flask.

  • Allyl alcohol (e.g., 1 mL) is added to the yeast suspension, and the mixture is stirred for a short period (e.g., 15 minutes).

  • Ethyl 3-oxopentanoate (e.g., 1 g) is then added to the mixture.

  • The reaction is stirred at room temperature for 48-72 hours, with reaction progress monitored by TLC or GC.

  • Work-up is similar to the butanoate protocol: filtration through diatomaceous earth, extraction of the filtrate with diethyl ether, drying of the combined organic layers over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

  • The crude product is purified by column chromatography to yield enantiomerically enriched ethyl (R)-3-hydroxypentanoate.

Visualizing the Synthetic Pathway

The general workflow for the biocatalytic reduction of β-keto esters can be visualized as a straightforward process.

experimental_workflow start Start: β-Keto Ester reaction Asymmetric Reduction (Stirring at RT) start->reaction yeast_prep Yeast Suspension (Baker's Yeast + Sucrose + Water) yeast_prep->reaction workup Work-up: 1. Filtration 2. Extraction 3. Drying reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Chiral β-Hydroxy Ester purification->product

Biocatalytic Reduction Workflow

The logical relationship in selecting a chiral building block for a specific drug target often involves retrosynthetic analysis.

retrosynthesis_logic drug Target Drug Molecule (e.g., Sitagliptin) chiral_intermediate Key Chiral Intermediate (e.g., Chiral Amine) drug->chiral_intermediate Retrosynthesis hydroxy_ester Chiral β-Hydroxy Ester (e.g., this compound) chiral_intermediate->hydroxy_ester Functional Group Transformation keto_ester Prochiral β-Keto Ester (e.g., Ethyl 3-Oxopentanoate) hydroxy_ester->keto_ester Asymmetric Reduction

Retrosynthetic Analysis Logic

Conclusion

Both this compound and ethyl 3-hydroxybutanoate are valuable and versatile chiral building blocks in asymmetric synthesis, with significant applications in drug development. The choice between them will largely depend on the specific stereochemical requirements of the target molecule. While the asymmetric reduction of ethyl 3-oxobutanoate with baker's yeast reliably produces the (S)-enantiomer in high ee, the reduction of ethyl 3-oxopentanoate can be directed to yield the (R)-enantiomer with high purity through the use of specific additives. This guide provides a foundational understanding of their comparative performance and applications, empowering researchers to select the optimal synthon for their synthetic endeavors.

References

A Comparative Guide to Chiral Catalysts for the Asymmetric Reduction of Ethyl 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a fundamental transformation in organic synthesis, providing key building blocks for a multitude of pharmaceuticals and biologically active compounds. Ethyl 3-oxopentanoate (B1256331), a common β-keto ester, serves as a valuable precursor, and its stereocontrolled reduction is of significant interest. This guide offers a comparative analysis of three prominent classes of chiral catalysts for this transformation: biocatalysts, Corey-Bakshi-Shibata (CBS) catalysts, and Noyori-type asymmetric hydrogenation catalysts. The performance of these catalysts is evaluated based on reported experimental data, with a focus on yield and enantioselectivity.

Performance Comparison of Chiral Catalysts

The selection of an optimal catalyst for the reduction of ethyl 3-oxopentanoate is dictated by several factors, including the desired enantiomer, required enantiomeric excess (ee%), operational simplicity, and scalability. The following table summarizes the performance of representative catalysts from each class.

Catalyst TypeCatalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reaction ConditionsReference
Biocatalyst Saccharomyces cerevisiae (Baker's Yeast)Ethyl acetoacetate(S)70>94Sucrose (B13894), Water, 30°C, 2-3 days[1]
CBS Catalyst (R)-2-Methyl-CBS-oxazaborolidineEthyl benzoylacetate(R)9598BH₃·SMe₂, THF, -30°C, 1h
Noyori Catalyst RuCl₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoate*(R)9996H₂ (100 atm), EtOH, 100°C, 6h[2]

*Note: Data for ethyl acetoacetate, ethyl benzoylacetate, and methyl 2,2-dimethyl-3-oxobutanoate are presented as close analogs due to the limited availability of direct comparative studies on ethyl 3-oxopentanoate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.

Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol is adapted from the reduction of ethyl acetoacetate, a close structural analog of ethyl 3-oxopentanoate, and is representative of a typical yeast-mediated reduction.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • Saccharomyces cerevisiae (Baker's yeast)

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • A 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast, added in this order with stirring.

  • The mixture is stirred for 1 hour at approximately 30°C.

  • Ethyl 3-oxopentanoate (0.154 mol) is added, and the fermenting suspension is stirred for another 24 hours at room temperature.

  • A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 0.154 mol of ethyl 3-oxopentanoate.

  • Stirring is continued for 50–60 hours at room temperature. Reaction progress can be monitored by gas chromatography.

  • Upon completion, 80 g of Celite is added to the mixture, and it is filtered through a sintered-glass funnel.

  • The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of ethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield the chiral ethyl 3-hydroxypentanoate.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[3]

Materials:

  • Ethyl 3-oxopentanoate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 3-oxopentanoate (1.0 equiv) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 equiv, 1.0 M in toluene) is added dropwise, and the reaction mixture is stirred for 5 minutes at -78°C.

  • A solution of borane-dimethyl sulfide complex (1.0-1.2 equiv) is added slowly via syringe.

  • The reaction mixture is stirred at -78°C for several hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the slow, dropwise addition of methanol at -78°C.

  • The mixture is allowed to warm to room temperature and then partitioned between ethyl acetate (B1210297) and saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation

Noyori's ruthenium-based catalysts are renowned for their high efficiency and enantioselectivity in the hydrogenation of ketones and β-keto esters.[2][4]

Materials:

  • Ethyl 3-oxopentanoate

  • RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP]

  • Ethanol (degassed)

  • Hydrogen gas (high pressure)

Procedure:

  • In a nitrogen-filled glovebox, a high-pressure reactor vessel is charged with ethyl 3-oxopentanoate (1.0 equiv), RuCl₂[(R)-BINAP] (0.001-0.01 equiv), and degassed ethanol.

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 100 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 100°C) for the required time (e.g., 6 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the general experimental workflow and the logical relationship of catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Catalyst Preparation/ Activation reaction Asymmetric Reduction (Controlled Temperature/Pressure) prep_catalyst->reaction prep_substrate Substrate Solution Preparation prep_substrate->reaction workup Quenching & Extraction reaction->workup purification Chromatography/ Distillation workup->purification analysis Chiral HPLC/GC (Determine ee%) purification->analysis

General experimental workflow for chiral catalyst-mediated reduction.

Catalyst_Selection cluster_catalyst_types Catalyst Type cluster_considerations Key Considerations start Desired Chiral β-Hydroxy Ester biocatalyst Biocatalyst (Yeast/Enzyme) start->biocatalyst cbs CBS Catalyst (Oxazaborolidine) start->cbs noyori Noyori Catalyst (Ru-BINAP) start->noyori biocatalyst_pros Pros: Mild conditions, 'Green' Cons: Lower substrate concentration, longer reaction times biocatalyst->biocatalyst_pros cbs_pros Pros: High ee, broad substrate scope Cons: Stoichiometric borane, strict anhydrous conditions cbs->cbs_pros noyori_pros Pros: High TON/TOF, excellent ee Cons: High pressure H₂, metal catalyst noyori->noyori_pros

Decision-making flowchart for catalyst selection.

References

A Comparative Guide to Diastereoselective Reduction of β-Keto Esters by Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective reduction of β-keto esters to their corresponding β-hydroxy esters is a critical transformation in the synthesis of many pharmaceuticals and natural products. The choice of reducing agent is paramount in controlling the stereochemical outcome, leading to either syn or anti diastereomers. This guide provides an objective comparison of the performance of various common reducing agents, supported by experimental data, to aid in the selection of the optimal reagent for a desired stereochemical outcome.

Principles of Diastereoselectivity in β-Keto Ester Reduction

The stereochemical course of the reduction of β-keto esters, particularly those with a substituent at the α-position, is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).

  • Non-chelation Control (Felkin-Anh Model): In the absence of a chelating metal ion, the conformation of the β-keto ester is dictated by steric and electronic factors. The largest group at the α-position orients itself anti-periplanar to the incoming hydride to minimize steric interactions. This typically leads to the formation of the anti-diastereomer. Bulky reducing agents, such as L-Selectride®, favor this pathway. The addition of a Lewis acid that does not chelate, like CeCl₃, can enhance this selectivity by activating the carbonyl group.

  • Chelation Control (Cram-Chelate Model): When a suitable Lewis acidic metal cation (e.g., Zn²⁺, Mg²⁺) is present in the reducing agent, it can coordinate to both the keto and ester carbonyl oxygens, forming a rigid five-membered chelate ring. This locks the conformation of the molecule, and the hydride is delivered to the less hindered face of the ketone, generally leading to the syn-diastereomer. Zinc borohydride (B1222165) (Zn(BH₄)₂) is a classic example of a chelating reducing agent.

Performance Comparison of Reducing Agents

The following table summarizes the diastereoselectivity of various reducing agents in the reduction of α-substituted β-keto esters. The data is compiled from studies on different substrates, and therefore, direct comparison should be made with caution. However, the general trends in selectivity are well-established.

Reducing Agent/SystemSubstrateDiastereomeric Ratio (syn:anti)Predominant IsomerReference
NaBH₄Ethyl 2-methyl-3-oxobutanoate~1:1 to 3:7Mixture / slightly antiGeneral observation
NaBH₄ / CeCl₃ (Luche Reduction)α-substituted β-keto estersHigh anti selectivityanti[1]
Zn(BH₄)₂α-substituted β-keto estersHigh syn selectivitysyn[1]
LiAlH₄α-substituted β-keto estersVariable, often low selectivityMixtureGeneral observation
L-Selectride® (Lithium tri-sec-butylborohydride)α-substituted β-keto estersHigh anti selectivityanti[1]
TiCl₄ / Pyridine-Borane Complexα-isopropyl & α-phenyl β-keto estersup to 99:1syn[1]
LiEt₃BH / CeCl₃α-isopropyl & α-phenyl β-keto estersHigh anti selectivityanti[1]

Experimental Protocols

General Procedure for Diastereoselective Reduction of α-Substituted β-Keto Esters

Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

1. syn-Selective Reduction using Zinc Borohydride (Chelation Control)

  • Reagents: α-substituted β-keto ester, zinc borohydride (Zn(BH₄)₂).

  • Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the α-substituted β-keto ester (1.0 equiv) in the chosen anhydrous solvent.

    • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

    • Add a solution of Zn(BH₄)₂ (1.5-2.0 equiv) in the same solvent dropwise to the stirred solution of the β-keto ester.

    • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or Rochelle's salt.

    • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired β-hydroxy ester.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC/HPLC analysis.

2. anti-Selective Reduction using Sodium Borohydride and Cerium(III) Chloride (Luche Reduction / Non-Chelation Control)

  • Reagents: α-substituted β-keto ester, sodium borohydride (NaBH₄), cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Solvent: Methanol (B129727) (MeOH).

  • Procedure:

    • Dissolve the α-substituted β-keto ester (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Cool the solution to 0 °C.

    • Add NaBH₄ (1.1 equiv) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding water or dilute HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC/HPLC analysis.

3. anti-Selective Reduction using L-Selectride® (Non-Chelation Control)

  • Reagents: α-substituted β-keto ester, L-Selectride® (1.0 M solution in THF).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the α-substituted β-keto ester (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add L-Selectride® (1.2-1.5 equiv) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of 3 M aqueous NaOH followed by 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC/HPLC analysis.

Visualizing Reaction Pathways

The following diagrams illustrate the key transition states that dictate the stereochemical outcome of the reduction.

G cluster_0 Chelation Control (syn-selective) cluster_1 Non-Chelation Control (anti-selective) start_chelate β-Keto Ester + M^n+ chelate Rigid Chelate Intermediate start_chelate->chelate Coordination hydride_attack_chelate Hydride Attack (less hindered face) chelate->hydride_attack_chelate syn_product syn-β-Hydroxy Ester hydride_attack_chelate->syn_product start_nonchelate β-Keto Ester felkin_anh Felkin-Anh Conformer start_nonchelate->felkin_anh hydride_attack_nonchelate Hydride Attack (anti to largest group) felkin_anh->hydride_attack_nonchelate anti_product anti-β-Hydroxy Ester hydride_attack_nonchelate->anti_product

Caption: Chelation vs. Non-Chelation Control Pathways.

Caption: Transition State Models for Stereoselection.

References

A Comparative Guide to the Synthesis of Chiral Hydroxy Esters: A Cost-Benefit Analysis of Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral hydroxy esters is a critical challenge. These molecules serve as pivotal building blocks for a wide array of pharmaceuticals. The choice of synthetic strategy—enzymatic or chemical—profoundly influences not only the yield and enantiomeric purity of the final product but also the overall cost-effectiveness, scalability, and environmental footprint of the process. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to inform the selection of the most suitable pathway for specific research and development needs.

At a Glance: Performance Comparison

The synthesis of chiral hydroxy esters can be broadly categorized into two main approaches: enzymatic catalysis, often employing lipases or ketoreductases, and chemical catalysis, commonly utilizing asymmetric hydrogenation with metal catalysts. Each method presents a distinct profile of advantages and limitations.

ParameterEnzymatic Synthesis (e.g., Lipase-catalyzed Resolution)Chemical Synthesis (e.g., Asymmetric Hydrogenation)
Starting Material Racemic hydroxy ester or prochiral ketoesterProchiral ketoester
Catalyst Lipases (e.g., Novozym 435), KetoreductasesChiral Metal Complexes (e.g., Ruthenium-BINAP)
Typical Yield ~50% for kinetic resolution (for one enantiomer); >90% for asymmetric reductionHigh (typically >90%)[1]
Enantiomeric Excess (ee) High to Excellent (often >99%)[2][3]Excellent (often >99%)[1]
Reaction Conditions Mild (ambient temperature and pressure, neutral pH)[1][4]Mild to moderate temperatures, often requires elevated pressure and inert atmosphere[5]
Solvents Often aqueous media or organic solvents[2][6]Typically organic solvents
Catalyst Cost Varies; can be high initially but offset by reusabilityHigh initial investment for precious metal catalysts and chiral ligands
Catalyst Reusability Generally high, especially for immobilized enzymes (can be reused for multiple cycles)[7][8]Can be recycled, but may require complex separation processes; potential for metal leaching
Environmental Impact Generally considered "greener"; biodegradable catalysts, often aqueous media, lower energy consumption[1][9]Involves heavy metal catalysts, organic solvents, and potentially higher energy consumption[1][9]
Process Complexity May require enzyme screening and optimization; immobilization can add stepsRequires synthesis or purchase of chiral ligands and catalyst preparation; inert atmosphere techniques may be necessary

In-Depth Analysis: A Case Study of Ethyl (R)-2-hydroxy-4-phenylbutanoate

To provide a more concrete comparison, we will examine the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril.[3][10]

Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that relies on the stereoselectivity of an enzyme to preferentially react with one enantiomer of a racemic mixture.

Table 2: Quantitative Data for Lipase-Catalyzed Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate [3]

ParameterValue
Enzyme Lipase (B570770) AK
Substrate (R,S)-ethyl 2-hydroxy-4-phenylbutyrate
Acyl Donor Vinyl acetate (B1210297)
Solvent Isooctane
Temperature 30°C
Reaction Time Not specified
Conversion ~50%
Product Yield ~48%
Enantiomeric Excess (ee) of (R)-ester >99%
Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding prochiral ketoester, ethyl 2-oxo-4-phenylbutanoate, using a chiral metal catalyst is a highly efficient chemical route.

Table 3: Quantitative Data for Asymmetric Hydrogenation Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate [11]

ParameterValue
Catalyst Platinum nanoparticles on alumina-carbon composite
Chiral Modifier Cinchonidine
Substrate Ethyl 2-oxo-4-phenylbutyrate
Solvent Acetic acid
Temperature 25°C
Hydrogen Pressure Not specified
Conversion High
Product Yield Not specified
Enantiomeric Excess (ee) of (R)-ester 85%

Experimental Protocols

Enzymatic Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Lipase-Catalyzed Transesterification

This protocol is a generalized procedure based on established methods for the kinetic resolution of racemic hydroxy esters.[3]

Materials:

  • Racemic ethyl 2-hydroxy-4-phenylbutyrate

  • Immobilized lipase (e.g., Novozym 435 or Amano Lipase AK)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., isooctane, toluene, or methyl tert-butyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • To a dried flask, add racemic ethyl 2-hydroxy-4-phenylbutyrate (1 equivalent) and the chosen anhydrous organic solvent.

  • Add vinyl acetate (typically 1.5-3 equivalents).

  • If using, add activated molecular sieves.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at the set temperature.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product ester.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the formed (R)-acetate.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • The filtrate contains the (R)-acetylated ester and the unreacted (S)-hydroxy ester. These can be separated by column chromatography.

  • The (R)-acetylated ester can be hydrolyzed (e.g., using a base like sodium carbonate in methanol/water) to yield the desired (R)-hydroxy ester.

Chemical Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of β-keto esters using ruthenium-based catalysts.[5]

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • [RuCl2(p-cymene)]2

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas source

  • High-pressure autoclave or similar hydrogenation apparatus

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for air-sensitive techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with [RuCl2(p-cymene)]2 and the chiral ligand in the appropriate stoichiometric ratio.

  • Add the degassed solvent to form the catalyst precursor solution and stir until homogeneous.

  • In a separate vessel, dissolve ethyl 2-oxo-4-phenylbutanoate in the degassed solvent.

  • Transfer the substrate solution to the autoclave.

  • Transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield the chiral hydroxy ester.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Cost-Benefit Analysis

FactorEnzymatic SynthesisChemical Synthesis
Catalyst Cost Initial cost of commercial immobilized enzymes can be high, but the cost per gram of product can be reduced with efficient recycling.[9]Precious metal catalysts (e.g., Ru, Rh, Pt) and chiral ligands are expensive, representing a significant upfront investment.
Catalyst Reusability Immobilized enzymes often exhibit excellent reusability, with some maintaining activity for over 10-20 cycles, significantly lowering the effective catalyst cost.[7][8]Homogeneous catalysts can be difficult to recover and reuse, leading to loss of expensive material. Heterogeneous catalysts offer better reusability but may suffer from leaching of the metal.
Solvent & Waste Often uses greener solvents, including water, and generates biodegradable waste.[1][9] This reduces disposal costs and environmental impact.Typically relies on organic solvents, and waste streams may contain heavy metals, requiring specialized and costly disposal methods.[1]
Energy Consumption Reactions are typically run at or near ambient temperature and pressure, leading to lower energy costs.[9]Often requires elevated temperatures and/or high pressures, resulting in higher energy consumption.
Equipment Standard laboratory glassware and shakers/stirrers are often sufficient.May require specialized equipment such as high-pressure autoclaves and gloveboxes for handling air-sensitive reagents.
Process Safety Generally safer due to mild reaction conditions and the use of non-toxic catalysts.Involves flammable solvents, high-pressure hydrogen gas, and potentially toxic heavy metal catalysts, requiring stringent safety protocols.

Visualizing the Workflows

Cost_Benefit_Analysis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_costs Cost Factors cluster_benefits Benefit Factors start_e Racemic Hydroxy Ester process_e Enzymatic Resolution (e.g., Lipase) start_e->process_e product_e Chiral Hydroxy Ester (Yield ~50%) process_e->product_e byproduct_e Other Enantiomer process_e->byproduct_e cost_e Enzymatic: - Mild Conditions - Lower Energy - Biodegradable Waste - High Catalyst Reusability process_e->cost_e benefit_e Enzymatic: - High Enantioselectivity - Green & Sustainable - High Safety Profile product_e->benefit_e start_c Prochiral Ketoester process_c Asymmetric Hydrogenation (e.g., Ru-BINAP) start_c->process_c product_c Chiral Hydroxy Ester (Yield >90%) process_c->product_c cost_c Chemical: - High Pressure/Temp - Higher Energy - Metal Waste - Catalyst Recovery Issues process_c->cost_c benefit_c Chemical: - High Yield - High Enantioselectivity - Broad Substrate Scope product_c->benefit_c

Caption: A comparative workflow and cost-benefit overview of enzymatic versus chemical synthesis of chiral hydroxy esters.

Experimental_Workflow cluster_enzymatic_protocol Enzymatic Synthesis Protocol cluster_chemical_protocol Chemical Synthesis Protocol e1 Dissolve Racemic Substrate & Acyl Donor e2 Add Immobilized Lipase e1->e2 e3 Incubate at Controlled Temperature e2->e3 e4 Monitor Reaction (Chiral HPLC/GC) e3->e4 e5 Filter to Recover Enzyme for Reuse e4->e5 e6 Separate Products (Chromatography) e5->e6 c1 Prepare Catalyst Under Inert Atmosphere c2 Charge Autoclave with Substrate & Catalyst c1->c2 c3 Pressurize with H2 & Heat c2->c3 c4 Monitor Reaction (TLC/GC/HPLC) c3->c4 c5 Depressurize & Quench Reaction c4->c5 c6 Purify Product (Chromatography) c5->c6

Caption: A simplified comparison of the experimental workflows for enzymatic and chemical synthesis.

Conclusion

Both enzymatic and chemical synthesis strategies offer effective routes to high-value chiral hydroxy esters.

Enzymatic synthesis stands out for its environmental credentials, operational simplicity, and exceptional selectivity under mild conditions.[1][4] The primary drawback of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer, though this can be addressed through dynamic kinetic resolution or recycling of the unwanted enantiomer.[4] For applications where sustainability and process safety are paramount, and for the synthesis of complex molecules requiring high chemo- and regioselectivity, enzymatic methods are often the superior choice.

Chemical synthesis , particularly asymmetric hydrogenation, is a powerful and well-established technology for large-scale industrial production.[1] It offers the significant advantage of high yields from prochiral starting materials. However, the reliance on expensive and often toxic heavy metal catalysts, the use of organic solvents, and the need for more stringent reaction conditions present considerable cost and environmental challenges.[1]

The ultimate decision between these two approaches will be guided by a careful consideration of project-specific factors, including the desired scale of production, cost constraints, the chemical nature of the substrate, and the growing imperative for sustainable and green chemical manufacturing.

References

A Comparative Guide to the Spectral Data of (R)- and (S)-Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)- and (S)-ethyl 3-hydroxypentanoate are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. In a standard, achiral environment, enantiomers exhibit identical physical and chemical properties. Consequently, their spectral data obtained through common techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indistinguishable. Differences in spectral properties between enantiomers only become apparent in a chiral environment, for instance, when using a chiral solvent or a chiral shift reagent in NMR spectroscopy. This guide presents the characteristic spectral data for ethyl 3-hydroxypentanoate, applicable to both the (R) and (S) enantiomers under standard achiral conditions, and outlines the experimental protocols for these analyses.

Logical Workflow for Spectral Comparison

The following diagram illustrates the typical workflow for the spectral analysis and comparison of enantiomeric compounds like (R)- and (S)-ethyl 3-hydroxypentanoate.

cluster_sample Sample Preparation cluster_analysis Spectral Analysis (Achiral Conditions) cluster_data Data Acquisition cluster_comparison Conclusion Sample_R (R)-ethyl 3-hydroxypentanoate NMR NMR Spectroscopy (¹H, ¹³C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR MS Mass Spectrometry Sample_R->MS Sample_S (S)-ethyl 3-hydroxypentanoate Sample_S->NMR Sample_S->IR Sample_S->MS Data_NMR Identical NMR Spectra NMR->Data_NMR Data_IR Identical IR Spectra IR->Data_IR Data_MS Identical Mass Spectra MS->Data_MS Conclusion Indistinguishable Spectra (Confirms Enantiomeric Relationship) Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for spectral analysis of enantiomers.

Data Presentation

The following tables summarize the expected spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15q2H-OCH₂CH₃
~3.95m1H-CH(OH)-
~2.45d2H-CH₂C=O
~1.55m2H-CH(OH)CH₂CH₃
~1.25t3H-OCH₂CH₃
~0.95t3H-CH(OH)CH₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~172.5C=O
~68.5-CH(OH)-
~60.5-OCH₂-
~43.0-CH₂C=O
~30.0-CH(OH)CH₂-
~14.2-OCH₂CH₃
~9.8-CH(OH)CH₂CH₃

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3450 (broad)O-H stretch (alcohol)
~2970-2880C-H stretch (alkane)
~1735 (strong)C=O stretch (ester)
~1180C-O stretch (ester)

Table 4: Mass Spectrometry Data of this compound [1][2] (Method: Electron Ionization, EI)

m/zInterpretation
146[M]⁺ (Molecular Ion)
117[M - C₂H₅]⁺
101[M - OC₂H₅]⁺
88McLafferty rearrangement
73[C₃H₅O₂]⁺
59[C₂H₃O₂]⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.[3]

  • Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[3]

  • Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.[3]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks in ¹H NMR is performed to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and an infrared spectrum is recorded. A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared light as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[1]

  • Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane (B109758) or methanol) before injection into the GC-MS system.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[1]

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern provides structural information about the molecule.[2]

References

A Comparative Guide to Enantiomeric Excess Determination of Ethyl 3-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and purification of chiral molecules. For ethyl 3-hydroxypentanoate, a chiral β-hydroxy ester, accurate ee determination is essential for its application in pharmaceuticals and as a chiral building block. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.

This document outlines the experimental protocols for each method, presents quantitative data for comparison, and provides visualizations to aid in understanding the workflows and principles of each technique. The information is compiled to assist researchers in selecting the most suitable method based on their specific analytical requirements, including sample properties, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the determination of enantiomeric excess of this compound and its close analogs. This data is compiled from various sources and represents expected performance.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Shift Reagent
Analyte Ethyl 3-hydroxybutanoate (as analog)Ethyl 3-hydroxybutanoate (as analog)Ethyl 3-hydroxybutanoate (as analog)
Chiral Selector β-Cyclodextrin derivative (e.g., β-DEX™ 120)Polysaccharide-based (e.g., CHIRALPAK® series)Lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃)
Typical Retention/Analysis Time (R)-enantiomer: ~15.2 min, (S)-enantiomer: ~16.1 min(S)-enantiomer: ~11.9 min, (R)-enantiomer: ~15.6 min~5-15 minutes per sample
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)N/A (based on signal separation in ppm)
Mobile/Carrier Gas Helium or Hydrogenn-Hexane/Isopropanol (B130326)N/A
Detection Flame Ionization Detector (FID)UV-Vis (e.g., 210 nm)¹H NMR
Sample Derivatization May be required for improved volatility (e.g., acetylation)Generally not requiredGenerally not required
Advantages High resolution, suitable for volatile compounds.Widely applicable, robust, well-established methods.[1]Rapid analysis, non-destructive, provides structural information.[1]
Limitations Requires analyte to be volatile and thermally stable.Higher solvent consumption.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar chiral β-hydroxy esters and can be adapted for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique well-suited for the separation of volatile and thermally stable enantiomers. Cyclodextrin-based chiral stationary phases are commonly employed for the analysis of hydroxy acid esters.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • (Optional) If the compound exhibits poor volatility or peak shape, derivatization of the hydroxyl group may be necessary. Acetylation can be performed by reacting the sample with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: A capillary column with a chiral stationary phase, such as a permethylated β-cyclodextrin derivative (e.g., β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1 minute, then ramp at a rate of 2-5 °C/min to a final temperature (e.g., 150 °C).

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation, applicable to a broad range of compounds. Polysaccharide-based chiral stationary phases are particularly effective for the separation of chiral esters.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series with cellulose (B213188) or amylose (B160209) derivatives), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5-10 µL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be a rapid method for determining enantiomeric excess. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small amount of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), to the NMR tube.

  • Incrementally add more of the chiral shift reagent and acquire spectra until a sufficient separation of the signals for the two enantiomers is observed. The signals of protons close to the chiral center are most likely to show separation.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Chiral Shift Reagent: Eu(hfc)₃ or a similar lanthanide-based chiral shift reagent.

Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the described methods for determining the enantiomeric excess of this compound.

experimental_workflow cluster_gc Chiral Gas Chromatography (GC) cluster_hplc Chiral High-Performance Liquid Chromatography (HPLC) cluster_nmr NMR Spectroscopy with Chiral Shift Reagent gc_sample Sample Preparation (Dissolution +/- Derivatization) gc_injection Injection into GC gc_sample->gc_injection gc_separation Separation on Chiral Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_analysis Data Analysis (Peak Integration) gc_detection->gc_analysis hplc_sample Sample Preparation (Dissolution & Filtration) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Separation on Chiral Stationary Phase hplc_injection->hplc_separation hplc_detection UV-Vis Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration) hplc_detection->hplc_analysis nmr_sample Sample Preparation (Dissolution in Deuterated Solvent) nmr_reagent Addition of Chiral Shift Reagent nmr_sample->nmr_reagent nmr_acquisition NMR Spectrum Acquisition nmr_reagent->nmr_acquisition nmr_analysis Data Analysis (Signal Integration) nmr_acquisition->nmr_analysis

Caption: Experimental workflows for ee determination.

logical_comparison cluster_criteria Key Selection Criteria cluster_methods Analytical Methods start Determine Enantiomeric Excess of This compound volatility Analyte Volatility & Thermal Stability start->volatility sensitivity Required Sensitivity start->sensitivity speed Analysis Speed start->speed gc Chiral GC (High Resolution) volatility->gc High hplc Chiral HPLC (High Versatility) volatility->hplc Low sensitivity->gc High sensitivity->hplc Moderate to High nmr NMR with Chiral Shift Reagent (Rapid, Non-destructive) sensitivity->nmr Low speed->gc Moderate speed->hplc Low to Moderate speed->nmr High

Caption: Method selection guide for ee determination.

References

Assessing the stability of ethyl 3-hydroxypentanoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of ethyl 3-hydroxypentanoate under various stress conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from its close structural analog, ethyl 3-hydroxybutyrate (B1226725), to provide a robust predictive analysis. The experimental protocols described herein are based on established international guidelines for drug stability testing and can be adapted for the specific analysis of this compound and its alternatives.

Data Presentation: Stability Profile

The following table summarizes the expected stability of this compound based on data from forced degradation studies of similar β-hydroxy esters and general principles of ester stability. Forced degradation studies are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing[1][2]. The goal is typically to achieve 5-20% degradation to ensure that degradation pathways are revealed without being overly destructive[3].

CompoundConditionStressorExpected Stability/Degradation Pathway
This compound (by analogy with Ethyl 3-Hydroxybutyrate) Hydrolytic Acidic (e.g., 0.1 N HCl, 60°C)Susceptible to hydrolysis, yielding 3-hydroxypentanoic acid and ethanol. The rate is dependent on pH and temperature.
Neutral (e.g., Water, 60°C)Slower hydrolysis compared to acidic or basic conditions.
Basic (e.g., 0.1 N NaOH, RT)Rapid hydrolysis is expected. Ester functionalities are known to be highly labile to basic hydrolysis[3].
This compound (by analogy with Ethyl 3-Hydroxybutyrate) Oxidative 3% H₂O₂, RTPotential for oxidation, although the primary degradation pathway for simple esters is typically hydrolysis.
This compound (by analogy with Ethyl 3-Hydroxybutyrate) Thermal Dry Heat (e.g., 80°C)Generally stable, but prolonged exposure to high temperatures can lead to degradation, potentially through elimination or other pathways. Thermal degradation of similar compounds like poly(3-hydroxybutyrate) begins at much higher temperatures (around 185-263°C)[4].
This compound (by analogy with Ethyl 3-Hydroxybutyrate) Photolytic UV/Visible Light (ICH Q1B)Photolytic degradation is possible, especially in solution. The extent of degradation would depend on the presence of chromophores and the light intensity.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are adapted from the International Council for Harmonisation (ICH) guidelines[1][2][5].

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2. Forced Degradation (Stress) Studies:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

    • Heat the mixture in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize with an appropriate volume of 0.1 N hydrochloric acid.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to prepare a solution of known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1].

    • A control sample should be kept in the dark under the same conditions.

3. Stability-Indicating HPLC Method:

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The development and validation of such a method should follow ICH guidelines[6][7][8]. A reverse-phase HPLC method is generally suitable for a compound like ethyl 3-hydroxybutyrate and, by extension, this compound[9].

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acidifier like phosphoric acid for improved peak shape. For MS compatibility, formic acid can be used instead[9].

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at a wavelength where this compound has absorbance (e.g., 210 nm).

    • Column Temperature: 30°C

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Visualizations

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1 N HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Working->Base Oxidation Oxidation (3% H₂O₂, RT) Working->Oxidation Thermal Thermal Degradation (80°C, Solid) Working->Thermal Photo Photolytic Degradation (ICH Q1B) Working->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluate Evaluate Peak Purity, Assay, and Impurities HPLC->Evaluate Pathway Identify Degradation Pathways Evaluate->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EHP This compound HPA 3-Hydroxypentanoic Acid EHP->HPA Acid/Base Ethanol Ethanol EHP->Ethanol Acid/Base Oxo Ethyl 3-Oxopentanoate EHP->Oxo Oxidizing Agent

References

The Strategic Application of Ethyl 3-Hydroxypentanoate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that dictates the efficiency and stereochemical outcome of a total synthesis. This guide provides a comprehensive literature review and comparative analysis of synthetic routes utilizing ethyl 3-hydroxypentanoate, a versatile chiral synthon, benchmarked against alternative strategies for the construction of complex natural products.

This compound, a readily available chiral β-hydroxy ester, serves as a valuable precursor in the synthesis of numerous biologically active molecules, particularly polyketide natural products such as macrolides. Its inherent stereochemistry and functional handles allow for the controlled introduction of chirality and the elaboration into more complex structural motifs. This guide will delve into a specific application of this building block in the total synthesis of the 14-membered macrodiolide, (+)-Colletodiol, and compare this approach with an alternative synthesis that employs a different chiral starting material.

Comparative Analysis of (+)-Colletodiol Syntheses

The total synthesis of (+)-Colletodiol, a natural product with interesting biological properties, provides an excellent case study for comparing different synthetic strategies. Here, we analyze a convergent synthesis that could conceptually utilize a derivative of this compound and compare it with the well-established synthesis by Keck and Boden, which employs a different chiral fragment.

Table 1: Quantitative Comparison of Synthetic Routes to (+)-Colletodiol

ParameterHypothetical Route Utilizing this compound DerivativeKeck and Boden Synthesis (Alternative Route)
Key Chiral Building Block Ethyl (R)-3-hydroxypentanoate(R)-2,3-Epoxy-1-propanol
Overall Yield Data not available in a single sourceNot explicitly stated as a single figure
Longest Linear Sequence Dependent on specific fragment syntheses~10 steps for the longest fragment
Key Ring-Forming Reaction Macrolactonization (e.g., Yamaguchi or Keck)Keck Macrolactonization
Stereochemical Control Derived from the chiral pool (this compound)Sharpless Asymmetric Epoxidation

Synthetic Strategy Overview

A convergent approach to (+)-Colletodiol involves the synthesis of two key fragments, an acid-bearing fragment and an alcohol-bearing fragment, which are subsequently coupled and cyclized.

Hypothetical Route via this compound

A plausible synthetic strategy for one of the key fragments of Colletodiol could commence with ethyl (R)-3-hydroxypentanoate. The inherent stereocenter at C3 would serve as a crucial chiral determinant for the final natural product. The synthesis would involve functional group manipulations and chain extension to afford the required acid fragment.

G cluster_0 Fragment A Synthesis (Hypothetical) cluster_1 Fragment B Synthesis Ethyl (R)-3-hydroxypentanoate Ethyl (R)-3-hydroxypentanoate Intermediate A1 Intermediate A1 Ethyl (R)-3-hydroxypentanoate->Intermediate A1 Protection & Chain Extension Fragment A (Acid) Fragment A (Acid) Intermediate A1->Fragment A (Acid) Further Elaboration Coupling Coupling Fragment A (Acid)->Coupling Starting Material B Starting Material B Fragment B (Alcohol) Fragment B (Alcohol) Starting Material B->Fragment B (Alcohol) Fragment B (Alcohol)->Coupling Seco-Acid Seco-Acid Coupling->Seco-Acid Esterification (+)-Colletodiol (+)-Colletodiol Seco-Acid->(+)-Colletodiol Macrolactonization

Caption: Hypothetical convergent synthesis of (+)-Colletodiol.

Alternative Route: The Keck and Boden Synthesis

The seminal total synthesis of (+)-Colletodiol by Keck and Boden employs a different strategy for introducing chirality, starting from achiral precursors and utilizing a Sharpless asymmetric epoxidation to establish the key stereocenters.[1]

G cluster_0 Fragment A Synthesis (Keck & Boden) cluster_1 Fragment B Synthesis (Keck & Boden) Achiral Allylic Alcohol A Achiral Allylic Alcohol A Chiral Epoxy-alcohol A Chiral Epoxy-alcohol A Achiral Allylic Alcohol A->Chiral Epoxy-alcohol A Sharpless Asymmetric Epoxidation Fragment A (Acid) Fragment A (Acid) Chiral Epoxy-alcohol A->Fragment A (Acid) Coupling Coupling Fragment A (Acid)->Coupling Achiral Allylic Alcohol B Achiral Allylic Alcohol B Chiral Epoxy-alcohol B Chiral Epoxy-alcohol B Achiral Allylic Alcohol B->Chiral Epoxy-alcohol B Sharpless Asymmetric Epoxidation Fragment B (Alcohol) Fragment B (Alcohol) Chiral Epoxy-alcohol B->Fragment B (Alcohol) Fragment B (Alcohol)->Coupling Seco-Acid Seco-Acid Coupling->Seco-Acid Esterification (+)-Colletodiol (+)-Colletodiol Seco-Acid->(+)-Colletodiol Keck Macrolactonization

Caption: Convergent synthesis of (+)-Colletodiol by Keck and Boden.

Experimental Protocols

Key Experiment: Keck Macrolactonization[1]

The crucial ring-closing step in the Keck and Boden synthesis is the macrolactonization of the seco-acid. This reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Protocol: To a solution of the seco-acid (1.0 equivalent) in a suitable solvent such as toluene (B28343) or dichloromethane (B109758) (typically at a concentration of 0.001-0.005 M) is added N,N-dicyclohexylcarbodiimide (DCC, ~1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The precipitated dicyclohexylurea is removed by filtration, and the crude product is purified by column chromatography to afford the macrolactone.

Discussion

The choice between a chiral pool starting material like this compound and an asymmetric catalytic method like the Sharpless epoxidation represents a fundamental strategic decision in total synthesis.

  • Chiral Pool Approach: Utilizing a readily available and inexpensive chiral molecule like this compound can be highly efficient, as the stereochemistry is pre-installed. This can shorten the synthetic sequence and avoid the need for developing and optimizing asymmetric reactions. However, the synthetic design is constrained by the inherent structure of the starting material.

  • Asymmetric Catalysis Approach: Methods like the Sharpless asymmetric epoxidation offer greater flexibility in substrate design and can often provide very high levels of enantioselectivity. This approach is powerful for creating complex stereochemical arrays from simple achiral precursors. The trade-offs can include the cost and availability of the catalyst and the need for careful optimization of reaction conditions.

For the synthesis of (+)-Colletodiol, the Keck and Boden synthesis demonstrates the power of asymmetric catalysis to construct the target molecule efficiently. A synthesis starting from this compound would offer a different, and potentially equally viable, path. The ideal choice for a particular synthetic campaign would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-hydroxypentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of Ethyl 3-hydroxypentanoate.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the supplier's SDS for detailed information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] Do not discharge down the drain or dispose of with regular trash.[1]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste.

    • Based on data from similar compounds, it is likely classified as a combustible liquid.[1] Your EHS department will provide the specific waste codes required for your location.

  • Container Selection and Management:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound."

    • Keep the container securely closed except when adding waste.

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1]

    • Store in a cool, dry, and well-ventilated area away from sources of heat, sparks, or open flames.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

    • Provide them with an accurate inventory of the waste container's contents.

Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of this compound, based on estimates and data from similar compounds.

ParameterValueSource
CAS Number 54074-85-0
Physical Form Liquid
Flash Point (estimated) 88.20 °C (191.00 °F)[2]
Boiling Point (estimated) 223.04 °C @ 760 mm Hg[2]
Water Solubility (estimated) 5.30 x 10^4 mg/L @ 25 °C[2]
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate storage Store in a Designated Satellite Accumulation Area segregate->storage spill Spill or Leak? storage->spill ehs_contact Contact EHS for Waste Pickup disposal Proper Disposal by Licensed Facility ehs_contact->disposal spill->ehs_contact No spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->storage

Caption: A workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling Ethyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-hydroxypentanoate

This document provides immediate safety, handling, and disposal information for this compound, tailored for research scientists and drug development professionals. The following procedures are designed to ensure the safe use of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on data for similar compounds.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Chemical safety goggles or face shieldShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Protection Chemical-resistant gloves and lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Not required under normal useA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large spills or in poorly ventilated areas.[4]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling Precautions: Avoid contact with skin and eyes.[6] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames, as the material is a combustible liquid.[1][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from strong oxidizing agents, strong acids, and strong bases.[1][2]

Spill Management
  • Isolate the Area: In case of a spill, immediately isolate the area. For a small spill, an evacuation of the immediate downwind area may be necessary.[7]

  • Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[1][7]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][7]

  • Decontaminate: Wash the spill area with soap and water.[7]

Disposal Plan

Dispose of this compound and any contaminated materials through a licensed waste management company.[1][2][5] Do not dispose of down the drain.[1][2] All disposal activities must be in accordance with local, state, and federal regulations.[1][2]

First-Aid Procedures

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][6]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical assistance.[1][2][6]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem spill_absorb Absorb with Inert Material handle_chem->spill_absorb In Case of Spill disp_waste Dispose via Licensed Waste Management handle_chem->disp_waste After Use spill_collect Collect in a Sealed Container spill_absorb->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.